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(S)-Apogossypol

Cat. No.: B15145842
M. Wt: 496.6 g/mol
InChI Key: MEOWTYRKWJLKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Apogossypol is a biologically active enantiomer of apogossypol, a derivative of the natural product gossypol that lacks the reactive aldehyde groups, designed to retain potent biological activity with an improved toxicity profile . Its primary research value lies in its function as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-XL, and Mcl-1 . By binding to the hydrophobic groove of these pro-survival proteins, this compound acts as a BH3 mimetic, disrupting protein-protein interactions that are crucial for cancer cell survival and thereby promoting the initiation of the intrinsic apoptotic pathway . This mechanism has demonstrated strong anti-tumor effects in various models. Preclinical studies on prostate cancer cells have shown that apogossypol exerts anti-survival and anti-proliferative effects in a dose-dependent manner, downregulating Bcl-2 protein expression and activating executioner caspases such as caspase-3 and -8 . Furthermore, in vivo studies in xenograft mouse models have confirmed that apogossypol can significantly inhibit tumor growth with reduced toxicity compared to its parent compound, gossypol . Beyond direct apoptosis induction, research indicates that apogossypol can induce a reversible reorganization of endoplasmic reticulum (ER) tubules, which in turn antagonizes DRP-1-mediated mitochondrial fission and can inhibit BAX translocation and activation, thereby modulating mitochondrial functions and the intrinsic apoptotic pathway . This multifaceted mechanism makes this compound a valuable tool compound for researchers investigating cell death signaling, the role of Bcl-2 proteins in cancer chemoresistance, and the development of novel anti-cancer therapeutics . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O6S B15145842 (S)-Apogossypol

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32O6S

Molecular Weight

496.6 g/mol

IUPAC Name

3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol;sulfane

InChI

InChI=1S/C28H30O6.H2S/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;/h7-12,29-34H,1-6H3;1H2

InChI Key

MEOWTYRKWJLKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.S

Origin of Product

United States

Foundational & Exploratory

(S)-Apogossypol: A Technical Guide to its Discovery, Origin, and Mechanism of Action as a Bcl-2 Family Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Apogossypol, a derivative of the natural product Gossypol, which has emerged as a promising small-molecule inhibitor of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins. This document details the discovery of this compound, tracing its origins from Gossypol and the rationale for its development, which focused on mitigating the toxicity associated with the parent compound. A detailed synthesis protocol for the resolution of Apogossypol enantiomers is provided. The guide presents a thorough examination of the mechanism of action of this compound as a BH3 mimetic, including its binding affinities for various Bcl-2 family members. Quantitative data on its biological activity, including cytotoxicity against various cancer cell lines and in vivo efficacy, are summarized in structured tables. Detailed experimental protocols for key assays used to characterize this compound are also included. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the scientific data.

Introduction: From Gossypol to Apogossypol

Gossypol, a naturally occurring polyphenolic aldehyde extracted from the cotton plant (genus Gossypium), was first identified in the late 19th century.[1] Initially investigated for its antifertility effects in men in China during the 1950s, subsequent research revealed its potent anticancer properties.[2] Gossypol exerts its anticancer effects primarily by inhibiting the anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[3][4] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Gossypol mimics the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members and thereby neutralizing their protective function, leading to apoptosis.[4]

Despite its promising anticancer activity, the clinical development of Gossypol has been hampered by its toxicity, which is largely attributed to its two reactive aldehyde groups.[3] This led to the rational design of Apogossypol, a semi-synthetic derivative of Gossypol that lacks these aldehyde moieties.[3][4] The design hypothesis was that the removal of the aldehyde groups would reduce toxicity while preserving the core pharmacophore responsible for binding to Bcl-2 proteins.[4] Preclinical studies have since demonstrated that Apogossypol indeed retains potent anti-cancer activity with significantly reduced toxicity compared to its parent compound.[5]

Gossypol is a chiral molecule due to atropisomerism, existing as (+)- and (-)-enantiomers.[2] Research has shown that the (-)-enantiomer of Gossypol (AT-101) is the more biologically active form.[1] Consequently, the stereochemistry of Apogossypol has also been a subject of investigation. Studies on the separated atropisomers of Apogossypol have revealed that the racemic mixture is as effective as its individual isomers in vitro.[4][6] This guide will focus on the available data for Apogossypol, with a specific lens on the (S)- or (-)-enantiomer where data is available.

Synthesis of (-)-Apogossypol

The synthesis of the optically pure enantiomers of Apogossypol is achieved through a resolution of racemic Gossypol, followed by the removal of the aldehyde groups. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of (-)-Apogossypol from (±)-Gossypol[1]

Step 1: Preparation of Racemic Gossypol

  • Dissolve racemic (±)-gossypol acetic acid (5.0 g) in 120 ml of diethyl ether.

  • Wash the ether solution with water (2 x 100 ml) to remove acetic acid.

  • Dry the ether layer over MgSO₄.

  • Remove the solvent under vacuum to yield gossypol as a yellow-brown solid.

Step 2: Resolution of Gossypol Enantiomers

  • Dissolve L-Phenylalanine methyl ester hydrochloride (13.8 g) in 200 ml of CH₂Cl₂.

  • Wash the solution with saturated NaHCO₃ solution (2 x 50 ml) to remove the hydrochloride and obtain the free base.

  • Combine the racemic gossypol from Step 1 with the L-Phenylalanine methyl ester in a suitable solvent to form diastereomeric Schiff bases.

  • Separate the diastereomers by fractional crystallization.

  • Hydrolyze the separated diastereomers to yield the pure (+)- and (-)-Gossypol enantiomers.

Step 3: Synthesis of (-)-Apogossypol

Step 4: Purification and Analysis

  • The enantiomeric purity of the final Apogossypol products can be analyzed using a normal phase chiral HPLC column (e.g., Whelk-O2 10 μm 250 × 4.6 mm).[1]

  • The mobile phase can consist of 0.1% acetic acid in 2-propanol (A) and 0.1% acetic acid in hexane (B), with a constant elution of 8% A and 92% B.[1]

Quantitative Data

The biological activity of Apogossypol and its derivatives has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Binding Affinities of Apogossypol and Derivatives to Bcl-2 Family Proteins
CompoundTarget ProteinAssayIC50 (μM)Kd (μM)Reference
ApogossypolBcl-xLFPA-1.7[3]
Apogossypol Derivative (BI79D10)Bcl-xLFPA0.190.17[3][7]
Apogossypol Derivative (BI79D10)Bcl-2FPA0.36-[3][7]
Apogossypol Derivative (BI79D10)Mcl-1FPA0.52-[3][7]
Apogossypol Derivative (8r)Bcl-xLFPA0.760.11[4]
Apogossypol Derivative (8r)Bcl-2FPA0.32-[4]
Apogossypol Derivative (8r)Mcl-1FPA0.28-[4]
Apogossypol Derivative (8r)Bfl-1FPA0.73-[4]

FPA: Fluorescence Polarization Assay

Table 2: In Vitro Cytotoxicity of Apogossypol and Derivatives against Cancer Cell Lines
CompoundCell LineCancer TypeAssayEC50 (μM)Reference
ApogossypolPC3MLProstate CancerCell Viability10.4[4]
ApogossypolH460Lung CancerCell Viability-[7]
Apogossypol Derivative (BI79D10)H460Lung CancerCell Viability0.68[7]
Apogossypol Derivative (8r)PC3MLProstate CancerCell Viability1.7[4]
Apogossypol Derivative (8r)H460Lung CancerCell Viability0.33[4]
Apogossypol Derivative (8r)BP3B-cell LymphomaCell Viability0.66[4]
Apogossypolone (ApoG2)U937LymphomaWST-814.81 (48h)[8]
Table 3: In Vivo Efficacy of Apogossypol
Animal ModelCancer TypeTreatmentOutcomeReference
Bcl-2 Transgenic Mice-ApogossypolSuperior efficacy and reduced toxicity compared to Gossypol[4]
Prostate Cancer XenograftProstate CancerApogossypolSignificant inhibition of tumor growth in a dose-dependent manner[5]
Table 4: Pharmacokinetic Parameters of Apogossypol in Mice
ParameterValueReference
Bioavailability (in sesame oil)Greater than in cremophor:ethanol saline[2]
Clearance RateSlower than Gossypol[4][5]
Area Under the Curve (AUC)Larger than Gossypol[5]
TmaxDelayed compared to Gossypol[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Fluorescence Polarization Assay (FPA) for Binding Affinity

Principle: FPA measures the change in the polarization of fluorescently labeled molecules upon binding to a larger molecule. In this context, a fluorescently labeled BH3 peptide is displaced from its complex with a Bcl-2 family protein by a competing inhibitor (e.g., Apogossypol), leading to a decrease in fluorescence polarization.

Protocol: [1]

  • Prepare a reaction mixture containing the target Bcl-2 family protein (e.g., Bcl-xL) and a fluorescein-labeled BH3 peptide (e.g., FITC-BH3) in a suitable buffer.

  • Add varying concentrations of the test compound (Apogossypol or its derivatives) to the reaction mixture in a 96-well plate.

  • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

  • Approximate Ki values can be calculated using the equation: Ki = IC50 / (1 + [Protein]/Kd), where Kd is the dissociation constant of the fluorescent peptide.[1]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol: [3]

  • Prepare solutions of the target Bcl-2 family protein and the test compound in the same buffer.

  • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Integrate the heat pulses to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

In Vivo Efficacy Study in Xenograft Models

Protocol: [5]

  • Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., Apogossypol) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Signaling Pathway of Apogossypol-Induced Apoptosis

Apogossypol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Apogossypol This compound Bcl2_family Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) Apogossypol->Bcl2_family Inhibition Bak_Bax Bak/Bax Bcl2_family->Bak_Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bak_Bax->MOMP Induces Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 Activates Caspase3 Pro-caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes MOMP->Cytochrome_c Release

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow cluster_synthesis Compound Preparation cluster_binding Binding Affinity cluster_cellular Cellular Activity cluster_data Data Analysis Synthesis Synthesis of This compound FPA Fluorescence Polarization Assay (FPA) Synthesis->FPA ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture IC50_Kd Determine IC50 & Kd FPA->IC50_Kd ITC->IC50_Kd MTT_Assay MTT Cell Viability Assay Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay EC50 Determine EC50 MTT_Assay->EC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant

Caption: Experimental workflow for the in vitro evaluation of this compound.

Conclusion

This compound represents a successful example of rational drug design, building upon the discovery of the natural product Gossypol. By removing the toxic aldehyde functionalities, researchers have developed a potent and less toxic inhibitor of the anti-apoptotic Bcl-2 family of proteins. Its mechanism of action as a BH3 mimetic is well-characterized, and its efficacy has been demonstrated in a variety of preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug development who are interested in further exploring the therapeutic potential of this compound and related compounds. Continued investigation into its clinical efficacy, particularly in combination with other anticancer agents, is warranted.

References

(S)-Apogossypol synthesis and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (S)-Apogossypol: Synthesis, Chemical Properties, and Mechanism of Action

Introduction

This compound is a semi-synthetic derivative of the natural product Gossypol, a polyphenolic aldehyde extracted from the cotton plant (genus Gossypium)[1][2]. Gossypol itself has garnered significant interest for its wide range of biological activities, including anticancer properties[3][4]. However, its clinical development has been hampered by toxicity, largely attributed to its two reactive aldehyde groups[5][6][7].

Apogossypol was designed to overcome this limitation by lacking these aldehyde functionalities, resulting in a compound with markedly reduced toxicity and superior efficacy in preclinical models compared to its parent compound[5][6]. It functions as a potent antagonist of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, such as Bcl-2 and Bcl-xL, positioning it as a promising lead compound for the development of novel cancer therapies[1][7][8][9]. Like gossypol, apogossypol exhibits atropisomerism due to hindered rotation around the binaphthyl bond, existing as (S)- or (-)- and (R)- or (+)-enantiomers[1]. This guide provides a detailed overview of the synthesis, chemical properties, and mechanism of action of this compound for researchers and drug development professionals.

Synthesis of this compound

This compound is typically prepared via a semi-synthetic route starting from racemic (±)-gossypol. The core of the synthesis involves the resolution of the gossypol enantiomers by forming diastereomeric Schiff's bases, followed by hydrolysis to yield the optically pure apogossypol.

Experimental Protocol: Semi-synthesis and Resolution

This protocol is adapted from the methodology described by Kitada et al.[1].

Step 1: Preparation of L-Phenylalanine Methyl Ester Free Base

  • Dissolve L-Phenylalanine methyl ester hydrochloride (13.8 g) in 200 ml of dichloromethane (CH₂Cl₂).

  • Wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 ml) to remove the hydrochloride salt.

  • Dry the organic layer over magnesium sulfate (MgSO₄).

  • Remove the solvent under vacuum to yield the pure L-Phenylalanine methyl ester as an oil.

Step 2: Formation of Diastereomeric Gossypol Schiff's Bases

  • Dissolve racemic gossypol (4.47 g) in 120 ml of CH₂Cl₂.

  • Add the L-Phenylalanine methyl ester (9.79 g) in 100 ml of CH₂Cl₂ and 4.5 ml of isopropanol to the gossypol solution.

  • Stir the reaction mixture at 20°C for 10 hours in the dark.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Purify the mixture using flash chromatography on a silica column to separate the two diastereomeric Gossypol Schiff's bases (referred to as 1a and 1b).

Step 3: Hydrolysis to (-)-Apogossypol

  • Dissolve the resolved Gossypol Schiff's base (e.g., 1a, 1.43 g) in a mixture of diethyl ether (50 ml) and acetic acid (12 ml) at 0°C.

  • This step facilitates the hydrolysis of the imine and the removal of the aldehyde groups to form (-)-Apogossypol (also referred to as this compound).

  • The racemic (±)-Apogossypol can be prepared from racemic (±)-Gossypol using the same hydrolysis method[1]. An alternative method involves treating Gossypol with a 40% NaOH solution at 90°C, followed by acidification[10].

Step 4: Purity Analysis

  • Analyze the enantiomeric purity using HPLC with a normal phase chiral column (e.g., Whelk-O2).

  • A typical mobile phase consists of 8% 2-propanol and 92% hexane[1].

Synthesis and Resolution Workflow

G rac_gossypol Racemic (±)-Gossypol schiff_base Formation of Diastereomeric Schiff's Bases (1a & 1b) rac_gossypol->schiff_base l_phe L-Phenylalanine Methyl Ester l_phe->schiff_base chromatography Flash Chromatography (Silica) schiff_base->chromatography resolved_schiff Resolved Schiff's Base (e.g., 1a) chromatography->resolved_schiff hydrolysis Hydrolysis (Diethyl Ether, Acetic Acid, 0°C) resolved_schiff->hydrolysis s_apogossypol This compound hydrolysis->s_apogossypol hplc Chiral HPLC Analysis s_apogossypol->hplc purity Enantiomeric Purity Check hplc->purity G cluster_0 Mitochondrion cluster_1 Cytosol bax BAX / BAK cyto_c Cytochrome c bax->cyto_c releases bcl2 Bcl-2 / Bcl-xL bcl2->bax inhibits apaf1 Apaf-1 cyto_c->apaf1 activates cas9 Caspase-9 apaf1->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis apogossypol This compound apogossypol->bcl2 inhibits G cell_culture 1. Seed Cancer Cells treatment 2. Treat with this compound (Varying Concentrations) cell_culture->treatment incubation 3. Incubate (e.g., 24-48 hours) treatment->incubation assay 4. Perform Assay incubation->assay analysis 5. Data Acquisition (e.g., Flow Cytometry) assay->analysis staining Annexin V / PI Staining fp_assay Fluorescence Polarization results 6. Analyze Results (e.g., Calculate EC₅₀/IC₅₀) analysis->results

References

(S)-Apogossypol: A Pan-Inhibitor of Anti-Apoptotic Bcl-2 Proteins for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

(S)-Apogossypol has emerged as a promising small-molecule inhibitor that targets multiple anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, which are crucial for cancer cell survival and resistance to therapy. By acting as a pan-inhibitor, this compound offers a therapeutic strategy to overcome the redundancy of pro-survival mechanisms in various malignancies.

The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1] This family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1, Bfl-1, and Bcl-W) and pro-apoptotic members (such as Bax, Bak, Bad, and Bim).[1][2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and chemoresistance.[1]

This compound, a derivative of the natural compound gossypol, is designed to function as a BH3 mimetic. It mimics the BH3 domain of pro-apoptotic proteins, enabling it to bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins.[1][3] This binding competitively inhibits the interaction between pro-survival and pro-apoptotic proteins, thereby liberating pro-apoptotic members like Bax and Bak to induce mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptotic cell death.[3][4]

Quantitative Data

The efficacy of this compound and its derivatives has been quantified through various in vitro assays, demonstrating its pan-inhibitory activity against several anti-apoptotic Bcl-2 family members and its cytotoxic effects on a range of cancer cell lines.

Binding Affinities and Inhibitory Concentrations

This compound and its potent derivatives exhibit strong binding to the BH3-binding groove of multiple anti-apoptotic Bcl-2 proteins, effectively inhibiting their function. The inhibitory activity is typically measured by fluorescence polarization assays, which quantify the displacement of a fluorescently-labeled BH3 peptide from the target protein.

CompoundTarget ProteinIC50 (µM)Ki (nmol/L)Reference
Apogossypolone (ApoG2)Bcl-2-35[3]
Bcl-xL-660[3]
Mcl-1-25[3]
Derivative 8rBcl-20.32-[1]
Bcl-xL0.76-[1]
Mcl-10.28-[1]
Bfl-10.73-[1]
(-) BI97D6Bcl-20.031-[5]
Bcl-xL0.076-[5]
Mcl-10.025-[5]
Bfl-10.122-[5]
BI79D10Bcl-20.360-[6]
Bcl-xL0.190-[6]
Mcl-10.520-[6]
Cellular Efficacy

The cytotoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) values demonstrate the potency of these compounds in inducing cancer cell death.

CompoundCell LineCancer TypeEC50 (µM)Reference
ApogossypolPC3MLProstate Cancer10.3[7]
Derivative 8rHuman Lung CancerLung Cancer0.33[1]
BP3 Human B-cell LymphomaB-cell Lymphoma0.66[1]
(-) BI97D6PC-3Prostate Cancer0.22[5]
H23Lung Cancer0.14[5]
BI79D10H460Lung Cancer0.680[6]
PC3MLProstate Cancer1.9 - 4.6[7]
ApogossypoloneBxPC-3Pancreatic Cancer~5[3]
Colo 357Pancreatic Cancer~5[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the disruption of the protein-protein interactions that suppress apoptosis. By binding to anti-apoptotic Bcl-2 proteins, it unleashes the cell's natural machinery for programmed cell death.

Bcl2_Pathway cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic BH3-only Proteins cluster_2 Pro-Apoptotic Effector Proteins Bcl2 Bcl-2 Bax Bax Bcl2->Bax Sequesters Bcl_xL Bcl-xL Bak Bak Bcl_xL->Bak Sequesters Mcl1 Mcl-1 Bim Bim Mcl1->Bim Sequesters Bim->Bcl2 Neutralizes Bad Bad Bad->Bcl_xL Neutralizes MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP Apogossypol This compound Apogossypol->Bcl2 Inhibits Apogossypol->Bcl_xL Inhibits Apogossypol->Mcl1 Inhibits Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Bcl-2 Signaling Pathway and this compound's Point of Intervention.

Experimental Workflow

The evaluation of this compound and its analogs typically follows a structured workflow, progressing from in vitro biochemical assays to cellular and finally in vivo models to comprehensively characterize their therapeutic potential.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies binding_assay Binding Assays (Fluorescence Polarization) ic50_determination IC50 Determination binding_assay->ic50_determination cell_viability Cell Viability Assays (MTT, ATP-LITE) ic50_determination->cell_viability ec50_determination EC50 Determination cell_viability->ec50_determination apoptosis_assay Apoptosis Assays (Annexin V, Caspase Activity) co_ip Co-Immunoprecipitation apoptosis_assay->co_ip xenograft Cancer Xenograft Models co_ip->xenograft ec50_determination->apoptosis_assay efficacy_toxicity Efficacy & Toxicity Assessment xenograft->efficacy_toxicity

A Standardized Experimental Workflow for the Evaluation of this compound.

Logical Framework for Pan-Inhibition

The therapeutic rationale for a pan-inhibitor like this compound is based on a logical progression from molecular interaction to cellular outcome, addressing the complexity of cancer cell survival mechanisms.

Logical_Framework start Cancer Cells Overexpress Multiple Anti-Apoptotic Bcl-2 Proteins inhibitor This compound Acts as a BH3 Mimetic start->inhibitor pan_inhibition Pan-Inhibition of Bcl-2, Bcl-xL, Mcl-1, etc. inhibitor->pan_inhibition disruption Disruption of Anti-apoptotic/ Pro-apoptotic Protein Interactions pan_inhibition->disruption activation Activation of Pro-apoptotic Effector Proteins (Bax/Bak) disruption->activation apoptosis Induction of Apoptosis activation->apoptosis

Logical Progression of this compound's Pan-Inhibitory Action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key experiments.

Fluorescence Polarization (FP) Assay for Bcl-2 Protein Binding

This assay quantitatively measures the binding affinity of this compound to anti-apoptotic Bcl-2 proteins.

  • Reagents and Materials:

    • Purified recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein.

    • FITC-conjugated Bim BH3 peptide.

    • This compound or its derivatives at various concentrations.

    • Assay buffer (e.g., PBS).

    • Black, low-volume 384-well plates.

    • Multilabel plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of the target anti-apoptotic protein (e.g., 50 nM of GST-Bcl-2) in the assay buffer.

    • Add varying concentrations of this compound to the wells of the 384-well plate.

    • Add the protein solution to the wells containing the compound and incubate for a short period (e.g., 2 minutes) at room temperature.

    • Add the FITC-conjugated Bim BH3 peptide (e.g., 15 nM) to all wells.

    • Incubate the plate for 10-30 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader with excitation and emission wavelengths of approximately 480 nm and 535 nm, respectively.

    • Calculate IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.[7]

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of this compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • This compound stock solution (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the EC50 value.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins within the cell.

  • Reagents and Materials:

    • Cancer cells treated with this compound or vehicle control.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibody against an anti-apoptotic protein (e.g., anti-Bcl-2).

    • Protein A/G magnetic beads or agarose beads.

    • Wash buffer.

    • Elution buffer.

    • Primary antibody against a pro-apoptotic protein (e.g., anti-Bim) for Western blotting.

    • Secondary antibody for Western blotting.

  • Procedure:

    • Treat cells with this compound or vehicle for a specified time.

    • Lyse the cells on ice and clarify the lysate by centrifugation.

    • Pre-clear the lysate by incubating with beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the primary antibody against the anti-apoptotic protein (e.g., Bcl-2) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads using elution buffer.

    • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the pro-apoptotic protein of interest (e.g., Bim) to assess the level of interaction. A decrease in the co-immunoprecipitated pro-apoptotic protein in the this compound-treated sample indicates disruption of the protein complex.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy and potential toxicity of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Human cancer cells for implantation.

    • This compound formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Monitor tumor size and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

    • Evaluate the anti-tumor efficacy by comparing tumor growth between the treated and control groups. Assess toxicity by monitoring body weight changes and observing the general health of the animals.[9]

References

Pro-Apoptotic Activity of (S)-Apogossypol in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Apogossypol, a derivative of the natural compound gossypol, has emerged as a promising small-molecule inhibitor of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins. By mimicking the action of pro-apoptotic BH3-only proteins, this compound disrupts the protein-protein interactions that prevent programmed cell death, thereby inducing apoptosis in various cancer cell types. This technical guide provides a comprehensive overview of the pro-apoptotic activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed protocols for essential experimental assays. The information presented herein is intended to support further research and development of this compound and related compounds as potential cancer therapeutics.

Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The pro-apoptotic activity of this compound is primarily attributed to its function as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. These proteins are key regulators of the intrinsic apoptosis pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

This compound binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, the same site that normally binds to the BH3 domains of pro-apoptotic effector proteins like Bax and Bak. By competitively occupying this groove, this compound displaces Bax and Bak, allowing them to oligomerize and form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering the activation of the caspase cascade and execution of apoptosis.

cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bcl2 Bcl-2 / Bcl-xL Bax_Bak Bax / Bak (Inactive) Bcl2->Bax_Bak Inhibition Bax_Bak_Active Bax / Bak (Active Pore) Bax_Bak->Bax_Bak_Active CytoC_mito Cytochrome c Bax_Bak_Active->CytoC_mito Release CytoC_cyto Cytochrome c Apogossypol This compound Apogossypol->Bcl2 Inhibition Apoptosome Apoptosome CytoC_cyto->Apoptosome binds to Apaf-1 Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Figure 1: this compound Induced Intrinsic Apoptosis Pathway.

Quantitative Data Presentation

The following tables summarize the quantitative data on the pro-apoptotic activity of Apogossypol and its related compounds in various cancer cell lines.

Cell Viability (IC50 Values)
CompoundCancer Cell LineAssayIC50 (µM)Citation(s)
ApogossypolLNCaP (Prostate)MTT9.57[1]
(-)-GossypolJurkat (Leukemia, Bcl-2 overexpressing)Not specified18.1 ± 2.6
(-)-GossypolJurkat (Leukemia, Bcl-xL overexpressing)Not specified22.9 ± 3.7
GossypolH1975 (NSCLC)Not specified10.89 ± 0.84[2]
GossypolH358 (NSCLC, EGFR WT)Not specified35.26 ± 1.09[2]
GossypolBxPC-3 (Pancreatic)Not specified14 (24h)[3]
GossypolMIA PaCa-2 (Pancreatic)Not specified15 (24h)[3]
GossypolMDA-MB-468 (Triple-Negative Breast)Colony Formation6.68 ± 1.67 (6h)[4]
GossypolMDA-MB-231 (Triple-Negative Breast)Colony Formation12.33 ± 0.003 (6h)[4]
BI-97C1 (Apogossypol derivative)Prostate Cancer Cell LineNot specified0.13[5]
BI-97C1 (Apogossypol derivative)Lung Cancer Cell LineNot specified0.56[5]
BI-97C1 (Apogossypol derivative)Lymphoma Cell LineNot specified0.049[5]
Apoptosis Induction
CompoundCancer Cell LineTreatmentApoptotic Cells (%)AssayCitation(s)
ApogossypolLNCaP (Prostate)15 µmol/l62TUNEL[1]
ApoG2 (Apogossypol derivative)CNE-2 (Nasopharyngeal)Not specified19.52 ± 1.18Flow Cytometry[3]
GossypolBxPC-3 (Pancreatic)10 µM (48h)84.0Annexin V/PI[3]
GossypolMIA PaCa-2 (Pancreatic)10 µM (48h)72.7Annexin V/PI[3]
(-)-GossypolUM-SCC-17B (HNSCC)In vivo67% increase vs controlTUNEL[6]
(-)-GossypolUM-SCC-1 (HNSCC)In vivo28% increase vs controlTUNEL[6]
Caspase Activation
CompoundCancer Cell LineTreatmentFold Increase in Caspase-3/7 ActivityCitation(s)
GossypolHepG2 (Hepatocellular Carcinoma)5-50 µM (12-48h)Concentration-dependent increase[7]
GossypolHCT-116 (Colorectal Carcinoma)5-50 µM (12-48h)Concentration-dependent increase[7]
GossypolBxPC-3 & MIA PaCa-2 (Pancreatic)Not specified~8-fold (cleaved caspase-3)[3]
Bcl-2 Family Protein Modulation
CompoundCancer Cell LineTreatmentEffect on Bax/Bcl-2 RatioCitation(s)
ApogossypolLNCaP (Prostate)Not specifiedDownregulation of Bcl-2[1]
ApoG2 (Apogossypol derivative)CNE-2 (Nasopharyngeal)Not specifiedSignificant decrease in Bcl-2[3]
GossypolBxPC-3 & MIA PaCa-2 (Pancreatic)Not specified~1.5-fold increase[3]

Experimental Protocols

cluster_assays Apoptosis Assays cluster_endpoints Endpoints start Start: Cancer Cell Culture treatment Treat with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt tunel TUNEL Assay (DNA Fragmentation) treatment->tunel caspase Caspase-Glo Assay (Caspase Activity) treatment->caspase western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination mtt->ic50 apoptosis_percent % Apoptotic Cells tunel->apoptosis_percent caspase_fold Fold Change in Caspase Activity caspase->caspase_fold bax_bcl2 Bax/Bcl-2 Ratio western->bax_bcl2

Figure 2: General Experimental Workflow for Assessing Pro-apoptotic Activity.
MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or slides

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP)

  • Antibody against the incorporated label (e.g., fluorescently-labeled anti-BrdU antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Wash the cells with a rinse buffer.

  • Incubate the cells with the fluorescently-labeled antibody solution for 30-60 minutes at room temperature, protected from light.[9]

  • Wash the cells with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain like DAPI.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Alternatively, analyze the cells by flow cytometry.[10]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis, such as the Bcl-2 family and caspases.

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in a suitable lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Perform densitometric analysis to quantify the protein bands and determine the Bax/Bcl-2 ratio, normalized to the loading control.[11]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

Materials:

  • White-walled 96-well plates

  • Cells cultured in appropriate medium

  • This compound

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of this compound for the desired time. Include positive and negative controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[3]

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample using a luminometer.

  • Calculate the fold-change in caspase activity relative to the vehicle-treated control.

Conclusion

This compound demonstrates significant pro-apoptotic activity in a range of cancer cell lines, primarily through the inhibition of anti-apoptotic Bcl-2 family proteins and subsequent activation of the intrinsic apoptotic pathway. The quantitative data, while still warranting further investigation for the specific (S)-enantiomer across a broader panel of cancers, strongly supports its potential as a therapeutic candidate. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to further elucidate the efficacy and mechanism of action of this compound and its derivatives. Future studies should focus on expanding the quantitative analysis of its apoptotic effects and evaluating its in vivo efficacy and safety profiles.

References

An In-depth Technical Guide to the Structural Analysis of (S)-Apogossypol Binding to Bcl-xL

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biophysical analysis of the interaction between the B-cell lymphoma-extra large (Bcl-xL) protein and its small molecule inhibitor, (S)-Apogossypol. Bcl-xL is a key anti-apoptotic protein, and its inhibition is a validated strategy in cancer therapy. This compound, a derivative of the natural product Gossypol, functions as a BH3 mimetic, directly binding to the BH3 groove of Bcl-xL and neutralizing its pro-survival function. This document details the quantitative binding data, experimental methodologies for characterization, and visual representations of the underlying biological and experimental processes.

Data Presentation: Quantitative Binding Analysis

The binding affinity of Apogossypol atropisomers for Bcl-xL has been primarily quantified using competitive fluorescence polarization assays (FPA). These assays measure the ability of the compound to displace a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein, such as Bak. The resulting inhibition constant (Kᵢ) is a measure of the inhibitor's potency.

CompoundTarget ProteinAssay MethodBinding Affinity (Kᵢ) [μM]Reference
(-)-Apogossypol ((S)-enantiomer) Bcl-xLFPA1.2 [1]
(+)-Apogossypol ((R)-enantiomer)Bcl-xLFPA1.7[1]
Racemic (±)-ApogossypolBcl-xLFPA3.3[1]

Note: The related natural product, Gossypol, was reported to bind Bcl-xL with a dissociation constant (Kd) of 0.9 μM.[2]

Signaling Pathway and Mechanism of Action

Bcl-xL is a central regulator of the intrinsic apoptosis pathway. It sequesters pro-apoptotic effector proteins like Bax and Bak, preventing them from oligomerizing at the outer mitochondrial membrane. This inhibition preserves mitochondrial integrity and prevents the release of cytochrome c, a key step in activating the caspase cascade that leads to cell death. BH3-only proteins (e.g., Bad, Bim) can bind to Bcl-xL, neutralizing it and releasing Bax/Bak. This compound acts as a BH3 mimetic, directly binding to the same hydrophobic groove on Bcl-xL that engages BH3 domains, thereby liberating pro-apoptotic effectors and triggering apoptosis.

Bcl_xL_Apoptosis_Pathway BaxBak Bax / Bak MOMP MOMP & Cytochrome c Release BaxBak->MOMP induces BclxL Bcl-xL BclxL->BaxBak sequesters Caspases Caspase Activation MOMP->Caspases ApoptoticStimuli Apoptotic Stimuli BH3only BH3-only proteins (e.g., Bad, Bim) ApoptoticStimuli->BH3only activates BH3only->BclxL inhibits SApogossypol This compound (BH3 Mimetic) SApogossypol->BclxL Apoptosis Apoptosis Caspases->Apoptosis executes

Mechanism of Bcl-xL inhibition by this compound.

Experimental Workflow for Structural Analysis

The structural and biophysical characterization of the this compound–Bcl-xL interaction involves a multi-step workflow. This process begins with the production of recombinant Bcl-xL protein, followed by a series of analytical techniques to confirm binding, quantify affinity, and determine the three-dimensional structure of the complex.

Experimental_Workflow cluster_analysis Biophysical & Structural Analysis Cloning Gene Cloning (Human Bcl-xL ΔTM) Expression Protein Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification QC Protein QC (SDS-PAGE, MS) Purification->QC BindingAssays Binding Affinity Assays QC->BindingAssays NMR NMR Spectroscopy QC->NMR Xray X-ray Crystallography QC->Xray FPA FPA (Ki) BindingAssays->FPA ITC ITC (Kd, ΔH, ΔS) BindingAssays->ITC SPR SPR (kon, koff, Kd) BindingAssays->SPR HSQC 1H-15N HSQC Titration (Binding Site Mapping) NMR->HSQC Structure Complex Crystallization & Structure Determination Xray->Structure

Workflow for analyzing protein-ligand interactions.

Experimental Protocols

Recombinant Bcl-xL Expression and Purification

A construct of human Bcl-xL lacking the C-terminal transmembrane domain (ΔTM) is typically used for structural and biophysical studies to ensure protein solubility.

  • Expression Vector : The cDNA for human Bcl-xL (residues 1-209) is cloned into a bacterial expression vector, such as pET, often with an N-terminal polyhistidine (His₆) tag to facilitate purification.

  • Host Strain : The plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Protein Expression :

    • A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic.

    • The starter culture is used to inoculate a large-volume culture, which is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein folding and solubility.

  • Cell Lysis : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) with protease inhibitors, and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography : The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged Bcl-xL is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Bcl-xL is then eluted using a high concentration of imidazole (e.g., 250-300 mM).

  • Size-Exclusion Chromatography (SEC) : The eluted protein is further purified by SEC (gel filtration) using a buffer suitable for downstream applications (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) to remove aggregates and remaining impurities. Protein purity is assessed by SDS-PAGE.

Fluorescence Polarization Assay (FPA)

This competitive assay is used to determine the binding affinity (Kᵢ) of unlabeled compounds.

  • Principle : A small, fluorescently labeled peptide (tracer) derived from a BH3 domain (e.g., Bak or Bad) binds to Bcl-xL, resulting in a high fluorescence polarization value due to the slow tumbling of the large complex.[3] A competitor compound, like this compound, displaces the tracer, which then tumbles rapidly in solution, leading to a low polarization signal.

  • Reagents :

    • Purified Bcl-xL protein.

    • Fluorescein-labeled Bak or Bad BH3 peptide (e.g., FITC-Bak peptide).[1]

    • Assay Buffer: 50 mM phosphate buffer (pH 7.4) or similar (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.1% BSA, 5 mM DTT).[1]

    • Test compound (this compound) serially diluted in assay buffer.

  • Procedure :

    • In a 96- or 384-well black plate, add a solution containing Bcl-xL (e.g., 100 nM final concentration) and the FITC-BH3 peptide (e.g., 10 nM final concentration).[1]

    • Add serial dilutions of the test compound to the wells. Include controls for high polarization (protein + peptide, no inhibitor) and low polarization (peptide only).

    • Incubate the plate at room temperature for 5-30 minutes to reach equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis : The IC₅₀ value is determined by plotting the polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kₐ), where Kₐ is the affinity of the tracer for Bcl-xL.[1]

NMR Spectroscopy: ¹H-¹⁵N HSQC Titration

This technique is used to confirm direct binding and map the interaction site on the protein.

  • Principle : The chemical environment of each backbone amide proton and nitrogen in a protein gives a unique signal (a cross-peak) in a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. When a ligand binds, residues at the binding interface experience a change in their chemical environment, causing their corresponding cross-peaks to shift (a chemical shift perturbation, CSP).

  • Sample Preparation :

    • Uniformly ¹⁵N-labeled Bcl-xL is produced by growing the E. coli in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

    • The protein is purified as described above and prepared in an NMR buffer (e.g., 50 mM phosphate buffer pH 7.4, 100 mM NaCl, 5 mM DTT) containing 10% D₂O.

  • Procedure :

    • A sample of ¹⁵N-Bcl-xL (e.g., 50-125 µM) is prepared.[1]

    • A reference ¹H-¹⁵N HSQC spectrum of the free protein is recorded.

    • A concentrated stock of this compound (in a compatible solvent like DMSO-d₆) is titrated into the protein sample in small increments.

    • An HSQC spectrum is acquired after each addition of the ligand.

  • Data Analysis : The spectra are overlaid to identify amides whose peaks have shifted. By mapping these CSPs onto the 3D structure of Bcl-xL, the ligand binding site can be identified. The magnitude of the combined chemical shift change for each residue is calculated using the formula: Δδ = [(Δδ¹H)² + (α * Δδ¹⁵N)²]⁰.⁵, where α is a scaling factor.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and stoichiometry n).

  • Principle : A solution of the ligand (this compound) is titrated in small, precise aliquots into a sample cell containing the protein (Bcl-xL). The instrument measures the minute temperature changes that occur upon binding.

  • Procedure :

    • Both protein and ligand solutions must be prepared in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the final buffer is recommended.

    • The protein solution (e.g., 10-50 µM) is loaded into the sample cell, and the ligand solution (typically 10-15 times more concentrated) is loaded into the injection syringe.

    • A series of injections (e.g., 20-30 injections of 1-2 µL each) are performed at a constant temperature (e.g., 25°C).

    • A control experiment, titrating the ligand into buffer alone, is performed to measure the heat of dilution.

  • Data Analysis : The heat change per injection is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the association constant (Kₐ, the inverse of Kₐ), the enthalpy of binding (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Visualization of the Binding Interaction

This compound functions as a BH3 mimetic by competitively inhibiting the interaction between Bcl-xL and its pro-apoptotic binding partners. It occupies the hydrophobic BH3-binding groove on the surface of Bcl-xL, the same site that would normally bind the α-helical BH3 domain of proteins like Bak or Bad. This prevents Bcl-xL from sequestering these pro-death proteins, allowing them to initiate apoptosis.

Binding_Mechanism cluster_native cluster_inhibition BclxL_Groove Bcl-xL (BH3-Binding Groove) BclxL_BH3_Complex Bcl-xL : BH3 Complex (Pro-Survival State) BclxL_Groove->BclxL_BH3_Complex BclxL_Apo_Complex Bcl-xL : this compound Complex (Inhibited State) BclxL_Groove->BclxL_Apo_Complex BH3_Domain Pro-apoptotic BH3 Domain (e.g., from Bak) BH3_Domain->BclxL_Groove Binds to SApogossypol This compound SApogossypol->BclxL_Groove Competitively Binds to Free_BH3 Free BH3 Domain (-> Apoptosis) BclxL_Apo_Complex->Free_BH3 Displaces

This compound competitively binds the Bcl-xL BH3 groove.

References

(S)-Apogossypol: A Technical Guide to a Promising BH3 Mimetic Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Apogossypol, a derivative of the natural product gossypol, has emerged as a compelling BH3 mimetic compound with significant potential in cancer therapy. By mimicking the BH3 domain of pro-apoptotic proteins, this compound competitively binds to the hydrophobic groove of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, thereby liberating pro-apoptotic effector proteins and triggering the intrinsic pathway of apoptosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding affinities, and preclinical efficacy. Detailed experimental protocols for key characterization assays and visualizations of the relevant signaling pathway and a representative drug development workflow are also presented to facilitate further research and development of this promising anti-cancer agent.

Introduction

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and death. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1, allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy. BH3 mimetic drugs represent a targeted therapeutic strategy designed to counteract this survival mechanism by inhibiting these anti-apoptotic proteins.

Gossypol, a natural polyphenolic aldehyde from cottonseed, was one of the first identified small molecule inhibitors of Bcl-2 family proteins. However, its clinical utility has been hampered by toxicity associated with its reactive aldehyde groups. Apogossypol, a derivative of gossypol lacking these aldehyde moieties, was developed to mitigate this toxicity while retaining pro-apoptotic activity. Gossypol and its derivatives, including Apogossypol, exist as atropisomers, with the (-) and (+) enantiomers often exhibiting different biological activities. This guide focuses specifically on the (S)-enantiomer of Apogossypol, which corresponds to the (-)-atropisomer.

Mechanism of Action: Mimicking BH3-Only Proteins

This compound functions as a BH3 mimetic by structurally mimicking the α-helical BH3 domain of pro-apoptotic "BH3-only" proteins like Bad, Bid, and Bim. This allows it to bind with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family proteins. By occupying this groove, this compound displaces the BH3-only proteins, which in turn unleashes the pro-apoptotic effector proteins Bak and Bax. The liberated Bak and Bax can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic Effector Proteins cluster_2 BH3-Only Proteins Bcl2 Bcl-2 Bak Bak Bcl2->Bak Sequesters Bax Bax Bcl2->Bax Sequesters BclXL Bcl-xL BclXL->Bak Sequesters BclXL->Bax Sequesters Mcl1 Mcl-1 Mcl1->Bak Sequesters Mcl1->Bax Sequesters MOMP MOMP Bak->MOMP Induces Bax->MOMP Induces BH3_only Bad, Bid, Bim BH3_only->Bcl2 Inhibits BH3_only->BclXL Inhibits BH3_only->Mcl1 Inhibits Apoptosis Apoptosis SApogossypol This compound SApogossypol->Bcl2 Inhibits SApogossypol->BclXL Inhibits SApogossypol->Mcl1 Inhibits CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for Apogossypol and its enantiomers. It is important to note that while data for the racemic mixture and derivatives are more widely published, specific data for the purified (S)-enantiomer is limited.

Table 1: Binding Affinity of Apogossypol Enantiomers to Bcl-xL
CompoundIC50 (µM) vs. Bcl-xL
(+/-)-Apogossypol5.1
(+)-Apogossypol6.5
(-)-Apogossypol5.8

Data from fluorescence polarization competition assay.

Table 2: Cytotoxicity of Apogossypol Enantiomers in Cancer Cell Lines
Cell Line(+/-)-Apogossypol IC50 (µM)(+)-Apogossypol IC50 (µM)(-)-Apogossypol IC50 (µM)
PC-3 (Prostate)10.412.311.2
H460 (Lung)1.82.52.1

IC50 values determined after 72 hours of treatment using a cell viability assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Fluorescence Polarization (FP) Assay for Bcl-xL Binding

This assay measures the binding of this compound to Bcl-xL by competing with a fluorescently labeled BH3 peptide.

Materials:

  • Recombinant human Bcl-xL protein

  • Fluorescein-labeled Bak BH3 peptide (e.g., GQVGRQLAIIGDDINR-FITC)

  • This compound

  • Assay Buffer: 20 mM phosphate buffer (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127

  • Black, low-binding 96-well or 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In each well of the microplate, add the following in order:

    • Assay buffer

    • This compound at various concentrations

    • Bcl-xL protein (final concentration ~100 nM)

  • Incubate at room temperature for 15 minutes.

  • Add the fluorescein-labeled Bak BH3 peptide (final concentration ~10 nM) to all wells.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure fluorescence polarization using the plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the interaction between this compound and Bcl-2 family proteins.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein

  • This compound

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

Procedure:

  • Immobilize the target Bcl-2 family protein onto the CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of concentrations of this compound in running buffer.

  • Inject the this compound solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Regenerate the sensor surface between cycles if necessary (e.g., with a short pulse of a low pH buffer).

  • Analyze the resulting sensorgrams using the instrument's software to determine ka, kd, and calculate KD (kd/ka).

MTT Cell Viability Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., PC-3, H460)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for the desired time period (e.g., 72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Drug Development Workflow

The preclinical development of a BH3 mimetic like this compound typically follows a structured workflow from initial discovery to preclinical candidate selection.

cluster_0 Discovery & Lead Identification cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Target Validation (Bcl-2 family) B High-Throughput Screening or Rational Design A->B C Hit Identification (e.g., Gossypol) B->C D Lead Optimization (e.g., Apogossypol Synthesis) C->D E Binding Assays (FP, SPR) D->E F Cell-Based Assays (Viability, Apoptosis) E->F G Mechanism of Action Studies F->G H Pharmacokinetics (ADME) G->H I Efficacy in Xenograft Models H->I J Toxicology Studies I->J K Preclinical Candidate Selection (this compound Derivative) J->K

Figure 2: Preclinical development workflow for a BH3 mimetic like this compound.

Conclusion

This compound represents a promising lead compound in the development of BH3 mimetics for cancer therapy. Its ability to inhibit anti-apoptotic Bcl-2 family proteins and induce apoptosis in cancer cells has been demonstrated in preclinical studies. Further optimization of its pharmacological properties and comprehensive in vivo evaluation will be crucial for its successful translation into the clinic. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important class of anti-cancer agents.

Early-stage research on (S)-Apogossypol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Early-Stage Research on (S)-Apogossypol Derivatives

Introduction

The B-cell lymphoma/leukemia-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a crucial balance between cell survival and programmed cell death.[1][2] In many forms of cancer, this balance is disrupted by the over-expression of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-XL, Mcl-1, and Bfl-1, which contributes to tumor progression and resistance to chemotherapy.[2][3] This makes these proteins highly attractive targets for the development of novel anticancer therapies.

Gossypol, a naturally occurring polyphenolic aldehyde from cottonseed, was identified as a potent inhibitor of Bcl-2, Bcl-XL, and Mcl-1, functioning as a BH3 mimic to induce apoptosis.[1][2] However, its clinical development has been hampered by toxicity, which is likely attributable to its two reactive aldehyde groups.[3][4][5] To address this, researchers developed Apogossypol, a semi-synthetic derivative that lacks these aldehydes. Apogossypol retains potent activity against anti-apoptotic Bcl-2 proteins while exhibiting markedly reduced toxicity and superior efficacy in preclinical models compared to Gossypol.[4][5] Further research has focused on synthesizing and evaluating derivatives of Apogossypol, particularly the (S)-atropisomer, to enhance potency, selectivity, and drug-like properties.

This technical guide provides a comprehensive overview of the early-stage, preclinical research on this compound derivatives. It details their mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and illustrates the core concepts through structured diagrams.

Mechanism of Action: A BH3 Mimetic Approach

This compound and its derivatives function as "BH3 mimetics." In a healthy cell, anti-apoptotic Bcl-2 family proteins sequester pro-apoptotic effector proteins like Bax and Bak by binding to their BH3 domain, preventing them from initiating apoptosis. This compound derivatives are designed to fit into the same hydrophobic BH3-binding groove on the surface of anti-apoptotic proteins.[2][5] This competitive binding displaces the pro-apoptotic proteins, which are then free to oligomerize on the mitochondrial outer membrane. This process leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.[2] Certain derivatives have been shown to kill cancer cells via this intended mechanism, as they show little cytotoxicity against cells lacking both Bax and Bak.[2]

Bcl2_Pathway cluster_0 Normal Cell Homeostasis cluster_1 Intervention with this compound Derivatives cluster_2 Apoptosis Induction Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-XL, Mcl-1) Pro_Apoptotic Pro-Apoptotic Effectors (Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Sequesters & Inhibits Apogossypol This compound Derivatives Anti_Apoptotic_c Anti-Apoptotic Proteins Apogossypol->Anti_Apoptotic_c Binds to BH3 Groove Free_Bax_Bak Released Bax/Bak Anti_Apoptotic_c->Free_Bax_Bak Releases Mitochondria Mitochondria Free_Bax_Bak->Mitochondria Oligomerizes at Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase Caspase Cascade Activation Cytochrome_C->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of action for this compound derivatives.

Synthesis and Chemical Development

The development of potent Apogossypol derivatives has been guided by a combination of computational docking studies and nuclear magnetic resonance (NMR) binding assays.[2][4] A key strategy involves the chemical modification of the 5 and 5' positions of the Apogossypol scaffold. Research has shown that substitutions at these positions with larger hydrophobic groups can result in improved binding affinity across the anti-apoptotic Bcl-2 family proteins.[2]

The general synthetic approach begins with the natural product Gossypol.[4] A common route involves methylation followed by bisformylation and loss of isopropyl groups to create a key aldehyde intermediate. This intermediate can then be treated with various Grignard or lithium reagents to introduce diverse functionalities, which are subsequently oxidized and demethylated to yield the final 5, 5' substituted Apogossypol derivatives.[4]

SAR_Logic cluster_props Key Property Changes Gossypol Gossypol (Natural Product) Apogossypol Apogossypol (Lead Compound) Gossypol->Apogossypol  Removal of toxic  aldehyde groups Tox_High High Toxicity Derivatives 5,5'-Substituted Derivatives (e.g., 6f, 8r) Apogossypol->Derivatives  Addition of hydrophobic groups  at 5,5' positions Tox_Low Reduced Toxicity Potency_High Improved Potency & Stability

Caption: Logical progression of derivative development.

Preclinical Data Summary

In Vitro Binding Affinity

The potency of Apogossypol derivatives is initially quantified by their ability to disrupt the interaction between anti-apoptotic Bcl-2 proteins and a BH3 peptide in vitro. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of this activity.

CompoundBcl-XL IC₅₀ (µM)Bcl-2 IC₅₀ (µM)Mcl-1 IC₅₀ (µM)Bfl-1 IC₅₀ (µM)Reference
6f 3.103.122.05Not Reported[1]
8r 0.760.320.280.73[2]
Cellular Activity

The efficacy of these compounds is then tested in cancer cell lines to determine their ability to inhibit cell growth or induce apoptosis. This is often reported as the half-maximal effective concentration (EC₅₀) or growth inhibition (IC₅₀).

CompoundCell LineCell TypeActivityReference
Apogossypolone (ApoG2) WSU-FSCCLFollicular LymphomaIC₅₀ = 0.109 µM[6]
8r H460 (example)Human Lung CancerEC₅₀ = 0.33 µM[2]
8r BP3Human B-cell LymphomaEC₅₀ = 0.66 µM[2]
8q, 8r, 8n (range) RS11846LeukemiaEC₅₀ = 3.0 - 5.8 µM[2]
In Vivo Efficacy

Promising compounds are advanced into animal models to assess their therapeutic potential in a living system.

Compound(s)ModelKey FindingReference
6b, 6f Bcl-2 Transgenic Mice>30-40% spleen weight reduction at 60 µmol/kg (IP), superior to compound 6a (20% reduction).[1]
Apogossypolone (ApoG2) WSU-FSCCL SCID XenograftSignificant anti-lymphoma effect with %ILS of 84% (IV) and 63% (IP).[6]
Stability and Pharmacokinetic Profile

An essential part of early-stage research is determining a compound's stability, as this influences its potential as a drug.

CompoundAssayResult (Degradation after 1h)Reference
6a Rat Plasma Stability53%[1]
6f Rat Plasma Stability37%[1]
6i Rat Plasma Stability9%[1]

Most synthesized 5, 5' substituted derivatives of compound 6a displayed superior plasma and microsomal stability compared to the parent compound 6a.[1] Furthermore, Apogossypol itself showed improved blood concentrations over time in mice compared to Gossypol, due to a slower clearance rate.[4]

Key Experimental Protocols

The evaluation of this compound derivatives follows a standardized workflow from synthesis to in vivo testing.

Workflow cluster_workflow Drug Discovery & Development Workflow Synthesis 1. Chemical Synthesis & Derivatization Binding 2. In Vitro Binding Assays (NMR, FP) Synthesis->Binding Cellular 3. Cellular Activity Assays (Apoptosis, Viability) Binding->Cellular Stability 4. ADME / Stability (Plasma, Microsomal) Cellular->Stability Vivo 5. In Vivo Efficacy Models (Transgenic, Xenograft) Stability->Vivo

Caption: General experimental workflow for derivative evaluation.
In Vitro Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the IC₅₀ values of compounds against Bcl-2 family proteins.

  • Principle: A fluorescently-labeled BH3 peptide is incubated with a recombinant anti-apoptotic Bcl-2 family protein (e.g., Bcl-XL). The large size of the resulting complex slows its rotation in solution, resulting in a high fluorescence polarization signal.

  • Procedure: The test compound is added to the mixture. If the compound binds to the Bcl-2 protein, it displaces the fluorescent peptide. The smaller, unbound peptide rotates more rapidly, causing a decrease in the polarization signal.

  • Analysis: The signal decrease is measured across a range of compound concentrations to calculate the IC₅₀ value.

Cellular Apoptosis Assay (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis after treatment with a derivative.[1][4]

  • Cell Treatment: Human cancer cell lines (e.g., RS4;11 leukemia, BP3 lymphoma) are cultured and treated with various concentrations of the test compound for a set period (e.g., 24 hours).[1]

  • Staining: Cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Interpretation: The cell population is segregated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+). The percentage of apoptotic cells is calculated to determine the compound's efficacy.

Bcl-2 Transgenic Mouse Model

This in vivo model is used to assess the biological activity of Bcl-2 inhibitors.[1]

  • Model: Transgenic mice that overexpress the human BCL-2 gene are used. These mice develop an accumulation of B-cells, leading to enlarged spleens (splenomegaly).[1]

  • Compound Administration: The test compound is dissolved in a formulation vehicle (e.g., Ethanol:Cremophor EL:Saline in a 10:10:80 ratio) and administered to the mice via intraperitoneal (IP) injection.[1]

  • Endpoint Measurement: After a defined period (e.g., 24 hours), the mice are euthanized, and their spleens are removed and weighed.

  • Analysis: A significant reduction in spleen weight in the treated group compared to the vehicle control group indicates that the compound has successfully inhibited Bcl-2 in vivo, leading to the apoptosis of the excess B-cells.[1]

Conclusion and Future Directions

Early-stage research has successfully established this compound and its derivatives as a promising class of BH3 mimetics. By eliminating the toxic aldehyde groups of the parent compound Gossypol, Apogossypol serves as a superior lead for cancer drug development.[4][5] Structure-activity relationship studies have demonstrated that modifications at the 5 and 5' positions can yield pan-active inhibitors with nanomolar to low-micromolar potency against multiple anti-apoptotic Bcl-2 family proteins.[1][2]

Compounds such as 8r have emerged as particularly promising leads, demonstrating potent pan-inhibitory activity, efficacy in cellular and in vivo models, and improved stability profiles compared to earlier derivatives.[2] The mechanism of action is confirmed to be on-target, relying on the Bax/Bak-mediated apoptotic pathway.[2]

Future research will likely focus on further optimizing these derivatives to achieve even greater potency and selectivity, particularly for challenging targets like Mcl-1. Improving pharmacokinetic properties to be suitable for clinical use remains a key objective. As these compounds advance, evaluation in a broader range of orthotopic and patient-derived xenograft models will be critical to validating their therapeutic potential for translation into clinical trials for various human malignancies.

References

Unlocking the Differential Biological Activities of (S)-Apogossypol Atropisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Apogossypol, a derivative of the natural product gossypol, has emerged as a promising anti-cancer agent due to its ability to inhibit the pro-survival members of the B-cell lymphoma 2 (Bcl-2) protein family. Like its parent compound, apogossypol exhibits atropisomerism, a form of axial chirality arising from hindered rotation around a single bond, resulting in two distinct, non-superimposable stereoisomers: the (-) and (+) atropisomers. This technical guide provides an in-depth exploration of the differential biological activities of these atropisomers, focusing on their interactions with Bcl-2 family proteins and their consequent effects on cancer cells. This document synthesizes quantitative binding data, details key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Significance of Atropisomerism in Apogossypol's Anti-Cancer Activity

Apoptosis, or programmed cell death, is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.

Gossypol, a natural polyphenolic aldehyde, was identified as an inhibitor of these anti-apoptotic proteins. However, its clinical utility has been hampered by toxicity associated with its reactive aldehyde groups. Apogossypol, a derivative lacking these aldehyde moieties, retains the ability to mimic the pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members and thereby liberating pro-apoptotic proteins to initiate cell death.[1]

The atropisomers of gossypol have been shown to exhibit markedly different biological activities. This has prompted investigations into whether the atropisomers of apogossypol also display stereospecific interactions and differential efficacy. This guide delves into the synthesis, separation, and comparative biological evaluation of the (-) and (+) atropisomers of apogossypol.

Quantitative Biological Data

The biological activity of the this compound atropisomers has been primarily characterized by their binding affinity for various anti-apoptotic Bcl-2 family proteins. The following tables summarize the available quantitative data from in vitro assays.

Table 1: Binding Affinity (Ki, µM) of Apogossypol Atropisomers for Bcl-2 Family Proteins

CompoundBcl-xLMcl-1Bcl-2
(-)-Apogossypol1.21.4Not Reported
(+)-Apogossypol1.71.7Not Reported
Racemic (±)-Apogossypol3.33.10.64[2]

Data for Bcl-xL and Mcl-1 are from fluorescence polarization assays.[1]

Table 2: Cellular Activity of Apogossypol Atropisomers

CompoundCell LineAssay TypeReported Activity
(-)-ApogossypolRS11846 (Lymphoma)Annexin V-FITC/PI StainingDose-dependent induction of apoptosis; slightly more potent than racemic apogossypol.[1]
(+)-ApogossypolRS11846 (Lymphoma)Annexin V-FITC/PI StainingDose-dependent induction of apoptosis; activity is close to that of (-)-Apogossypol.[1]
Racemic (±)-ApogossypolRS11846 (Lymphoma)Annexin V-FITC/PI StainingDose-dependent induction of apoptosis.[1]
(-)-ApogossypolDOHH2 (Lymphoma)Annexin V-FITC/PI StainingDose-dependent induction of apoptosis; slightly more potent than racemic apogossypol.[1]
(+)-ApogossypolDOHH2 (Lymphoma)Annexin V-FITC/PI StainingDose-dependent induction of apoptosis; activity is close to that of (-)-Apogossypol.[1]
Racemic (±)-ApogossypolDOHH2 (Lymphoma)Annexin V-FITC/PI StainingDose-dependent induction of apoptosis.[1]

Note: Specific IC50 or EC50 values for the individual atropisomers in these cell lines were not explicitly provided in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound atropisomers exert their pro-apoptotic effects by targeting the intrinsic pathway of apoptosis, which is tightly regulated by the Bcl-2 family of proteins. The following diagram illustrates this pathway and the point of intervention by apogossypol.

cluster_0 Mitochondrion cluster_1 Cytosol Bcl2 Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1 Bak Pro-apoptotic Bak, Bax Bcl2->Bak inhibits MOMP MOMP Bak->MOMP induces CytoC Cytochrome c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome activates MOMP->CytoC release Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes BH3 BH3-only proteins (e.g., Bim, Bad) BH3->Bcl2 inhibits Apogossypol This compound Atropisomers Apogossypol->Bcl2 inhibits Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->BH3 activates

Caption: Apoptosis induction by this compound via Bcl-2 inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, separation, and biological evaluation of this compound atropisomers.

Synthesis and Chiral Separation of (-)- and (+)-Apogossypol

The synthesis of individual atropisomers of apogossypol starts from racemic (±)-gossypol, which is first resolved into its (-) and (+) atropisomers. Each gossypol atropisomer is then converted to the corresponding apogossypol atropisomer.

Protocol for the Preparation of (-)-Apogossypol:

  • Resolution of Racemic (±)-Gossypol: Racemic (±)-gossypol is reacted with a chiral resolving agent, such as L-phenylalanine methyl ester, in a suitable solvent like dichloromethane. This forms diastereomeric Schiff bases.

  • Separation of Diastereomers: The diastereomers are separated by fractional crystallization or column chromatography.

  • Hydrolysis: The separated diastereomer corresponding to (-)-gossypol is hydrolyzed under acidic conditions to yield optically pure (-)-gossypol.

  • Conversion to (-)-Apogossypol: (-)-Gossypol is then reacted with a reducing agent, such as sodium borohydride, followed by an acidic workup to remove the aldehyde groups, yielding (-)-Apogossypol. An alternative method involves heating gossypol in the presence of a strong base like sodium hydroxide.[3]

  • Purification: The final product is purified by column chromatography.

(The same procedure is followed starting with the other diastereomer to obtain (+)-Apogossypol.)

Chiral HPLC for Enantiomeric Purity Analysis:

  • Column: Whelk-O2 10 µm 250 × 4.6 mm chiral column.[1]

  • Mobile Phase: A mixture of 0.1% acetic acid in 2-propanol (Mobile Phase A) and 0.1% acetic acid in hexane (Mobile Phase B).[1]

  • Elution: Isocratic elution with 8% A and 92% B for 25 minutes, followed by a column wash with 100% A for 12 minutes.[1]

  • Flow Rate: 2 ml/min.[1]

  • Detection: UV detection at an appropriate wavelength.

Fluorescence Polarization Assay for Bcl-2 Family Protein Binding

This competitive assay measures the ability of the apogossypol atropisomers to displace a fluorescently labeled BH3 peptide from the binding groove of anti-apoptotic Bcl-2 family proteins.

Protocol:

  • Reagents:

    • Purified recombinant Bcl-2 family protein (e.g., Bcl-xL, Mcl-1).

    • Fluorescein-labeled Bak or Bid BH3 peptide (FITC-BH3).

    • Apogossypol atropisomers (dissolved in DMSO).

    • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).[1]

  • Procedure:

    • Prepare a series of 2-fold dilutions of the apogossypol atropisomers in the assay buffer.

    • In a 96-well black microplate, add the Bcl-2 family protein (e.g., 100 nM Bcl-xL) and the FITC-BH3 peptide (e.g., 10 nM) to each well.[1]

    • Add the diluted apogossypol atropisomers to the wells. Include wells with no compound as a control for maximum polarization and wells with a high concentration of a known inhibitor as a positive control.

    • Incubate the plate for 5 minutes at room temperature.[1]

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein.

  • Data Analysis: The IC50 values are determined by fitting the data to a sigmoidal dose-response curve. The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent peptide and Kd is its dissociation constant.[1]

Cell Viability and Apoptosis Assay

The pro-apoptotic activity of the apogossypol atropisomers in cancer cells is assessed by measuring the extent of apoptosis induction.

Protocol using Annexin V-FITC and Propidium Iodide (PI) Staining:

  • Cell Culture: Culture lymphoma cell lines (e.g., RS11846, DOHH2) in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.[1]

  • Treatment: Seed the cells in multi-well plates and treat them with various concentrations of the apogossypol atropisomers for a specified period (e.g., 24-48 hours). Include an untreated control.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Add more binding buffer to each sample before analysis.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each atropisomer at different concentrations.

Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for the synthesis and evaluation of this compound atropisomers and the logical relationship of their mechanism of action.

cluster_0 Synthesis and Separation cluster_1 Biological Evaluation Racemic_Gossypol Racemic (±)-Gossypol Resolution Chiral Resolution (e.g., with L-phenylalanine methyl ester) Racemic_Gossypol->Resolution Separated_Gossypol (-)-Gossypol & (+)-Gossypol Resolution->Separated_Gossypol Conversion Conversion to Apogossypol (Removal of Aldehyde Groups) Separated_Gossypol->Conversion Separated_Apogossypol (-)-Apogossypol & (+)-Apogossypol Conversion->Separated_Apogossypol HPLC Chiral HPLC Analysis (Purity Assessment) Separated_Apogossypol->HPLC FP_Assay Fluorescence Polarization Assay Separated_Apogossypol->FP_Assay Cell_Treatment Treat with Atropisomers Separated_Apogossypol->Cell_Treatment Binding_Affinity Determine Ki for Bcl-2 Family Proteins FP_Assay->Binding_Affinity Cell_Culture Cancer Cell Lines (RS11846, DOHH2) Cell_Culture->Cell_Treatment Apoptosis_Assay Annexin V/PI Staining Cell_Treatment->Apoptosis_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cellular_Activity Assess Pro-apoptotic Activity Flow_Cytometry->Cellular_Activity

Caption: Workflow for synthesis and evaluation of apogossypol atropisomers.

Conclusion

The available data indicates that both the (-) and (+) atropisomers of this compound are active inhibitors of anti-apoptotic Bcl-2 family proteins, particularly Bcl-xL and Mcl-1.[1] While there are slight differences in their binding affinities, with the (-)-atropisomer showing marginally higher potency, their cellular activities in inducing apoptosis in lymphoma cell lines are reported to be very similar.[1] This is in contrast to the more pronounced stereospecific activity observed for the atropisomers of gossypol. The lack of significant difference in the biological activity of apogossypol atropisomers may be attributed to the absence of the aldehyde groups, leading to a more conformationally flexible molecule that can adapt to the binding pockets of different Bcl-2 family members.

For drug development professionals, the finding that both atropisomers possess similar activity suggests that the use of racemic apogossypol, which is more synthetically accessible, may be a viable and cost-effective strategy for further pre-clinical and clinical development. However, the potential for subtle differences in pharmacokinetics, metabolism, or off-target effects between the atropisomers should not be entirely discounted and may warrant further investigation in more advanced stages of drug development. This guide provides the foundational knowledge and methodologies for researchers to further explore the therapeutic potential of this compound and its derivatives.

References

(S)-Apogossypol: A Deep Dive into its Role in Programmed Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Apogossypol, a derivative of the natural compound gossypol, has emerged as a significant small molecule of interest in cancer research due to its pro-apoptotic activities. By mimicking the BH3 domain of pro-apoptotic proteins, this compound competitively binds to and inhibits anti-apoptotic Bcl-2 family proteins, thereby triggering the intrinsic pathway of programmed cell death.[1][2] This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to the action of this compound in inducing apoptosis, offering a valuable resource for researchers in the field of oncology and drug development.

Mechanism of Action: Targeting the Bcl-2 Family

The primary mechanism by which this compound induces programmed cell death is through its function as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2] These proteins are crucial regulators of the mitochondrial apoptotic pathway, preventing the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[3][4]

This compound, by binding to the BH3-binding groove of these anti-apoptotic proteins, displaces pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma). This disruption of the balance between pro- and anti-apoptotic Bcl-2 family members leads to the activation of effector proteins Bax and Bak.[1][4] Activated Bax and Bak then oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[5] This results in the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, activating caspase-9 and subsequently the executioner caspases-3 and -7, culminating in the dismantling of the cell.[3][5]

More recent studies have revealed a more complex role for apogossypol, indicating that it can also induce a reorganization of the endoplasmic reticulum (ER) tubules. This ER membrane reorganization has been shown to antagonize mitochondrial fission and, under certain conditions, inhibit apoptosis induced by other BH3 mimetics.[6] This suggests that the cellular context and concentration of this compound may influence its ultimate effect on cell fate.

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of this compound and its derivatives has been quantified through various in vitro assays, providing valuable data for comparative analysis.

Table 1: Binding Affinities of Apogossypol and its Derivatives to Anti-Apoptotic Bcl-2 Family Proteins
CompoundBcl-2 (Ki, µM)Bcl-xL (Ki, µM)Mcl-1 (Ki, µM)Bfl-1 (IC50, µM)Reference
Apogossypol0.642.803.35>10[7]
(-)-Apogossypol-1.21.4-[8]
(+)-Apogossypol-1.71.7-[8]
Racemic Apogossypol-3.33.1-[8]
BI79D10 (derivative)0.36 (IC50)0.19 (IC50)0.52 (IC50)-[1]
Compound 8r (derivative)0.32 (IC50)0.76 (IC50)0.28 (IC50)0.73[2]

Ki values represent inhibition constants, while IC50 values represent the concentration required for 50% inhibition.

Table 2: In Vitro Cellular Activity of Apogossypol and its Derivatives
CompoundCell LineAssay TypeIC50 / EC50 (µM)Reference
BI79D10H460 (Lung Cancer)Cell Growth0.68[1]
Compound 8rHuman Lung CancerCell Growth0.33[2]
Compound 8rBP3 (B-cell Lymphoma)Cell Growth0.66[2]
ApogossypolonePC-3 (Prostate Cancer)MTT~5[9]
ApogossypoloneLNCaP (Prostate Cancer)MTT~5[9]
ApogossypoloneMKN28 (Gastric Cancer)MTT~10[10]
ApogossypoloneMKN45 (Gastric Cancer)MTT~7.5[10]
ApogossypoloneAGS (Gastric Cancer)MTT~12.5[10]

Signaling Pathway and Experimental Workflow Diagrams

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Apogossypol This compound Bcl2 Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1 Apogossypol->Bcl2 Inhibition BaxBak Bax / Bak Bcl2->BaxBak CytoC Cytochrome c BaxBak->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Activation Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp37 Caspase-3, 7 Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Execution

Caption: this compound induced apoptotic signaling pathway.

Experimental_Workflow cluster_assays Apoptosis & Viability Assays start Cancer Cell Culture treatment Treat with this compound (Dose-response and Time-course) start->treatment harvest Harvest Cells treatment->harvest facs Annexin V / PI Staining (Flow Cytometry) harvest->facs mtt MTT / MTS Assay (Cell Viability) harvest->mtt wb Western Blot (Caspase Cleavage, Bcl-2 family expression) harvest->wb data Data Analysis (IC50 determination, Statistical Analysis) facs->data mtt->data wb->data

Caption: Experimental workflow for evaluating this compound's apoptotic effects.

Experimental Protocols

Fluorescence Polarization Assay (FPA) for Bcl-xL Binding

This protocol is adapted from methodologies used to assess the binding of this compound and its derivatives to Bcl-xL.[8]

Objective: To determine the binding affinity (Ki) of this compound for the Bcl-xL protein.

Materials:

  • Recombinant human Bcl-xL protein

  • Fluorescein-labeled BH3 peptide (e.g., from Bak or Bad)

  • This compound

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • In each well of the 384-well plate, add a constant concentration of Bcl-xL protein and the fluorescein-labeled BH3 peptide.

  • Add the serially diluted this compound to the wells. Include control wells with no compound (DMSO only) and wells with no protein to measure the polarization of the free peptide.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for fluorescein.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires the Kd of the fluorescein-labeled BH3 peptide for Bcl-xL.[8]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This is a common flow cytometry-based method to quantify apoptosis and necrosis.[8][11]

Objective: To determine the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Objective: To determine the effect of this compound on the viability of cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[12]

Conclusion

This compound is a potent inducer of programmed cell death through its targeted inhibition of anti-apoptotic Bcl-2 family proteins. The quantitative data on its binding affinities and cellular potency underscore its potential as a therapeutic agent. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced roles of this compound and its derivatives in cancer therapy. Further exploration into its dual mechanism involving endoplasmic reticulum reorganization will be crucial for a complete understanding of its cellular effects and for optimizing its clinical application.

References

Methodological & Application

Application Notes and Protocols for Testing (S)-Apogossypol Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Apogossypol, a derivative of gossypol, is a promising small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Overexpression of these proteins is a common feature in many cancers, contributing to tumor progression and resistance to chemotherapy.[1][3][4] this compound functions as a BH3 mimic, binding to the BH3 groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their inhibitory effect on apoptosis and promoting cancer cell death.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound.

Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

This compound exerts its pro-apoptotic effects by targeting the intrinsic pathway of apoptosis. It binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, which are central regulators of this pathway.[1][4] This binding displaces pro-apoptotic BH3-only proteins, leading to the activation of Bax and Bak. Activated Bax and Bak then oligomerize at the outer mitochondrial membrane, increasing its permeability and leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[5][6] This cascade of events culminates in the activation of caspases and the execution of apoptosis.[6][7]

cluster_0 Mitochondrial Apoptosis Pathway Apogossypol This compound Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Apogossypol->Bcl2 Inhibits BaxBak Bax/Bak Bcl2->BaxBak Inhibits BH3 Pro-apoptotic BH3-only Proteins BH3->Bcl2 Inhibited by Mito Mitochondrion BaxBak->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Releases Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Data Presentation: Quantitative Efficacy of this compound and Derivatives

The following tables summarize the in vitro efficacy of this compound and its derivatives from various studies.

Table 1: Binding Affinities (Ki and IC50) of Apogossypol Isomers to Bcl-2 Family Proteins

CompoundBcl-xL (Ki, µM)Mcl-1 (Ki, µM)
(-)-Apogossypol1.21.4
(+)-Apogossypol1.71.7
Racemic Apogossypol3.33.1

Data from fluorescence polarization assays.[3]

Table 2: Cellular Activity (EC50) of Apogossypol Derivatives in Cancer Cell Lines

CompoundCell LineEC50 (µM)
BI79D10H460 (Lung Cancer)0.68
Compound 6fRS4;11 (Leukemia)3.5
Compound 6fBP3 (Lymphoma)3.0
Compound 8rPC3ML (Prostate Cancer)1.7
Compound 8rH460 (Lung Cancer)0.33
Compound 8rBP3 (Lymphoma)0.66

EC50 values were determined by cell viability assays.[1][8][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

cluster_1 MTT Assay Workflow A Seed cells in a 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-96 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., LNCaP, PC-3, DU 145) in a 96-well plate at a density of 5x10^5 cells/well and allow them to attach overnight.[10][11]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.02, 0.04 mmol/l) for 24, 48, 72, or 96 hours.[10] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_2 Annexin V/PI Apoptosis Assay Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells with various concentrations of this compound for 1-2 days.[1][3]

  • Cell Harvesting: Harvest the cells by trypsinization, then wash them with cold phosphate-buffered saline (PBS).[12]

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[3][12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.[1][3]

Fluorescence Polarization Assay (FPA)

This assay measures the binding affinity of this compound to Bcl-2 family proteins.

cluster_3 Fluorescence Polarization Assay Workflow A Prepare reaction mixture: Bcl-2 protein, fluorescently labeled BH3 peptide B Add increasing concentrations of this compound A->B C Incubate to reach equilibrium B->C D Measure fluorescence polarization C->D E Calculate IC50 and Ki values D->E

Caption: Workflow for the Fluorescence Polarization Assay.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing the target anti-apoptotic protein (e.g., Bcl-xL, Mcl-1) and a fluorescein-labeled BH3 peptide.[3]

  • Compound Addition: Add increasing concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of the samples. The displacement of the fluorescent peptide by this compound will result in a decrease in polarization.

  • Data Analysis: Determine the IC50 value from the dose-response curve and calculate the inhibition constant (Ki) using the appropriate equation.[3]

Western Blot Analysis

This technique is used to detect changes in the expression levels of apoptosis-related proteins.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Analyze the band intensities to quantify protein expression levels.

References

Application Notes and Protocols for (S)-Apogossypol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Apogossypol, a derivative of the natural product gossypol, is a potent small-molecule inhibitor of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins.[1][2][3] Unlike its parent compound, this compound lacks reactive aldehyde groups, resulting in reduced toxicity while retaining significant pro-apoptotic activity.[3] It functions as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby disrupting their inhibitory interactions with pro-apoptotic Bcl-2 family members (e.g., Bak, Bax).[1][4] This disruption leads to the activation of the intrinsic apoptotic pathway, making this compound a compelling compound for cancer research and therapeutic development.

These application notes provide detailed protocols for utilizing this compound in cell culture studies to assess its anti-cancer effects.

Mechanism of Action

This compound and its derivatives act as pan-inhibitors of anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][4] By mimicking the function of BH3-only proteins, this compound binds to and neutralizes the protective effect of anti-apoptotic Bcl-2 proteins. This leads to the activation of effector proteins Bax and Bak, which oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to apoptotic cell death.[5][6][7]

Apogossypol This compound Bcl2_family Anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) Apogossypol->Bcl2_family Inhibits Pro_apoptotic Pro-apoptotic Bax/Bak Bcl2_family->Pro_apoptotic Inhibits Mitochondrion Mitochondrion Pro_apoptotic->Mitochondrion Activates MOMP Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Data: In Vitro Activity of Apogossypol and Derivatives

The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations (EC50) of Apogossypol and its derivatives against various cancer cell lines. These values are crucial for designing experiments with appropriate concentration ranges.

CompoundCell LineAssay TypeIC50 / EC50 (µM)Reference
BI79D10 (Apogossypol derivative)H460 (Lung Cancer)Cell Growth Inhibition0.68[1]
Compound 8r (Apogossypol derivative)Human Lung CancerCell Growth Inhibition0.33[4]
Compound 8r (Apogossypol derivative)BP3 (B-cell Lymphoma)Cell Growth Inhibition0.66[4]
(-) ApogossypolRS11846 (Lymphoma)Apoptosis InductionDose-dependent[8]
(+) ApogossypolRS11846 (Lymphoma)Apoptosis InductionDose-dependent[8]
Racemic ApogossypolRS11846 (Lymphoma)Apoptosis InductionDose-dependent[8]
(-) ApogossypolDOHH2 (Lymphoma)Apoptosis InductionDose-dependent[8]
(+) ApogossypolDOHH2 (Lymphoma)Apoptosis InductionDose-dependent[8]
Racemic ApogossypolDOHH2 (Lymphoma)Apoptosis InductionDose-dependent[8]
Apogossypolone (ApoG2)LNCaP (Prostate Cancer)Cell Viability (MTT)Dose-dependent inhibition at 0.01, 0.02, 0.04 mmol/l[9]
Compound 6f (Apogossypolone derivative)Various Cancer Cell LinesCell Growth InhibitionDose-dependent[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^5 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., RS11846)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: For adherent cells, collect both the floating and attached cells. For suspension cells, collect the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol is to detect changes in the expression levels of key apoptosis-regulating proteins after this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bak, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[12]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blotting v1 Seed Cells v2 Treat with This compound v1->v2 v3 Incubate v2->v3 v4 Add MTT v3->v4 v5 Solubilize Formazan v4->v5 v6 Measure Absorbance v5->v6 a1 Seed & Treat Cells a2 Harvest Cells a1->a2 a3 Stain with Annexin V/PI a2->a3 a4 Flow Cytometry Analysis a3->a4 w1 Cell Lysis & Protein Quantification w2 SDS-PAGE & Transfer w1->w2 w3 Blocking & Antibody Incubation w2->w3 w4 Detection w3->w4

Figure 2: General experimental workflow for studying this compound in cell culture.

Conclusion

This compound is a promising pro-apoptotic agent with a well-defined mechanism of action targeting the Bcl-2 family of proteins. The protocols outlined in these application notes provide a robust framework for researchers to investigate its anti-cancer properties in a variety of cell culture models. Careful execution of these experiments will yield valuable insights into the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for Determining (S)-Apogossypol Binding Affinity using Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Apogossypol, a derivative of gossypol, is a potent small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. These proteins are crucial regulators of the intrinsic pathway of apoptosis and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. This compound acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family members like Bcl-2, Bcl-XL, and Mcl-1, thereby liberating pro-apoptotic proteins to initiate programmed cell death.

Fluorescence Polarization (FP) is a robust and homogeneous technique ideal for studying protein-ligand interactions in solution.[1][2][3][4] This method is particularly well-suited for high-throughput screening and detailed binding affinity studies of small molecules like this compound. The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule (tracer). When a small fluorescent tracer is unbound, it rotates rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its rotation slows significantly, leading to an increase in polarization.[5] In a competitive binding assay, an unlabeled ligand such as this compound competes with the fluorescent tracer for binding to the target protein, causing a decrease in polarization that is proportional to the binding affinity of the unlabeled ligand.[6][7]

These application notes provide a detailed protocol for a competitive FP assay to determine the binding affinity of this compound to Bcl-2 family proteins.

Principle of the Competitive Fluorescence Polarization Assay

The competitive FP assay for this compound relies on the displacement of a fluorescently labeled peptide tracer from the BH3 binding groove of a Bcl-2 family protein. A fluorescein isothiocyanate (FITC)-conjugated Bim BH3 peptide is commonly used as the tracer.[5][8][9] In the absence of a competitor, the FITC-Bim BH3 peptide binds to the Bcl-2 family protein, resulting in a high polarization signal. When this compound is introduced, it competes for the same binding site. This competition leads to the displacement of the FITC-Bim BH3 peptide, which then tumbles freely in solution, causing a decrease in the measured fluorescence polarization. The magnitude of this decrease is dependent on the concentration and binding affinity of this compound.

Data Presentation: Binding Affinity of Apogossypol Derivatives

The following table summarizes the binding affinities (IC50 values) of Apogossypol and its derivatives for various anti-apoptotic Bcl-2 family proteins, as determined by competitive fluorescence polarization assays.

CompoundBcl-XL IC50 (nM)Bcl-2 IC50 (nM)Mcl-1 IC50 (nM)Bfl-1 IC50 (µM)
Apogossypol----
BI79D10190[8][10]360[8][10]520[8][10]-
Compound 6f3100[11]3120[11]2050[11]14.0[11]
Compound 8r760[9]320[9]280[9]0.73[9]

Note: The specific enantiomer of Apogossypol was not always specified in the source literature; however, the data is representative of the approach. The derivatives show potent, pan-inhibitory activity across multiple Bcl-2 family members.

Experimental Protocols

Materials and Reagents
  • Target Proteins: Recombinant, purified GST-tagged human Bcl-2, Bcl-XL, Mcl-1, etc. (transmembrane domain deleted versions are recommended).

  • Fluorescent Tracer: FITC-conjugated Bim BH3 peptide. A suitable sequence is FITC-GQVGRQLAIIGDDINR.[9]

  • This compound: Stock solution in DMSO.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Microplates: Black, non-binding, 96-well or 384-well microplates.[12]

  • Plate Reader: A microplate reader equipped with fluorescence polarization capabilities, with excitation and emission filters appropriate for FITC (e.g., 485 nm excitation, 535 nm emission).[12]

Experimental Workflow

The following diagram illustrates the general workflow for the competitive fluorescence polarization assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Proteins, Tracer, this compound) serial_dil Perform Serial Dilution of this compound prep_reagents->serial_dil add_competitor Add this compound Dilutions serial_dil->add_competitor add_protein Add Bcl-2 Family Protein to Microplate Wells add_protein->add_competitor incubate1 Incubate Briefly (e.g., 2-10 min at RT) add_competitor->incubate1 add_tracer Add FITC-Bim BH3 Tracer incubate1->add_tracer incubate2 Incubate to Equilibrate (e.g., 10-30 min at RT) add_tracer->incubate2 read_fp Read Fluorescence Polarization (mP) incubate2->read_fp analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read_fp->analyze

Caption: Experimental workflow for the this compound competitive FP assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a working solution of the Bcl-2 family protein (e.g., 100 nM GST-Bcl-XL) in PBS.[9]

    • Prepare a working solution of the FITC-Bim BH3 peptide tracer (e.g., 100 nM) in PBS.[9]

    • Perform serial dilutions of the this compound stock solution in PBS to create a range of concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • Assay Setup (for a single data point in triplicate):

    • To the wells of a black microplate, add the assay components in the following order. The final volume can be adjusted (e.g., 50 µL or 100 µL).

      • Add the Bcl-2 family protein solution to achieve a final concentration of approximately 50-100 nM.[8][9]

      • Add the serially diluted this compound solutions. For control wells, add buffer with the same percentage of DMSO.

    • Include the following controls:

      • Blank: Buffer only.

      • Free Tracer Control (Pmin): Buffer + FITC-Bim BH3 tracer.

      • Bound Tracer Control (Pmax): Buffer + Bcl-2 family protein + FITC-Bim BH3 tracer (no competitor).

  • Incubation:

    • Gently mix the plate and incubate for a short period (e.g., 2-10 minutes) at room temperature to allow the protein and inhibitor to interact.[8]

    • Add the FITC-Bim BH3 tracer to all wells to a final concentration of approximately 15 nM.[8]

    • Cover the plate and incubate at room temperature for 10-30 minutes to allow the binding to reach equilibrium.[8][12]

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with the appropriate filters for FITC.

Data Analysis
  • Subtract Blank: Subtract the average mP value of the blank wells from all other measurements.

  • Calculate Percent Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

    Where:

    • mP_sample is the polarization of the well with the competitor.

    • mP_min is the polarization of the free tracer control.

    • mP_max is the polarization of the bound tracer control.

  • Determine IC50: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the tracer binding.

Signaling Pathway and Mechanism of Action

This compound induces apoptosis by targeting the intrinsic or mitochondrial pathway of apoptosis. The Bcl-2 family of proteins are central regulators of this pathway.[3][4]

G Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) BH3_only BH3-only Proteins (Bim, Bid, Puma, etc.) Apoptotic_Stimuli->BH3_only activates Anti_apoptotic Anti-apoptotic Bcl-2 Family (Bcl-2, Bcl-XL, Mcl-1) BH3_only->Anti_apoptotic inhibits Pro_apoptotic Pro-apoptotic Effector Proteins (Bax, Bak) BH3_only->Pro_apoptotic activates Anti_apoptotic->Pro_apoptotic inhibits S_Apogossypol This compound S_Apogossypol->Anti_apoptotic inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_apoptotic->MOMP induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

References

Application Notes and Protocols for (S)-Apogossypol Testing in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (S)-Apogossypol, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, in in vivo xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound, a derivative of gossypol, has emerged as a promising small molecule inhibitor that targets anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] By binding to these proteins, this compound disrupts their function, which is to prevent programmed cell death (apoptosis). This inhibition leads to the activation of the intrinsic apoptotic pathway in cancer cells that overexpress these anti-apoptotic proteins, making it a targeted therapy with the potential for greater efficacy and reduced toxicity compared to its parent compound, gossypol.[2] In vivo xenograft models are a critical tool for evaluating the therapeutic potential of novel anti-cancer agents like this compound, providing insights into efficacy, dosing, and potential toxicities in a living organism.

Mechanism of Action: Inhibition of Bcl-2 Family Proteins

This compound functions as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins. This action prevents the sequestration of pro-apoptotic proteins like BIM, BID, and BAD, which can then activate the effector proteins BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in the execution of apoptosis.[1][3]

cluster_0 Mitochondrial Outer Membrane cluster_1 Cytoplasm Bcl2 Bcl-2 / Bcl-xL / Mcl-1 Pro_apoptotic Pro-apoptotic Proteins (BIM, BID, BAD) Bcl2->Pro_apoptotic Sequesters BAX_BAK BAX / BAK Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release S_Apogossypol This compound S_Apogossypol->Bcl2 Inhibits Pro_apoptotic->BAX_BAK Activates Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induced apoptotic signaling pathway.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various xenograft models as reported in the literature.

Table 1: Efficacy of this compound in a Diffuse Large Cell Lymphoma Xenograft Model

Cell LineAnimal ModelTreatment RegimenTumor Growth InhibitionReference
WSU-DLCL₂SCID Mice600 mg/kgSignificant[3]

Table 2: Efficacy of this compound in a Nasopharyngeal Carcinoma Xenograft Model

Cell LineAnimal ModelTreatment RegimenTumor Growth Inhibition (%)Reference
CNE-2Nude MiceNot Specified65.49[4]

Table 3: Efficacy of Apogossypol Derivatives in a Prostate Cancer Xenograft Model

CompoundCell LineAnimal ModelTreatment RegimenOutcomeReference
BI-97C1 (Sabutoclax)Human Prostate CancerNude MiceNot SpecifiedSignificant inhibition of tumor growth[5][6]

Experimental Protocols

This compound Formulation for In Vivo Administration

A commonly used formulation for the intraperitoneal (IP) injection of this compound and its derivatives in mice is a mixture of ethanol, Cremophor EL, and saline.[7][8]

Materials:

  • This compound

  • Ethanol (100%)

  • Cremophor EL

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare the vehicle solution by mixing Ethanol, Cremophor EL, and Saline in a 10:10:80 ratio (v/v/v). For example, to prepare 1 mL of vehicle, mix 100 µL of ethanol, 100 µL of Cremophor EL, and 800 µL of saline.

  • Weigh the desired amount of this compound and dissolve it in the vehicle solution to achieve the final desired concentration.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Warm the substance to room or body temperature before injection to minimize animal discomfort.[9]

  • Administer the formulation via intraperitoneal injection.

Establishment of Subcutaneous Xenograft Model

This protocol outlines the general procedure for establishing a subcutaneous tumor xenograft model in immunocompromised mice.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Immunocompromised mice (e.g., Nude, SCID, NSG)

  • Sterile syringes and needles (25-27 gauge)

  • Anesthetic (e.g., isoflurane)

  • Surgical clippers

  • Disinfectant (e.g., 70% ethanol)

Protocol:

  • Culture the selected cancer cells to 80-90% confluency.

  • Harvest the cells by trypsinization, followed by centrifugation.

  • Wash the cell pellet with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL).

  • Anesthetize the mouse.

  • Shave the hair from the injection site (typically the flank).

  • Disinfect the skin with 70% ethanol.

  • Subcutaneously inject the cell suspension into the prepared site.

  • Monitor the animals regularly for tumor growth and overall health.

Tumor Growth Monitoring and Efficacy Evaluation

Accurate monitoring of tumor growth is crucial for evaluating the efficacy of this compound.

Materials:

  • Digital calipers or ultrasound imaging system

  • Animal scale

Protocol:

  • Begin tumor measurements when tumors become palpable.

  • Measure the tumor length (L) and width (W) using digital calipers 2-3 times per week. The formula V = (L x W²) / 2 is commonly used to estimate tumor volume, where L is the longest diameter and W is the shortest diameter.[4]

  • Alternatively, use a small animal ultrasound imaging system for more accurate and reproducible tumor volume measurements.[10]

  • Record the body weight of each animal at each measurement time point to monitor for signs of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors.

  • Measure the final tumor weight and volume.

Intraperitoneal (IP) Injection Protocol

This protocol details the procedure for administering this compound via intraperitoneal injection in mice.

Materials:

  • This compound formulation

  • Sterile syringe and needle (25-27 gauge)

  • Disinfectant (e.g., 70% ethanol)

  • Appropriate animal restraint device

Protocol:

  • Restrain the mouse securely, tilting its head downwards to move the abdominal organs cranially.[9]

  • Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other organs.[11]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle, with the bevel up, at a 30-45 degree angle into the peritoneal cavity.[9]

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound formulation. The maximum recommended injection volume is typically less than 10 ml/kg.[11]

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Experimental Workflow Diagram

cluster_0 Preparation cluster_1 In Vivo Model cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Cell_Culture Cancer Cell Culture Xenograft_Implantation Subcutaneous Xenograft Implantation Cell_Culture->Xenograft_Implantation Drug_Formulation This compound Formulation Treatment IP Administration of this compound Drug_Formulation->Treatment Tumor_Growth Tumor Growth to Palpable Size Xenograft_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Repeated Cycles Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Data_Analysis Data Analysis Euthanasia->Data_Analysis

Caption: General experimental workflow for in vivo xenograft studies.

References

Application Notes and Protocols for (S)-Apogossypol Administration in Bcl-2 Transgenic Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Apogossypol, a derivative of the natural product gossypol, is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] Overexpression of Bcl-2 is a hallmark of various cancers and is associated with resistance to chemotherapy. Bcl-2 transgenic mice, which overexpress the human BCL-2 gene, serve as a valuable in vivo model to study the efficacy of Bcl-2 inhibitors.[1][4][5] These mice develop a phenotype characterized by B-cell hyperplasia and splenomegaly, which can be mitigated by effective Bcl-2 antagonists.[4] This document provides detailed application notes and experimental protocols for the administration of this compound in Bcl-2 transgenic mice to evaluate its in vivo efficacy.

Mechanism of Action

Apogossypol and its derivatives function as BH3 mimetics. They bind to the BH3 hydrophobic groove of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-XL, and Mcl-1.[1][2][6] This binding displaces pro-apoptotic proteins like Bim, Bak, and Bax, which are then free to induce the mitochondrial pathway of apoptosis, leading to caspase activation and programmed cell death.[7][8] Studies have shown that apogossypol has superior efficacy and reduced toxicity compared to its parent compound, gossypol.[4][9]

Data Presentation

In Vitro Activity of Apogossypol and Derivatives
CompoundTarget ProteinIC50 (nM)Cell LineEC50 (nM)Reference
ApogossypolBcl-2-Bcl-2 expressing B-cells (in vitro)3000-5000[4][9]
BI79D10 (Apogossypol derivative)Bcl-XL190H460 (lung cancer)680[1][10]
Bcl-2360[1][10]
Mcl-1520[1][10]
ApoG2 (Apogossypolone)Bcl-2Ki = 35 ± 14WSU-DLCL2 (lymphoma)-[7]
Mcl-1Ki = 25 ± 10[7]
Bcl-XLKi = 660 ± 62[7]
BI-97C1 (Apogossypol derivative)Bcl-XL310PC-3 (prostate cancer)130[11]
Bcl-2320H460 (lung cancer)560[11]
Mcl-1200BP3 (B-cell lymphoma)49[11]
Bfl-1620[11]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibition constant.

In Vivo Efficacy of Apogossypol in Bcl-2 Transgenic Mice
Treatment GroupDoseAdministration RouteDurationPrimary EndpointResultReference
Apogossypol120 µmol/kg dailyOral-Spleen weight, B-cell countSignificant reduction[4]
GossypolMax tolerated doseOralDailySpleen weight, B-cell countLess effective than Apogossypol[4][9]
BI79D10-Intraperitoneal24 hoursSpleen weightEfficacious[1]
BI-97C142 mg/kgIntraperitonealSingle doseSpleen weight>30% reduction[11]

Experimental Protocols

Animal Models

The most commonly used model is the Bcl-2 transgenic mouse, specifically the B6 line, where the human BCL-2 gene is fused with the immunoglobulin heavy-chain (IgH) locus, leading to overexpression in B-cells.[1][4] These mice are typically on a BALB/c or C57BL/6 background and develop polyclonal B-cell hyperplasia, resulting in splenomegaly.[4][12]

Compound Preparation and Administration

1. Formulation:

  • This compound is typically formulated for in vivo use in a vehicle solution. A common formulation consists of Ethanol:Cremophor EL:Saline in a 10:10:80 ratio.[1]

  • The compound should be fully dissolved in this vehicle to ensure proper administration.

2. Administration Route:

  • Intraperitoneal (i.p.) Injection: This is a common route for delivering Apogossypol and its derivatives. A volume of 500 µL per mouse is standard.[1]

  • Oral Gavage: Daily oral dosing has also been shown to be effective and is generally better tolerated than gossypol.[4][9]

3. Dosage:

  • Dosages can vary depending on the specific derivative and experimental design. A single i.p. injection of 42 mg/kg of the derivative BI-97C1 has shown significant efficacy.[11]

  • For daily oral administration of Apogossypol, a dose of 120 µmol/kg has been used.[4]

  • It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) for any new derivative.

In Vivo Efficacy Assessment

1. Primary Endpoint - Spleen Weight:

  • A primary and highly consistent endpoint for assessing the in vivo activity of Bcl-2 inhibitors in this model is the spleen weight.[1][11]

  • At the end of the treatment period, mice are euthanized via a humane method (e.g., CO2 asphyxiation followed by cervical dislocation or a lethal dose of Avertin via intraperitoneal injection).[1]

  • The spleen is then carefully excised and weighed. A significant reduction in spleen weight in the treated group compared to the vehicle control group indicates efficacy.

2. Secondary Endpoints:

  • B-cell Counts: Spleens can be processed to generate single-cell suspensions. B-cell populations can then be quantified using flow cytometry with B-cell specific markers (e.g., B220, CD19).

  • Histopathology: Spleen and other organs can be fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess changes in tissue architecture and cellularity.

  • Apoptosis Assays: Immunohistochemistry for cleaved caspase-3 or TUNEL staining on tissue sections can be performed to directly visualize apoptosis induction in the target tissues.

Visualizations

Signaling Pathway of this compound

Apogossypol_Pathway cluster_cell Cell Apogossypol This compound Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-XL, Mcl-1) Apogossypol->Bcl2 Inhibits Bax_Bak Effector Proteins (Bax, Bak) Bcl2->Bax_Bak Inhibits BH3_only Pro-apoptotic Proteins (Bim, Bad, etc.) BH3_only->Bcl2 Inhibited by BH3_only->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Bcl-2 Transgenic Mice Administration Administer Compound (i.p. or oral) Animal_Model->Administration Control Administer Vehicle Control Animal_Model->Control Compound_Prep Formulate this compound (e.g., Ethanol:Cremophor EL:Saline) Compound_Prep->Administration Euthanasia Euthanize Mice Administration->Euthanasia Control->Euthanasia Spleen_Excision Excise and Weigh Spleen Euthanasia->Spleen_Excision Tissue_Processing Process Tissues for (Flow Cytometry, Histology) Spleen_Excision->Tissue_Processing Data_Analysis Analyze Data (Spleen weight, B-cell count, etc.) Spleen_Excision->Data_Analysis Tissue_Processing->Data_Analysis

References

Application Notes and Protocols for Cytotoxicity Assays of (S)-Apogossypol in LNCaP Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Apogossypol, a derivative of gossypol, is a promising small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Overexpression of these proteins is a common feature in many cancers, including prostate cancer, contributing to tumor cell survival and resistance to therapy.[3] this compound has demonstrated significant anti-tumor activity in various cancer cell lines, including the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.[1][4] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in LNCaP cells, a critical step in the preclinical evaluation of this potential therapeutic agent. The following protocols for cell viability, apoptosis, and long-term survival assays are essential for characterizing the dose-dependent and time-dependent efficacy of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on LNCaP prostate cancer cells.

Table 1: Dose-Dependent Effect of this compound on LNCaP Cell Viability (MTT Assay)

This compound Concentration (mmol/L)Cell Viability (%) after 24h Treatment
0 (Control)100
0.01Significantly lower than control*
0.02Significantly lower than control
0.04Significantly lower than control

*P<0.05, **P<0.01, compared with the control. Data suggests a dose-dependent inhibition of LNCaP cell growth.[5]

Table 2: Time-Dependent Effect of this compound on LNCaP Cell Viability (MTT Assay)

Treatment Time (hours)Cell Viability (%) with 0.02 mmol/L this compound
24Decreased
48Further Decreased
72IC50 of 0.009 mmol/L observed
96Continued Decrease

These results indicate that this compound inhibits LNCaP cell growth in a time-dependent manner.[5]

Table 3: Dose-Dependent Induction of Apoptosis by this compound in LNCaP Cells (Flow Cytometry with Annexin V/PI Staining)

This compound Concentration (mmol/L)Apoptotic Rate (%) after 24h Treatment
0 (Control)Baseline
0.012.8
0.028.0
0.0411.1

The apoptotic rate increased significantly with higher concentrations of this compound.[5] When combined with the autophagy inhibitor 3-methyladenine (3-MA), the apoptotic rate for the 0.04 mmol/l treatment group increased to 40.6%, suggesting that inhibiting autophagy enhances this compound-induced apoptosis.[5][6]

Table 4: Effect of this compound on LNCaP Colony Formation

TreatmentColony Formation Inhibition (%)
15 µmol/l this compound>56
25 µmol/l Gossypol (for comparison)>45

This compound potently inhibits the long-term proliferative capacity of LNCaP cells, showing greater efficacy than gossypol at a lower concentration.[1][7]

Experimental Protocols

LNCaP Cell Culture

LNCaP cells are androgen-sensitive and exhibit weakly-adherent, epithelial morphology, often growing in aggregates.[8]

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9]

  • Subculture:

    • Rinse the cell monolayer with sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA to a T75 flask and incubate for 3-12 minutes at 37°C until cells detach. Avoid agitation to prevent cell clustering.[8]

    • Neutralize trypsin with 4x the volume of complete growth medium.[8]

    • Centrifuge the cell suspension at approximately 1200 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[9][10]

    • Seed new culture flasks at the desired density. LNCaP cells should not be plated too sparsely.[11]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Procedure:

    • Seed LNCaP cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.01, 0.02, 0.04 mmol/L) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72, 96 hours).[5]

    • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[13]

    • Calculate cell viability as a percentage of the control group.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed LNCaP cells in 6-well plates and treat with this compound as described for the MTT assay.

    • Harvest the cells by trypsinization and wash them with cold PBS.[5]

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL).[14]

    • Incubate the cells for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

    • FITC fluorescence (FL1) detects Annexin V binding, and PI fluorescence (FL2 or FL3) detects necrotic or late apoptotic cells.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Procedure:

    • Culture LNCaP cells on coverslips or chamber slides and treat with this compound.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[15]

    • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber, protected from light.[15]

    • Wash the cells with PBS.

    • Counterstain the nuclei with a DNA-binding dye like DAPI or Hoechst, if desired.

    • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nuclei.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

  • Procedure:

    • Treat LNCaP cells with this compound for a specified period (e.g., 24 hours).

    • Harvest the cells and seed a low number of viable cells (e.g., 800-1000 cells/well) into 6-well plates.[6][16]

    • Incubate the plates for 10-14 days, replacing the medium every 3 days, until visible colonies form.[6]

    • Wash the colonies with PBS, fix them with 4% paraformaldehyde for 20 minutes, and stain with 0.1% crystal violet for 20-30 minutes.[6][16]

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Visualizations

experimental_workflow cluster_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. Cytotoxicity & Apoptosis Assays cluster_analysis 4. Data Analysis LNCaP LNCaP Cell Culture Treatment This compound Treatment (Dose and Time Variation) LNCaP->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Annexin Annexin V/PI Staining (Apoptosis - Flow Cytometry) Treatment->Annexin TUNEL TUNEL Assay (DNA Fragmentation) Treatment->TUNEL Colony Colony Formation Assay (Long-term Survival) Treatment->Colony Analysis Data Quantification & Interpretation MTT->Analysis Annexin->Analysis TUNEL->Analysis Colony->Analysis

Fig 1. Experimental workflow for cytotoxicity assays.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Apogossypol This compound Bcl2 Bcl-2 (Anti-apoptotic) Apogossypol->Bcl2 Inhibits Caspase8 Caspase-8 Apogossypol->Caspase8 Activates Bak Bak (Pro-apoptotic) Bcl2->Bak Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bak->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CytochromeC->Caspase3 Activates

Fig 2. This compound induced apoptosis pathway.

autophagy_apoptosis_interaction cluster_autophagy Autophagy cluster_apoptosis Apoptosis Apogossypol This compound Autophagy Autophagy (Cell Survival) Apogossypol->Autophagy Induces Apoptosis Apoptosis (Cell Death) Apogossypol->Apoptosis Induces Autophagy->Apoptosis Inhibits (Defense Mechanism) CellDeath Enhanced Cell Death Apoptosis->CellDeath AutophagyInhibitor 3-Methyladenine (3-MA) AutophagyInhibitor->Autophagy Inhibits AutophagyInhibitor->CellDeath Promotes

Fig 3. Interaction of apoptosis and autophagy.

References

Investigating (S)-Apogossypol in H460 Lung Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Apogossypol, a derivative of gossypol, has emerged as a promising small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies. The H460 non-small cell lung cancer (NSCLC) cell line, which expresses high levels of Bcl-2, serves as a relevant model for studying the efficacy of Bcl-2 inhibitors.[1] These application notes provide a comprehensive overview of the effects of this compound on H460 cells and detailed protocols for key experimental procedures.

Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway

This compound and its derivatives function as BH3 mimetics. They bind to the BH3 groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their inhibitory effect on pro-apoptotic proteins like Bax and Bak.[1] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.

Apogossypol This compound Bcl2_family Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) Apogossypol->Bcl2_family inhibits Pro_apoptotic Pro-apoptotic (Bax, Bak) Bcl2_family->Pro_apoptotic inhibits Mitochondrion Mitochondrion Pro_apoptotic->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound derivatives in H460 lung cancer cells.

CompoundTargetIC50 (nmol/L)Reference
BI79D10Bcl-xL190[1]
BI79D10Bcl-2360[1]
BI79D10Mcl-1520[1]

Table 1: In Vitro Inhibitory Activity of this compound Derivative BI79D10

CompoundCell LineEC50 (nmol/L)Reference
BI79D10H460680[1]

Table 2: Cell Growth Inhibition by this compound Derivative BI79D10

Experimental Protocols

cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture H460 Cell Culture Treatment This compound Treatment Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot CellCycle Cell Cycle Analysis Treatment->CellCycle

Figure 2: Experimental Workflow
H460 Cell Culture

  • Media Preparation: Culture H460 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend cells in fresh media and re-plate at the desired density.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed H460 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Treatment: Treat cells with varying concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed H460 cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blot for Bcl-2 Family Proteins
  • Cell Lysis: After treatment with this compound, wash H460 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, Bax, Bak, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Plate H460 cells and treat with this compound.

  • Cell Harvesting: Collect the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[2]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is indicative of apoptosis.

References

Application Note: Quantitative Analysis of (S)-Apogossypol in Plasma using LC/MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Apogossypol, a derivative of gossypol, is a potent small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By mimicking the action of pro-apoptotic BH3-only proteins, this compound induces apoptosis, making it a promising candidate for cancer therapy. To support preclinical and clinical development, a robust and sensitive bioanalytical method is required for the quantitative determination of this compound in biological matrices. This application note provides a detailed protocol for the quantitative analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The methodology is based on a validated protein precipitation extraction procedure followed by reverse-phase chromatography and detection by Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Apigenin (Internal Standard, IS)

  • LC/MS grade Methanol

  • LC/MS grade Acetonitrile

  • LC/MS grade Water

  • Ammonium Acetate

  • Ascorbic Acid

  • Control plasma (e.g., mouse plasma)

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Apigenin in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (500 ng/mL): Dilute the Apigenin primary stock solution with methanol to achieve a final concentration of 500 ng/mL.

  • Stabilizer: To prevent oxidation of this compound, add ascorbic acid to all spiking solutions.[1]

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each standard, quality control, and unknown sample.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Spike 5 µL of the appropriate this compound working standard solution into the plasma samples (for calibration and QC samples). For blank samples, add 5 µL of 50:50 methanol:water.

  • Add 10 µL of the 500 ng/mL Apigenin internal standard working solution to all tubes except for the blank.

  • To precipitate plasma proteins, add 150 µL of methanol containing ascorbic acid to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC/MS/MS analysis.

LC/MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC or HPLC system capable of binary gradient elution
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Elution A starting point for gradient elution is a linear gradient from 30% to 95% Mobile Phase B over 5 minutes. The gradient should be optimized to ensure sufficient retention and separation of this compound and Apigenin from matrix components.
Flow Rate 0.3 mL/min (typical for a 2.1 mm ID column)
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)
MRM Transitions To be determined by infusing standard solutions of this compound and Apigenin to identify the precursor ions and major product ions.
Collision Energy (CE) To be optimized for each MRM transition to achieve maximum signal intensity.
Cone/Fragmentor Voltage To be optimized for precursor ion formation and transmission.

Data Presentation: Method Performance

The following table summarizes the performance characteristics of a validated method for the analysis of apogossypol in mouse plasma.[1]

ParameterResult
Linearity Range 10 - 2000 ng/mL
Accuracy 85 - 115%
Precision < 15%
Recovery of Apogossypol 90.8 ± 12.9%
Recovery of IS 99.9 ± 6.41%
Stability in Plasma Stable for 24 hours at 25°C

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC/MS/MS Analysis plasma Plasma Sample (50 µL) spike_std Spike this compound Standard plasma->spike_std spike_is Add Internal Standard (Apigenin) spike_std->spike_is precipitate Protein Precipitation (Methanol with Ascorbic Acid) spike_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column, Gradient Elution) supernatant->lc_separation ms_detection MS/MS Detection (Triple Quadrupole, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the quantitative analysis of this compound.

signaling_pathway cluster_pathway Intrinsic Apoptosis Pathway apogossypol This compound bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) apogossypol->bcl2 Inhibits bax_bak Pro-apoptotic Effector Proteins (Bax, Bak) bcl2->bax_bak Inhibits momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp Induces cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound's mechanism of action via the intrinsic apoptosis pathway.

References

Troubleshooting & Optimization

Improving the potency and stability of (S)-Apogossypol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Apogossypol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by addressing common challenges related to the potency and stability of this promising anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a BH3 mimetic that targets anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, including Bcl-2, Bcl-XL, and Mcl-1.[1][2] It binds to a hydrophobic groove on the surface of these proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[1] This leads to the activation of the intrinsic apoptotic pathway in cancer cells.

Q2: I am observing lower than expected potency in my cellular assays. What are the possible reasons?

A2: Several factors can contribute to reduced potency. Firstly, ensure the compound has been stored correctly, protected from light and moisture, and dissolved in a suitable solvent like DMSO. Secondly, the expression levels of different anti-apoptotic Bcl-2 family proteins in your cell line can influence sensitivity.[3] Cell lines with lower expression of the target proteins may be less responsive. Finally, consider the possibility of compound degradation in your cell culture media; performing a stability check in your experimental conditions is recommended.

Q3: My this compound solution appears to be degrading over time. How can I improve its stability?

A3: this compound, like its parent compound gossypol, can be susceptible to degradation.[4][5] To enhance stability, it is crucial to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] Protect solutions from light and oxygen. For aqueous solutions used in experiments, preparing them fresh is ideal. If long-term stability in an aqueous formulation is required, consider formulation strategies such as pH optimization or the use of stabilizing excipients, though specific formulations for this compound are not extensively documented in the public domain.[[“]][7]

Q4: Are there derivatives of this compound with improved potency and stability?

A4: Yes, several studies have focused on synthesizing derivatives of apogossypol to enhance its pharmacological properties.[8][9] Modifications at the 5,5' position of the apogossypol backbone have yielded compounds with significantly improved potency and, in some cases, better stability profiles.[10][11] For instance, certain derivatives have shown low micromolar to nanomolar binding affinity for Bcl-2 family proteins.[8][11]

Troubleshooting Guides

Issue: Inconsistent IC50/EC50 Values in Potency Assays
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
Cell Line Variability Ensure consistent cell passage number and confluency. Regularly check for mycoplasma contamination.
Assay Conditions Standardize incubation times, cell seeding densities, and reagent concentrations.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
Issue: Poor In Vivo Efficacy
Possible Cause Troubleshooting Step
Poor Bioavailability Consider formulation strategies to improve solubility and absorption. This may include using excipients like Cremophor EL.[1]
Rapid Metabolism Investigate the metabolic stability of this compound in liver microsomes to understand its pharmacokinetic profile. Some derivatives have shown improved microsomal stability.[12][9]
Inadequate Dosing Perform dose-response studies to determine the optimal therapeutic window.

Data Presentation

Table 1: Comparative Potency of this compound and its Derivatives
CompoundTargetIC50 (µM)Cell LineEC50 (µM)Reference
This compound Bcl-XL-LNCaP9.57
Derivative 6f Bcl-XL3.10PC3-[8][10]
Bcl-23.12H460-[8][10]
Mcl-12.05H1299-[8][10]
Derivative 8r Bcl-XL0.76H4600.33
Bcl-20.32BP30.66
Mcl-10.28--
Bfl-10.73--

Experimental Protocols

Protocol 1: Bcl-2 Family Protein Inhibition Assay (Fluorescence Polarization)

This protocol is a generalized method for assessing the binding affinity of this compound to Bcl-2 family proteins.

  • Reagents and Materials:

    • Recombinant human Bcl-2, Bcl-XL, or Mcl-1 protein.

    • Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).

    • This compound and control compounds.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Black, low-volume 384-well plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In each well of the 384-well plate, add the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide to a final volume of 20 µL.

    • Add the serially diluted this compound or control compound to the wells. Include wells with only protein and peptide (positive control) and wells with only peptide (negative control).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization of each well using the plate reader.

    • Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

Protocol 2: HPLC-Based Stability Assay

This protocol provides a framework for evaluating the stability of this compound under various conditions.

  • Reagents and Materials:

    • This compound.

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid or acetic acid for mobile phase modification.

    • C18 reverse-phase HPLC column.

    • HPLC system with a UV detector.

    • Incubator, pH meter, and light chamber for stress testing.

  • Procedure:

    • Method Development: Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for this compound. A mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point. The detection wavelength should be set at an absorbance maximum for the compound.

    • Forced Degradation Study:

      • Acid/Base Hydrolysis: Incubate this compound in solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH) at a controlled temperature.

      • Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%).

      • Thermal Degradation: Expose a solution of the compound to elevated temperatures (e.g., 60°C).

      • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp).

    • Sample Analysis: At specified time points, take aliquots from the stress condition samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Data Analysis: Inject the samples into the HPLC system. Quantify the peak area of the intact this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

cluster_0 Apoptotic Signaling Pathway Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-XL, Mcl-1) BaxBak Pro-apoptotic Effectors (Bax, Bak) Bcl2->BaxBak Inhibits Apoptosis Apoptosis BaxBak->Apoptosis Induces Apogossypol This compound Apogossypol->Bcl2 Inhibits

Caption: Mechanism of action of this compound in inducing apoptosis.

cluster_1 Workflow for Potency and Stability Improvement Start Start with this compound Synthesis Synthesize Derivatives (e.g., 5,5' substitutions) Start->Synthesis Screening In Vitro Screening (Binding & Cellular Assays) Synthesis->Screening Stability Stability Assessment (Chemical & Metabolic) Screening->Stability Lead Identify Lead Compound (Improved Potency & Stability) Stability->Lead InVivo In Vivo Testing Lead->InVivo

Caption: Workflow for developing improved this compound derivatives.

cluster_2 Troubleshooting Low Potency Issue Low Potency Observed CheckCompound Check Compound Integrity (Storage, Handling) Issue->CheckCompound CheckCells Verify Cell Line (Passage, Health) Issue->CheckCells CheckAssay Review Assay Protocol (Concentrations, Times) Issue->CheckAssay StabilityTest Perform Stability Test in Media CheckCompound->StabilityTest Optimize Optimize Conditions CheckCells->Optimize CheckAssay->Optimize StabilityTest->Optimize

Caption: Logical steps for troubleshooting low potency of this compound.

References

Overcoming solubility issues of (S)-Apogossypol in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Apogossypol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the levorotatory atropisomer of Apogossypol, a derivative of Gossypol. It functions as a pan-inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, including Bcl-2, Bcl-xL, and Mcl-1. By binding to these proteins, this compound disrupts their function, which is to prevent programmed cell death (apoptosis). This inhibition leads to the activation of the apoptotic cascade in cancer cells that overexpress these anti-apoptotic proteins, making it a compound of interest in cancer research.

Q2: What are the main challenges when working with this compound in vitro?

The primary challenge is its low aqueous solubility. This compound is a lipophilic molecule, which can lead to precipitation when diluted into aqueous buffers or cell culture media. This can affect the accuracy and reproducibility of experimental results. Careful preparation of stock solutions and working dilutions is crucial for successful experiments.

Q3: What is the recommended solvent for dissolving this compound?

The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions. For some applications, ethanol can also be used, although the solubility is lower than in DMSO.

Q4: How should I store this compound powder and stock solutions?

This compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored at -20°C, it is recommended to use the stock solution within one month, and within six months if stored at -80°C.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Cause: This is the most common issue and is due to the low aqueous solubility of the compound. When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer or cell culture medium, the this compound can crash out of solution.

Solution:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, to get from a 10 mM DMSO stock to a 10 µM working solution in cell culture media, first dilute the stock to 1 mM in media, mix well, and then further dilute to 100 µM, and finally to 10 µM.

  • Vortexing/Mixing: Ensure thorough mixing immediately after each dilution step.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.

  • Pre-warming Media: Gently warming the cell culture media or buffer to 37°C before adding the this compound solution can sometimes aid in solubility.

  • Use of a Carrier: In some instances, the use of a carrier protein like bovine serum albumin (BSA) in the buffer can help to maintain the solubility of lipophilic compounds.

Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.

Cause: This can be a consequence of solubility issues, leading to a lower effective concentration of the compound in the assay. It could also be due to degradation of the compound.

Solution:

  • Verify Solubility: Before starting a large experiment, perform a small-scale test to ensure that your desired final concentration of this compound is soluble in your specific cell culture medium. You can visually inspect for precipitation under a microscope.

  • Fresh Dilutions: Always prepare fresh dilutions of this compound from your frozen stock solution for each experiment. Avoid using previously diluted solutions that have been stored.

  • Control for DMSO Effects: Include a vehicle control in your experiments (cells treated with the same final concentration of DMSO as your highest this compound concentration) to account for any effects of the solvent on cell viability or the assay readout.

Issue 3: High background signal or artifacts in fluorescence-based assays.

Cause: this compound, being a polyphenol, has the potential to exhibit autofluorescence at certain wavelengths, which could interfere with fluorescence-based assays.

Solution:

  • Wavelength Selection: If possible, choose fluorophores for your assay that have excitation and emission spectra that do not overlap with the potential autofluorescence of this compound.

  • Blank Controls: Run appropriate blank controls containing only the buffer, the compound at the highest concentration used, and any detection reagents to assess the level of background signal.

  • Alternative Assays: If autofluorescence is a significant issue, consider using alternative, non-fluorescent assay formats, such as luminescence-based or colorimetric assays.

Quantitative Data

Solubility of this compound
SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)≥ 16.2 mg/mL[1][2]
Ethanol≥ 2.54 mg/mL[2]
WaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • On an analytical balance, carefully weigh out a precise amount of this compound powder (Molecular Weight: 462.53 g/mol ).

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound, you would add 216.2 µL of DMSO.

    • Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of a 10 µM Working Solution in Cell Culture Medium:

    • Thaw a fresh aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution to minimize precipitation. For example, to prepare 1 mL of a 10 µM working solution:

      • Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to make a 100 µM intermediate solution. Mix gently by pipetting up and down.

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. Mix thoroughly.

    • The final concentration of DMSO in this working solution is 0.1%.

    • Use this freshly prepared working solution for your cell-based assays immediately.

Protocol 2: Fluorescence Polarization (FP) Assay for Bcl-2 Inhibition

Principle: This competitive binding assay measures the ability of this compound to displace a fluorescently labeled BH3 peptide from the BH3-binding groove of a Bcl-2 family protein. When the small fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Bcl-2 protein, its tumbling is slowed, leading to a high fluorescence polarization signal. This compound will compete with the fluorescent peptide for binding, causing a decrease in the polarization signal in a dose-dependent manner.

Materials:

  • Recombinant human Bcl-2 protein (e.g., GST-tagged)

  • Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3 peptide)

  • This compound

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Black, low-volume 384-well assay plates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock of the Bcl-2 protein in assay buffer. A final concentration of 25-100 nM is often used.

    • Prepare a 2X stock of the FITC-Bim BH3 peptide in assay buffer. A final concentration of 10-20 nM is typical.

    • Prepare a serial dilution of this compound in DMSO, and then dilute these into the assay buffer to create 2X final concentrations.

  • Assay Protocol:

    • Add 10 µL of the 2X this compound dilutions (or vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of the 2X Bcl-2 protein stock to each well.

    • Incubate for 15-30 minutes at room temperature to allow for binding.

    • Add 5 µL of the 2X FITC-Bim BH3 peptide to initiate the competition reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization values versus the logarithm of the this compound concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the binding of the fluorescent peptide.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_results Data Analysis start This compound Powder stock 10 mM Stock in DMSO start->stock Dissolve working Working Solution (e.g., 10 µM) in Aqueous Medium stock->working Serial Dilution cell_assay Cell-Based Assay (e.g., Viability, Apoptosis) working->cell_assay biochem_assay Biochemical Assay (e.g., FP) working->biochem_assay analysis Determine EC50/IC50 cell_assay->analysis biochem_assay->analysis bcl2_pathway cluster_pro_survival Anti-Apoptotic cluster_pro_apoptotic Pro-Apoptotic cluster_execution Execution Phase bcl2 Bcl-2, Bcl-xL, Mcl-1 bax_bak Bax, Bak bcl2->bax_bak inhibits cyto_c Cytochrome c release bax_bak->cyto_c induces bh3_only BH3-only proteins (e.g., Bim, Bad, Puma) bh3_only->bax_bak activates caspases Caspase Activation cyto_c->caspases activates apoptosis Apoptosis caspases->apoptosis executes apoptotic_stimuli Apoptotic Stimuli apoptotic_stimuli->bh3_only activates apogossypol This compound apogossypol->bcl2 inhibits

References

Addressing potential off-target effects of (S)-Apogossypol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Apogossypol. Our goal is to help you address potential off-target effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent pan-inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, including Bcl-2, Bcl-xL, and Mcl-1. It acts as a BH3 mimetic, binding to the BH3 groove of these anti-apoptotic proteins and preventing them from sequestering pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway.

Q2: What are the known potential off-target effects of this compound?

While this compound was designed for improved specificity and reduced toxicity compared to its parent compound, Gossypol, a potential off-target effect has been identified. At certain concentrations, this compound can induce reorganization of the endoplasmic reticulum (ER), leading to ER stress. This can, in turn, interfere with mitochondrial fission and antagonize the intended apoptotic effect.

Q3: How can I be sure that the observed cell death in my experiment is due to on-target Bcl-2 inhibition?

Distinguishing between on-target apoptosis and off-target effects is crucial. We recommend a multi-pronged approach:

  • Dose-response analysis: On-target effects should typically occur at lower concentrations than off-target effects.

  • Use of control cell lines: Compare the effects of this compound in your target cells with its effects in Bax/Bak double knockout cells, which are resistant to Bcl-2 pathway-mediated apoptosis. A lack of cytotoxicity in these cells suggests on-target activity.

  • Molecular markers: Assess markers of apoptosis (e.g., caspase cleavage, Annexin V staining) and ER stress (e.g., upregulation of CHOP and GRP78, XBP1 splicing) simultaneously.

Our troubleshooting guides provide detailed protocols for these validation experiments.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) and effective concentrations (EC50) of Apogossypol and its derivatives in various cancer cell lines. This data can help you determine appropriate starting concentrations for your experiments.

CompoundCell LineAssay TypeIC50 / EC50 (µM)Reference
ApogossypolPC3MLCell Viability10.3[1]
Apogossypol Derivative (8r)H460 (Lung)Cell Growth Inhibition0.33[2]
Apogossypol Derivative (8r)BP3 (Lymphoma)Cell Growth Inhibition0.66[2]
Apogossypol Derivative (BI79D10)H460 (Lung)Cell Growth Inhibition0.680[1]
Apogossypol Derivative (BI79D10)PC3MLCell Viability1.9 - 4.6[1]

Troubleshooting Guides

Issue 1: Unexpectedly low levels of apoptosis or resistance to this compound.

This could be due to the off-target induction of ER stress, which can counteract the pro-apoptotic signal.

G cluster_observe Observation cluster_hypothesize Hypothesis cluster_experiment Experimentation cluster_analyze Analysis cluster_conclude Conclusion observe Unexpectedly low apoptosis with this compound hypothesis Off-target ER stress is antagonizing apoptosis observe->hypothesis exp1 Assess ER Stress Markers (Western Blot for CHOP/GRP78, RT-qPCR for XBP1 splicing) hypothesis->exp1 exp2 Assess Mitochondrial Morphology (Immunofluorescence) hypothesis->exp2 exp3 Co-treatment with DHODH inhibitor (Teriflunomide or Leflunomide) hypothesis->exp3 analyze1 Increased ER stress markers? exp1->analyze1 analyze2 Altered mitochondrial morphology? exp2->analyze2 analyze3 DHODH inhibitor restores apoptosis? exp3->analyze3 analyze1->observe No conclusion Off-target ER stress is the likely cause. Optimize this compound concentration or co-treat. analyze1->conclusion Yes analyze2->observe No analyze2->conclusion Yes analyze3->observe No analyze3->conclusion Yes

Caption: Troubleshooting workflow for low apoptosis.

1. Assessment of ER Stress Markers by Western Blot

This protocol details the detection of key ER stress markers, GRP78 (BiP) and CHOP (GADD153).

  • Cell Lysis:

    • Treat cells with the desired concentrations of this compound for the appropriate time. Include a positive control for ER stress (e.g., tunicamycin at 2 µg/mL or thapsigargin at 1 µM for 16 hours).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Load 20-30 µg of protein per well on an SDS-PAGE gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against GRP78 (1:1000) and CHOP (1:500) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash three times with TBST and develop with an ECL substrate.

    • Image the blot and quantify band intensities, normalizing to a loading control like β-actin or GAPDH.

2. Analysis of XBP1 mRNA Splicing by RT-qPCR

This protocol measures the splicing of XBP1 mRNA, a hallmark of IRE1 activation during ER stress.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells as described above.

    • Extract total RNA using a suitable kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • RT-qPCR:

    • Perform qPCR using primers that specifically amplify the spliced form of XBP1 and total XBP1. A common housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.

    • Human XBP1s (spliced) Forward Primer: 5'- GAGTCCGCAGCAGGTG -3'

    • Human XBP1s (spliced) Reverse Primer: 5'- GTGTCAGAGTCCATGGGA -3'

    • Human Total XBP1 Forward Primer: 5'- AAGCCTGAGGAGGAAACTGA -3'

    • Human Total XBP1 Reverse Primer: 5'- TCCTTCTGGGTAGACCTCTGG -3'

    • Analyze the data using the ΔΔCt method to determine the relative expression of spliced XBP1.

3. Visualization of Mitochondrial Morphology by Immunofluorescence

This protocol allows for the visualization of changes in mitochondrial morphology, such as fission and fusion.

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips in a multi-well plate.

    • Treat with this compound as required.

  • Mitochondrial Staining:

    • Incubate cells with MitoTracker™ Red CMXRos (100 nM) for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Wash cells with pre-warmed PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Imaging:

    • Wash three times with PBS.

    • Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image using a fluorescence or confocal microscope. Fragmented mitochondria will appear as small, punctate structures, while a healthy mitochondrial network will be elongated and interconnected.

4. Reversal of ER Stress with DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) inhibitors, such as Teriflunomide and Leflunomide, have been shown to reverse the ER-modulating effects of Apogossypol.

  • Experimental Design:

    • Pre-treat cells with a DHODH inhibitor for 1-2 hours before adding this compound.

    • Teriflunomide: Use a concentration range of 10-50 µM.

    • Leflunomide: Use a concentration range of 25-100 µM.

    • Include controls for the DHODH inhibitor alone to assess its independent effects.

    • Assess apoptosis (e.g., Annexin V/PI staining) and ER stress markers as described above. A restoration of apoptosis and a reduction in ER stress markers in the co-treated samples would indicate that the initial resistance was due to the off-target ER effect.

Issue 2: How to differentiate on-target apoptosis from non-specific cytotoxicity.

This is a critical validation step for any targeted therapeutic.

Annexin V and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Treat cells with a dose range of this compound. Include an untreated control and a positive control for apoptosis (e.g., staurosporine at 1 µM for 4 hours).

    • Harvest cells, including any floating cells from the supernatant, by trypsinization.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells (on-target effect)

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells (potential cytotoxicity)

A significant increase in the early apoptotic population (Annexin V+/PI-) at relevant concentrations is indicative of on-target activity. A large necrotic population (Annexin V-/PI+) may suggest non-specific cytotoxicity.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways relevant to the action of this compound.

G cluster_bcl2 Bcl-2 Mediated Apoptosis Pathway SApogossypol This compound Bcl2 Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) SApogossypol->Bcl2 inhibits BaxBak Pro-apoptotic Effectors (Bax, Bak) Bcl2->BaxBak inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion activates CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: On-target Bcl-2 mediated apoptosis pathway.

G cluster_er ER Stress-Mediated Off-Target Effect SApogossypol This compound (High Concentration) ER Endoplasmic Reticulum SApogossypol->ER induces stress MitoFission Mitochondrial Fission SApogossypol->MitoFission inhibits UPR Unfolded Protein Response (PERK, IRE1, ATF6) ER->UPR CHOP CHOP Upregulation UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis can induce MitoFission->Apoptosis is required for DHODH DHODH Inhibitors (Teriflunomide, Leflunomide) DHODH->ER reverses stress

Caption: Off-target ER stress pathway.

References

Technical Support Center: Investigating Mechanisms of Resistance to (S)-Apogossypol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating mechanisms of resistance to (S)-Apogossypol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a derivative of the natural compound gossypol. It functions as a pan-inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, including Bcl-2, Bcl-xL, and Mcl-1. By acting as a BH3 mimetic, this compound binds to the BH3 groove of these anti-apoptotic proteins, preventing them from sequestering pro-apoptotic proteins like BIM. This leads to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately inducing apoptosis.[1][2]

2. What are the potential mechanisms of acquired resistance to this compound?

Resistance to this compound, and other Bcl-2 family inhibitors, can arise through several mechanisms:

  • Upregulation of other anti-apoptotic proteins: Cells may compensate for the inhibition of one Bcl-2 family member by overexpressing others, such as Mcl-1 or Bcl-xL, that are less potently inhibited by this compound.

  • Mutations in the drug target: Mutations in the BH3-binding groove of Bcl-2 can reduce the binding affinity of this compound, rendering it less effective.

  • Alterations in pro-apoptotic proteins: Loss-of-function mutations or downregulation of essential pro-apoptotic proteins like BAX and BAK can prevent the induction of apoptosis even when Bcl-2 proteins are inhibited.

  • Changes in mitochondrial metabolism: Alterations in mitochondrial oxidative phosphorylation have been observed in cells resistant to Bcl-2 inhibitors.

  • Drug efflux pumps: Increased expression of multidrug resistance (MDR) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

3. How can I generate an this compound-resistant cell line?

A common method is through continuous, long-term exposure of a sensitive parental cell line to gradually increasing concentrations of this compound. This process selects for cells that have acquired resistance mechanisms.

Troubleshooting Guides

Problem 1: My cells are showing reduced sensitivity to this compound in a cell viability assay.

This is a primary indication of resistance. The following steps will help you to characterize and understand the potential mechanisms.

Initial Assessment of Resistance

  • Confirm the IC50 shift: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) between your suspected resistant line and the parental sensitive line.

Cell Line Parental IC50 (µM) Resistant IC50 (µM) Fold Resistance
Example Cell Line A 2.52510
Example Cell Line B 5.07515
Illustrative data based on typical resistance patterns to Bcl-2 inhibitors.

Investigating the Mechanism

  • Hypothesis 1: Upregulation of other anti-apoptotic proteins.

    • Experiment: Western Blot for Bcl-2, Bcl-xL, and Mcl-1.

    • Expected Outcome: Increased protein levels of Mcl-1 and/or Bcl-xL in the resistant line compared to the parental line.

    • Troubleshooting:

      • No change observed: The resistance might be due to another mechanism. Consider co-immunoprecipitation to check for changes in protein-protein interactions.

      • Antibody issues: Ensure your antibodies are validated for specificity and are working correctly by using positive and negative control cell lysates.

  • Hypothesis 2: Altered dependence on Bcl-2 family members.

    • Experiment: BH3 Profiling. This assay measures the mitochondrial sensitivity to a panel of BH3 peptides, which can reveal dependencies on specific anti-apoptotic proteins.

    • Expected Outcome: Resistant cells may show decreased sensitivity to peptides that target Bcl-2 but increased sensitivity to those targeting Mcl-1 or Bcl-xL, indicating a shift in dependence.

    • Troubleshooting:

      • High background depolarization: Optimize the digitonin concentration for cell permeabilization.

      • No depolarization: Ensure the BH3 peptides are active and used at the correct concentration.

Problem 2: My resistant cells are not undergoing apoptosis upon this compound treatment.

Confirm the lack of apoptosis using multiple assays and then investigate downstream components of the apoptotic pathway.

Confirming Apoptosis Blockade

  • Experiment 1: Annexin V/Propidium Iodide (PI) Staining.

    • Expected Outcome: Parental cells will show an increase in Annexin V positive cells after treatment, while resistant cells will show a significantly lower percentage.

  • Experiment 2: Caspase-3/7 Activity Assay.

    • Expected Outcome: A lack of caspase activation in resistant cells compared to parental cells.

  • Experiment 3: PARP Cleavage by Western Blot.

    • Expected Outcome: Absence of cleaved PARP in resistant cells.

Investigating Downstream Mechanisms

  • Hypothesis: Loss of BAX/BAK function.

    • Experiment: Western Blot for BAX and BAK protein levels.

    • Expected Outcome: Reduced or absent BAX/BAK protein in resistant cells.

    • Further Investigation: If protein levels are normal, sequence the BAX and BAK genes to check for inactivating mutations.

Mechanism Parental Cells Resistant Cells (Example)
BAX Protein Level PresentAbsent or significantly reduced
BAK Protein Level PresentPresent
Illustrative data for a BAX-loss mediated resistance mechanism.
Problem 3: I suspect altered protein-protein interactions in my resistant cells.

Changes in the binding partners of Bcl-2 family proteins can indicate a mechanism of resistance.

  • Experiment: Co-immunoprecipitation (Co-IP).

    • Procedure: Immunoprecipitate an anti-apoptotic protein (e.g., Bcl-2, Mcl-1) and then probe for a pro-apoptotic binding partner (e.g., BIM, BAX) by Western Blot.

    • Expected Outcome: In resistant cells with Mcl-1 upregulation, you might observe that BIM is now primarily co-immunoprecipitated with Mcl-1 instead of Bcl-2.

    • Troubleshooting:

      • High background: Optimize washing steps and consider using a pre-clearing step with non-specific IgG beads.

      • No interaction detected: Ensure the lysis buffer is appropriate for preserving protein-protein interactions.

Experimental Protocols

Generation of a Resistant Cell Line
  • Determine the initial IC50: Culture the parental cell line and determine the IC50 of this compound using a cell viability assay.

  • Initial exposure: Begin by culturing the cells in a concentration of this compound equivalent to the IC20.

  • Gradual dose escalation: Once the cells have recovered and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.

  • Monitor and maintain: Continuously monitor the cells for viability and proliferation. Maintain the cells at each concentration until they have adapted before proceeding to the next.

  • Isolate and characterize: Once a significantly resistant population is established (e.g., can tolerate 10-fold the initial IC50), isolate single-cell clones by limiting dilution. Characterize the resistance of these clones by re-determining the IC50.

Annexin V and Propidium Iodide (PI) Apoptosis Assay
  • Cell preparation: Seed cells and treat with this compound for the desired time. Include untreated and positive controls.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze by flow cytometry within one hour.

Co-Immunoprecipitation of Bcl-2 Family Proteins
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS-based buffer) containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-Mcl-1) overnight at 4°C. A non-specific IgG should be used as a control.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-BIM).

Visualizations

cluster_0 Apoptotic Signaling Pathway Apogossypol This compound Bcl2 Bcl-2 / Bcl-xL Apogossypol->Bcl2 Inhibition BIM BIM Bcl2->BIM BAX_BAK BAX / BAK BIM->BAX_BAK MOMP MOMP BAX_BAK->MOMP CytC Cytochrome c MOMP->CytC Release Caspases Caspases CytC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Canonical apoptotic pathway induced by this compound.

cluster_1 Resistance Mechanism: Mcl-1 Upregulation Apogossypol This compound Bcl2 Bcl-2 / Bcl-xL Apogossypol->Bcl2 Inhibition BIM BIM Bcl2->BIM Mcl1 Mcl-1 (Upregulated) Mcl1->BIM Sequestration BAX_BAK BAX / BAK BIM->BAX_BAK Apoptosis Apoptosis BAX_BAK->Apoptosis cluster_2 Experimental Workflow: Investigating Resistance Start Reduced Sensitivity Observed IC50 Confirm IC50 Shift (Viability Assay) Start->IC50 Apoptosis_Assay Assess Apoptosis (Annexin V / Caspase Assay) IC50->Apoptosis_Assay Western_Bcl2 Western Blot for Bcl-2 Family Proteins IC50->Western_Bcl2 Sequencing Sequence BAX/BAK Apoptosis_Assay->Sequencing Apoptosis Blocked Co_IP Co-Immunoprecipitation Western_Bcl2->Co_IP Upregulation of Mcl-1/Bcl-xL BH3_Profiling BH3 Profiling Western_Bcl2->BH3_Profiling Conclusion Identify Resistance Mechanism Co_IP->Conclusion BH3_Profiling->Conclusion Sequencing->Conclusion

References

Technical Support Center: (S)-Apogossypol In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-Apogossypol in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize their study design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semi-synthetic derivative of the natural compound gossypol.[1] It functions as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-XL, and Mcl-1.[2][3] By acting as a BH3 mimetic, this compound binds to the hydrophobic groove of these anti-apoptotic proteins, preventing them from sequestering pro-apoptotic proteins like BAX and BAK.[4][5] This leads to the activation of BAX/BAK, mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[6][7]

Q2: What are the advantages of this compound over its parent compound, gossypol?

This compound was designed to remove the two reactive aldehyde groups present in gossypol, which are associated with toxicity.[3][8] Preclinical studies have shown that this compound has superior efficacy and markedly reduced toxicity compared to gossypol.[1][3][8] Specifically, it demonstrates far less hepatotoxicity and gastrointestinal toxicity.[1] Mice have been shown to tolerate doses of apogossypol that are 2- to 4-times higher than gossypol.[1]

Q3: What are recommended starting doses and administration routes for in vivo studies?

The optimal dose and route depend heavily on the animal model, tumor type, and formulation. It is always recommended to perform a Maximum Tolerated Dose (MTD) study. However, published studies provide a starting point for dose-ranging experiments. Doses can be administered via intraperitoneal (i.p.) injection or oral gavage.

Q4: What are the potential toxicities associated with this compound?

While significantly less toxic than gossypol, dose-limiting toxicities can still occur.[1] Some derivatives of apogossypol have been reported to cause mild gastrointestinal toxicity in mice.[8] In one study, certain derivatives proved lethal at a dose of 60 µmol/kg i.p.[2] Researchers should closely monitor animals for signs of toxicity, including weight loss, lethargy, ruffled fur, and gastrointestinal distress.

Troubleshooting Guide

Q5: I am not observing the expected anti-tumor efficacy in my xenograft model. What are possible causes and solutions?

  • Poor Formulation/Solubility: this compound is a hydrophobic molecule. If not properly formulated, it may precipitate upon injection, leading to low bioavailability.

    • Solution: Ensure your formulation vehicle is appropriate. Consider using vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline, or an oil-based vehicle like corn oil. Always visually inspect the formulation for precipitation before administration. See Protocol 1 for a sample formulation procedure.

  • Suboptimal Dosing: The dose may be too low for your specific model.

    • Solution: Perform a dose-escalation study to determine the MTD in your model. Refer to the dosage table below for ranges used in other studies.

  • Tumor Model Resistance: The tumor cell line may not be dependent on the Bcl-2 family members that this compound inhibits.

    • Solution: Before starting an in vivo study, confirm the sensitivity of your cell line in vitro.[2] Also, verify the expression levels of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) in your tumor model.

  • Administration Route: The chosen route of administration may not provide adequate drug exposure.

    • Solution: Compare the efficacy of different routes (e.g., i.p. vs. oral). Pharmacokinetic studies can help determine the route that provides the best systemic exposure.[3]

Q6: My animals are experiencing significant weight loss and other signs of toxicity. How can I mitigate this?

  • Dose is too High: The administered dose likely exceeds the MTD for your specific strain, age of animal, and dosing schedule.

    • Solution: Reduce the dose and/or the frequency of administration (e.g., from daily to every other day or weekly).[9] A formal MTD study is highly recommended to establish a safe and effective dose.

  • Formulation Vehicle Toxicity: The vehicle itself may be causing toxicity, especially with frequent administration.

    • Solution: Run a control group that receives only the vehicle to assess its toxicity. If the vehicle is toxic, explore alternative, more biocompatible formulations, such as lipid-based or nanoparticle systems.[10]

  • Compound Stability: The compound may be degrading in the formulation, leading to toxic byproducts.

    • Solution: Prepare formulations fresh before each use and store the stock compound under recommended conditions (typically protected from light and moisture at -20°C).

Q7: I am observing inconsistent results between individual animals and across different experiments. What could be the cause?

  • Inconsistent Formulation: Variability in the preparation of the dosing solution can lead to inconsistent concentrations.

    • Solution: Standardize the formulation protocol. Ensure the compound is fully dissolved before administration. Use gentle heating or sonication if necessary, but be cautious of compound degradation.

  • Dosing Inaccuracy: Inaccurate dosing volumes, especially in small animals like mice, can lead to significant variability.

    • Solution: Use calibrated pipettes and appropriate-sized syringes. Calculate the dose for each animal based on its individual, most recent body weight.

  • Biological Variability: The tumor model itself can have inherent variability.

    • Solution: Ensure tumors are of a consistent size at the start of treatment. Randomize animals into treatment and control groups. Increase the number of animals per group to improve statistical power.

Data & Protocols

Quantitative Data Summary

Table 1: Summary of Published In Vivo Dosages for this compound and its Derivatives

CompoundAnimal ModelDosageAdministration RouteKey FindingReference
This compoundLNCaP Prostate Cancer Xenograft (Mice)100 mg/kgIntraperitoneal (i.p.), weeklySignificantly reduced tumor growth compared to control.[9]
This compoundBcl-2 Transgenic Mice60 µmol/kgIntraperitoneal (i.p.), single doseInduced a 20% reduction in spleen weight.[2]
This compound Derivative (6f)Bcl-2 Transgenic Mice60 µmol/kgIntraperitoneal (i.p.), single doseInduced a 30-40% reduction in spleen weight with no observed toxicity.[2]
This compoundBcl-2 Transgenic MiceNot specifiedOral, dailyTolerated at doses 2-4x higher than gossypol; reduced splenomegaly.[1]
Experimental Protocols

Protocol 1: General Formulation of this compound for In Vivo Administration

Disclaimer: This is a general guideline. The optimal formulation should be empirically determined.

  • Objective: To prepare a clear, stable solution of this compound for i.p. or oral administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • First, dissolve the powder in a minimal volume of DMSO. For example, to make a 10 mg/mL final solution, you might start with 10% of the final volume as DMSO (e.g., 100 µL for a 1 mL final volume). Vortex or sonicate briefly until the powder is fully dissolved.

    • Add PEG300 (e.g., 40% of the final volume, 400 µL). Vortex to mix thoroughly.

    • Add Tween 80 (e.g., 5% of the final volume, 50 µL). Vortex to mix thoroughly.

    • Slowly add sterile saline or PBS to reach the final desired volume while vortexing to prevent precipitation. The final vehicle composition might be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Visually inspect the final solution to ensure it is clear and free of any precipitate. If slight warming is needed to aid dissolution, do not exceed 37-40°C.

    • Prepare the formulation fresh daily. Do not store aqueous formulations for extended periods.

Protocol 2: In Vivo Efficacy Study in a Human Tumor Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model.[9]

  • Procedure:

    • Cell Culture: Culture the desired human cancer cell line (e.g., LNCaP prostate cancer cells) under standard conditions.

    • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

    • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells, resuspended in a mixture of media and Matrigel, into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to establish. Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • Group Randomization: Once tumors reach a predetermined average size (e.g., 70-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[9]

    • Treatment Administration:

      • Treatment Group: Administer this compound at the desired dose and schedule (e.g., 100 mg/kg, i.p., weekly).[9]

      • Vehicle Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.

    • Monitoring: Monitor tumor volume and animal body weight 2-3 times per week. Observe animals daily for any signs of toxicity.

    • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration (e.g., 28 days).[9] At the endpoint, euthanize the animals, and excise and weigh the tumors.

Visualizations

Signaling Pathway and Experimental Workflow

Apoptosis_Pathway cluster_inhibition This compound Action cluster_anti_apoptotic Anti-Apoptotic cluster_pro_apoptotic Pro-Apoptotic cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Apogossypol This compound (BH3 Mimetic) Bcl2 Bcl-2 / Bcl-XL Apogossypol->Bcl2 Inhibits BaxBak BAX / BAK Bcl2->BaxBak Sequesters Mito Mitochondrion BaxBak->Mito Forms Pore CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint & Analysis A Select Animal Model (e.g., Nude Mice) B Culture & Prepare Tumor Cells A->B C Subcutaneous Tumor Implantation B->C D Monitor Tumor Growth to Desired Volume C->D E Randomize Animals into Groups D->E F Prepare & Administer This compound or Vehicle E->F G Monitor Tumor Volume, Body Weight & Toxicity F->G G->F Repeat Dosing Cycle H Study Endpoint Reached G->H I Euthanize & Excise Tumors H->I J Measure Final Tumor Weight & Volume I->J K Statistical Analysis & Reporting J->K

Caption: Experimental workflow for an in vivo xenograft study.

References

Enhancing the therapeutic efficacy of (S)-Apogossypol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-Apogossypol and its derivatives. It includes frequently asked questions for quick reference and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: this compound and its derivatives function as antagonists of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins.[1][2] These compounds mimic the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[1][3] This binding prevents the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[4][5]

Q2: What are the advantages of using Apogossypol derivatives over Gossypol?

A2: Apogossypol was designed to address the toxicity issues associated with Gossypol, which are likely due to its two reactive aldehyde groups.[1] Preclinical studies have shown that Apogossypol exhibits superior efficacy and markedly reduced toxicity compared to Gossypol.[1] Furthermore, derivatives of Apogossypol have been synthesized to improve properties such as potency, plasma and microsomal stability, and in vivo efficacy.[1][2][6]

Q3: How should this compound derivatives be handled and stored?

A3: For optimal stability, powdered compounds should be stored at -20°C for up to three years or at 4°C for up to two years.[7] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[7] It is crucial to avoid repeated freeze-thaw cycles.[7]

Q4: What are the key anti-apoptotic proteins targeted by the more recent Apogossypol derivatives?

A4: While earlier derivatives primarily targeted Bcl-2 and Bcl-xL, newer synthesized versions are pan-active inhibitors. For instance, certain 5,5' substituted Apogossypol derivatives have demonstrated potent inhibition of Bcl-xL, Bcl-2, Mcl-1, and Bfl-1.[2]

Troubleshooting Guides

Issue 1: Low Compound Activity in Cellular Assays

  • Q: My this compound derivative shows high potency in biochemical assays (e.g., FP) but weak activity in cell-based assays. What could be the reason?

    • A: This discrepancy can arise from several factors:

      • Poor Cell Permeability: Highly hydrophilic or large molecular weight derivatives may have difficulty crossing the cell membrane.[8] Consider evaluating the compound's physicochemical properties.

      • Compound Instability: The derivative might be unstable in the cell culture medium. Assess its stability in the specific medium and conditions used.

      • Efflux by Transporters: The compound could be a substrate for cellular efflux pumps like P-glycoprotein. Co-incubation with an efflux pump inhibitor can help diagnose this issue.

      • Off-Target Effects: The compound might be engaging with other cellular components, reducing its effective concentration at the target.

Issue 2: Compound Precipitation in Aqueous Solutions

  • Q: I'm observing precipitation when I dilute my DMSO stock solution of an this compound derivative into aqueous buffer or cell culture medium. How can I prevent this?

    • A: Apogossypol and its derivatives are often hydrophobic, leading to poor aqueous solubility.[9]

      • Stepwise Dilution: Avoid rapid changes in solvent polarity by performing serial dilutions.[7]

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid cell toxicity and minimize precipitation.[7]

      • Formulation: For in vivo studies, specific formulations are necessary. A common vehicle is a mixture of Ethanol, Cremophor EL, and Saline (e.g., in a 10:10:80 ratio).[1]

Issue 3: Inconsistent Results Between Experiments

  • Q: I am getting variable results with my this compound derivative in repeated experiments. What are the potential sources of this variability?

    • A: Inconsistent results can stem from:

      • Compound Degradation: Ensure proper storage of both powder and stock solutions to prevent degradation.[7] Avoid repeated freeze-thaw cycles.

      • Cell Line Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics, including protein expression levels, can change over time.

      • Assay Conditions: Maintain consistent experimental parameters such as cell density, incubation times, and reagent concentrations.

Quantitative Data Summary

The following table summarizes the inhibitory and cytotoxic activities of selected this compound derivatives.

CompoundTargetIC50 (nM)Cell LineEC50 (nM)Reference
BI79D10Bcl-XL190H460680[1]
Bcl-2360[1]
Mcl-1520[1]
ApogossypolBcl-XL-PC3ML10300[1]
--LNCaP9570[10]
Compound 6fBcl-XL3100--[6]
Bcl-23120[6]
Mcl-12050[6]
Compound 8rBcl-XL760H460330[2]
Bcl-2320BP3660[2]
Mcl-1280[2]
Bfl-1730[2]

Experimental Protocols

Fluorescence Polarization Assay (FPA) for Bcl-xL Inhibition

This assay measures the ability of a compound to disrupt the interaction between a fluorescently labeled Bak BH3 peptide and the Bcl-xL protein.

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • GST-Bcl-xL ΔTM protein: Prepare a 100 nM solution in assay buffer.

    • FITC-labeled Bak BH3 peptide: Prepare a 100 nM solution in assay buffer.

    • Test Compound: Prepare serial dilutions at various concentrations.

  • Assay Procedure:

    • In a 96-well black plate, pre-incubate 100 nM of GST-Bcl-xL ΔTM protein with varying concentrations of the test compound in a volume of 47.5 µL for 10 minutes at room temperature.[1]

    • Add 2.5 µL of 100 nM FITC-labeled Bak BH3 peptide to each well, bringing the final volume to 50 µL.[1]

    • Include positive (wild-type Bak BH3 peptide) and negative (mutant Bak BH3 peptide) controls on each plate.[1]

    • Incubate for an additional 20 minutes at room temperature.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the polarization values of the controls.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on cell proliferation.

  • Cell Seeding:

    • Seed cells (e.g., LNCaP) in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound derivative for the desired time period (e.g., 72 hours).[10] Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the EC50 value.

Visualizations

This compound Derivative Signaling Pathway

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Proteins cluster_3 Mitochondrial Events cluster_4 Apoptosome Formation & Caspase Cascade DNA_Damage DNA Damage BH3_only BH3-only (e.g., Bim, Bad) DNA_Damage->BH3_only activates Bax_Bak Bax/Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP BH3_only->Bax_Bak activates Bcl2_BclxL Bcl-2, Bcl-xL, Mcl-1 Bcl2_BclxL->Bax_Bak inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis S_Apogossypol This compound Derivative S_Apogossypol->Bcl2_BclxL inhibits

Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Efficacy Testing

Experimental_Workflow Start Start: This compound Derivative Synthesis Biochemical_Assay Biochemical Assay (e.g., Fluorescence Polarization) Start->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Cell_Viability->Apoptosis_Assay In_Vivo_Studies In Vivo Studies (e.g., Xenograft Model) Apoptosis_Assay->In_Vivo_Studies Data_Analysis Data Analysis and Lead Optimization In_Vivo_Studies->Data_Analysis End End: Identify Lead Compound Data_Analysis->End

Caption: A typical experimental workflow for evaluating the efficacy of this compound derivatives.

References

Technical Support Center: Synthesis and Evaluation of Novel (S)-Apogossypol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and evaluation of novel (S)-Apogossypol derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

Q1: I am having trouble with the purity of my final this compound derivative after synthesis. What are common causes and solutions?

A1: Purity issues often arise from incomplete reactions or difficulties in separating the product from starting materials and byproducts. Here are some common causes and troubleshooting steps:

  • Incomplete Reactions: Monitor reaction progress closely using techniques like TLC or LC-MS. If the reaction is stalling, consider increasing the reaction time, temperature, or the molar ratio of the reagents. Ensure all reagents and solvents are anhydrous, as moisture can interfere with many reactions.[1][2][3][4]

  • Side Reactions: The gossypol scaffold is prone to oxidation and other side reactions. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.[1][2][3][4]

  • Purification Challenges: this compound derivatives can be challenging to purify due to their similar polarities.

    • Chromatography: Utilize high-performance liquid chromatography (HPLC) for final purification to achieve >95% purity.[1] Reverse-phase C18 columns are often effective.[1][4]

    • Recrystallization: If applicable, recrystallization can be a powerful technique for purification.[1] Experiment with different solvent systems to find optimal conditions.

Q2: My synthesized this compound derivative has poor solubility in common solvents for biological assays. How can I address this?

A2: Poor solubility is a known challenge for some apogossypol derivatives, potentially due to high hydrophilicity and molecular weight.[1][2]

  • Initial Screening: During the design phase, consider incorporating functional groups that enhance solubility.

  • Formulation Strategies: For in vitro assays, consider using a small amount of a co-solvent like DMSO. However, be mindful of the final DMSO concentration in your assay, as it can affect cell viability.

  • Structural Modification: If solubility issues persist and hinder further development, it may be necessary to synthesize new derivatives with improved physicochemical properties.

Q3: I am observing degradation of my this compound derivative during storage. What are the recommended storage conditions?

A3: this compound and its derivatives can be sensitive to light, air, and temperature fluctuations.

  • Storage: Store compounds in a cool, dark, and dry place.[5] For long-term storage, consider storing under an inert atmosphere at -20°C or -80°C.

  • Handling: Minimize exposure to air and humidity by tightly sealing vials immediately after use.[5] Use appropriate handling techniques to prevent contamination.[5][6]

Biological Evaluation

Q4: My this compound derivative shows potent binding to anti-apoptotic Bcl-2 family proteins in biochemical assays, but weak activity in cell-based assays. What could be the reason?

A4: This discrepancy is often attributed to poor cell permeability.[1][2]

  • Physicochemical Properties: High hydrophilicity and large molecular weight can limit the ability of a compound to cross the cell membrane.[1][2]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Troubleshooting:

    • Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your compound.[2]

    • Structural Modifications: Design and synthesize new derivatives with improved lipophilicity or other properties that enhance cell permeability.

Q5: I am observing toxicity in my animal studies even at low doses of my this compound derivative. What could be the cause?

A5: While Apogossypol is generally less toxic than its parent compound, gossypol, some derivatives can still exhibit toxicity.[7][8][9][10][11]

  • Off-Target Effects: The compound may be interacting with other cellular targets besides the intended Bcl-2 family proteins.

  • Metabolite Toxicity: The in vivo metabolism of your derivative could be producing toxic byproducts.

  • Troubleshooting:

    • Dose-Response Studies: Perform careful dose-escalation studies to determine the maximum tolerated dose.

    • Toxicology Profiling: Conduct preliminary toxicology studies to identify potential organ toxicities.

    • Pharmacokinetic Analysis: Analyze the pharmacokinetic profile to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Data Presentation

Table 1: In Vitro Activity and Properties of Selected this compound Derivatives

CompoundBcl-xL IC50 (μM)[1]Mcl-1 IC50 (μM)[1]PC3 EC50 (μM)[1]Plasma Stability (% remaining after 1h)[1]Microsomal Stability (% remaining after 1h)[1]Membrane Permeability (LogPe)[2]
6a --1.547--5.94
6f 3.102.051.163--5.6
6i --0.4091--
6l --0.40---
8a --7.6---7.9
8c --7.6---

Note: Data compiled from multiple sources.[1][2] "-" indicates data not available.

Experimental Protocols

General Synthetic Procedures

All reactions involving air- or moisture-sensitive reagents should be performed under a nitrogen atmosphere in oven-dried glassware.[1][2][3][4] Anhydrous solvents should be obtained from commercial sources and used without further purification.[1][2][3][4] Purification of final compounds to >95% purity is typically achieved by silica gel or reverse-phase C18 column chromatography, followed by recrystallization or preparative HPLC.[1][4]

Cell Viability Assay

Cell viability can be assessed using reagents like ATP-LITE.[1][2] Cells are typically treated with the compounds for 72 hours.[1][2] Data should be normalized to DMSO-treated control cells.

Apoptosis Assay

Apoptosis can be evaluated by staining with Annexin V-FITC and propidium iodide (PI), followed by flow cytometry analysis.[1][2]

Plasma and Microsomal Stability Assays

The stability of the compounds in plasma and liver microsomes can be determined by incubating the compound with the respective matrix and quantifying the remaining amount of the parent compound over time using LC-MS.[8]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization biochemical_assays Biochemical Assays (Binding Affinity) characterization->biochemical_assays cell_based_assays Cell-Based Assays (Viability, Apoptosis) characterization->cell_based_assays Solubility/Permeability Issues? biochemical_assays->cell_based_assays cell_based_assays->biochemical_assays Discrepancy? in_vivo_studies In Vivo Studies (Efficacy, Toxicity) cell_based_assays->in_vivo_studies

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound derivatives.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_bio Biological Evaluation Issues start Problem Encountered purity Low Purity start->purity solubility Poor Solubility start->solubility stability Degradation start->stability low_cell_activity Low Cellular Activity start->low_cell_activity toxicity In Vivo Toxicity start->toxicity purity_solutions Optimize Reaction Improve Purification purity->purity_solutions Troubleshoot solubility_solutions Co-solvents Structural Modification solubility->solubility_solutions Troubleshoot stability_solutions Proper Storage Inert Atmosphere stability->stability_solutions Troubleshoot low_cell_activity_solutions Assess Permeability Modify Structure low_cell_activity->low_cell_activity_solutions Troubleshoot toxicity_solutions Dose-Response Study Toxicology Profiling toxicity->toxicity_solutions Troubleshoot

Caption: A troubleshooting decision tree for common issues in this compound derivative research.

signaling_pathway cluster_bcl2 Anti-apoptotic Bcl-2 Family cluster_pro_apoptotic Pro-apoptotic Proteins apogossypol This compound Derivatives bcl2 Bcl-2 apogossypol->bcl2 bclxl Bcl-xL apogossypol->bclxl mcl1 Mcl-1 apogossypol->mcl1 bax Bax bcl2->bax bak Bak bclxl->bak mcl1->bak apoptosis Apoptosis bax->apoptosis bak->apoptosis

Caption: The mechanism of action of this compound derivatives in inducing apoptosis.

References

Technical Support Center: (S)-Apogossypol Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (S)-Apogossypol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semi-synthetic derivative of the natural product Gossypol.[1][2] It is designed to be a pan-inhibitor of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[3][4] By acting as a BH3 mimic, this compound binds to the hydrophobic groove of these anti-apoptotic proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[4][5] This leads to the activation of the intrinsic apoptotic pathway and programmed cell death in cancer cells.

Q2: What are the key advantages of this compound over its parent compound, Gossypol?

This compound was developed to address the toxicity issues associated with Gossypol, which are largely attributed to its two reactive aldehyde groups.[3][4] Preclinical studies have shown that Apogossypol has a better safety profile, with significantly less hepatotoxicity and gastrointestinal toxicity compared to Gossypol.[6] Additionally, it has demonstrated superior in vivo efficacy and a slower clearance rate, leading to better blood concentration over time.[3][6][7]

Q3: What are the known binding targets of this compound within the Bcl-2 family?

This compound and its derivatives have been shown to bind to multiple anti-apoptotic Bcl-2 family proteins. For instance, the derivative BI79D10 binds to Bcl-xL, Bcl-2, and Mcl-1 with IC50 values of 190 nM, 360 nM, and 520 nM, respectively.[3] Another derivative, BI-97C1, inhibits the binding of BH3 peptides to Bcl-xL, Bcl-2, Mcl-1, and Bfl-1 with IC50 values of 0.31, 0.32, 0.20, and 0.62 µM, respectively.[4] This broad activity makes it a pan-active inhibitor.

Troubleshooting Guides

Issue 1: Unexpected Lack of Apoptosis or Pro-Survival Effects Observed

Symptoms:

  • No increase in apoptosis markers (e.g., cleaved caspase-3, Annexin V staining) after treatment.

  • Cell viability assays (e.g., MTT) show no reduction in cell survival or even a slight increase.

  • Observation of unusual cellular morphology, such as changes in the endoplasmic reticulum (ER).

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Off-Target Effect on ER Reorganization: Recent studies have shown that Apogossypol can induce a reorganization of ER tubules. This can prevent the recruitment of DRP-1 and BAX to the mitochondria, thereby inhibiting mitochondrial fission and apoptosis.[8] Solution: Investigate ER morphology using specific stains (e.g., ER-Tracker™). Consider co-treatment with inhibitors of dihydroorotate dehydrogenase (DHODH), such as teriflunomide, which has been shown to reverse this effect.[8]
Cell Line Resistance: The cancer cell line being used may not be dependent on the Bcl-2 family proteins that this compound inhibits. For example, some cancers are more reliant on Mcl-1 for survival.[9] Solution: Profile the expression levels of Bcl-2 family proteins in your cell line. Test the efficacy of this compound in cell lines known to be sensitive to Bcl-2 inhibition as a positive control.
Compound Degradation or Poor Stability: This compound and its derivatives may have stability issues in certain media or storage conditions. Solution: Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment. The stability of derivatives can be improved, so consider using a more stable analog if available.[5]
Issue 2: Inconsistent In Vivo Efficacy in Animal Models

Symptoms:

  • High variability in tumor growth inhibition between subjects.

  • Lack of correlation between in vitro and in vivo results.

  • Signs of toxicity at doses expected to be well-tolerated.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) and Bioavailability: This compound's bioavailability can be influenced by the formulation. For example, formulation in sesame oil has been shown to provide a larger Area Under the Curve (AUC) and higher oral bioavailability compared to a cremophor EL:ethanol:saline formulation.[7] Solution: Conduct a pilot PK study to determine the optimal formulation and dosing regimen for your animal model. Analyze plasma concentrations of the compound over time using LC/MS/MS.[7]
Metabolism of the Compound: This compound can be metabolized into mono- and di-glucuronide conjugates in vivo, which may have different activity levels.[7] Solution: Analyze plasma and tumor tissue for the presence of metabolites. If rapid metabolism is an issue, consider alternative routes of administration or the use of more metabolically stable derivatives.
Toxicity in the Animal Model: While less toxic than Gossypol, this compound can still cause toxicity at higher doses.[6] Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal strain and model. Monitor animals closely for signs of toxicity, such as weight loss, lethargy, and changes in liver enzymes.

Quantitative Data Summary

Table 1: In Vitro Potency of Apogossypol and its Derivatives

CompoundTargetAssay TypeIC50/EC50Cell LineReference
ApogossypolBcl-2 expressing B-cellsCytotoxicity3-5 µMTransgenic Mouse B-cells[6]
GossypolBcl-2 expressing B-cellsCytotoxicity7.5-10 µMTransgenic Mouse B-cells[6]
ApogossypolLNCaP cellsProliferation (MTT)9.57 µM (72h)LNCaP (Prostate Cancer)[10]
GossypolLNCaP cellsProliferation (MTT)10.35 µM (72h)LNCaP (Prostate Cancer)[10]
BI79D10Bcl-xLFluorescence Polarization190 nM-[3]
BI79D10Bcl-2Fluorescence Polarization360 nM-[3]
BI79D10Mcl-1Fluorescence Polarization520 nM-[3]
BI79D10H460 cellsCell Growth680 nMH460 (Lung Cancer)[3]

Experimental Protocols

Protocol 1: Assessment of Apoptosis via Annexin V/PI Staining and Flow Cytometry
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with varying concentrations of this compound and appropriate vehicle controls for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 2: In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells (e.g., LNCaP for prostate cancer models) and resuspend in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.[10]

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • Treatment: Randomize mice into treatment and control groups. Administer this compound via the desired route (e.g., oral gavage) at a predetermined dose and schedule.[6] The control group should receive the vehicle.

  • Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and overall health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

Visualizations

Bcl2_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Bax_Bak Bax/Bak CytoC Cytochrome c Bax_Bak->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1 Bcl2->Bax_Bak Inhibits Apogossypol This compound Apogossypol->Bcl2 Inhibits

Caption: this compound inhibits Bcl-2 family proteins, leading to apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Binding Assays (Fluorescence Polarization) Viability Cell Viability (MTT, Colony Formation) Binding->Viability Apoptosis Apoptosis Assays (Annexin V/PI) Viability->Apoptosis PK Pharmacokinetics (LC/MS/MS) Apoptosis->PK Promising Results Toxicity Toxicity Studies (MTD) PK->Toxicity Efficacy Xenograft Model Efficacy Studies Toxicity->Efficacy

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting_Tree Start Unexpected Lack of Apoptosis CheckER Check ER Morphology (ER-Tracker™) Start->CheckER CheckResistance Profile Bcl-2 Family Expression CheckER->CheckResistance No ER_Reorg ER Reorganization Observed (Consider DHODH Inhibitors) CheckER->ER_Reorg Yes CheckCompound Verify Compound Integrity (Prepare Fresh) CheckResistance->CheckCompound No LowTarget Low Target Expression (Switch to Sensitive Cell Line) CheckResistance->LowTarget Yes Degradation Compound Degradation Likely (Use Fresh Stock/Stable Analog) CheckCompound->Degradation Yes

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Stabilizing (S)-Apogossypol for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is (S)-Apogossypol and what is its primary mechanism of action?

A1: this compound is a derivative of gossypol and functions as a pan-active inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. By binding to and inhibiting these proteins, this compound promotes apoptosis (programmed cell death) in cancer cells where Bcl-2 family members are often overexpressed.

Q2: What are the main challenges associated with the experimental use of this compound?

A2: The primary challenge with this compound is its chemical instability. It is susceptible to oxidation and degradation, which can lead to a loss of activity and inconsistent experimental outcomes. Its hydrophobic nature can also lead to precipitation in aqueous solutions, such as cell culture media.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. To mitigate oxidation, the addition of a stabilizing agent like ascorbic acid can be beneficial.[1]

Q4: I'm observing precipitation when I add this compound to my cell culture medium. What can I do?

A4: Precipitation in aqueous media is a common issue due to the hydrophobic nature of this compound. To address this, ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is as low as possible and does not exceed a level that is toxic to your cells. It is also crucial to add the this compound stock solution to the medium with vigorous mixing to facilitate its dispersion.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity Degradation of this compound due to improper storage or handling.Prepare fresh stock solutions from solid material. Store aliquots at -80°C and protect from light. Consider adding a stabilizing agent like ascorbic acid to your stock solution.
Oxidation of the compound.Purge stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing and storing. Minimize exposure to air and light during experimental procedures.
Precipitation in cell culture medium Low solubility in aqueous solutions.Ensure the final solvent concentration is compatible with your cell line. Add the stock solution to the medium while vortexing or stirring to ensure rapid and even distribution. Perform a solubility test with your specific medium prior to the experiment.
High background or off-target effects Use of excessive concentrations of this compound.Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Contamination of stock solution.Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with your solvent.

Data on this compound Stability

The stability of this compound is highly dependent on the solvent, storage temperature, and exposure to light and oxygen. While comprehensive quantitative data across all conditions is limited, the following table summarizes available information and provides general guidance. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Condition Solvent Concentration Temperature Duration Stability Notes Reference
In Vitro (Plasma)Extracted Mouse Plasma≥ 50 ng/mL25°C24 hoursStable.[1]
General StockDMSOVaries-20°C to -80°CLong-termGenerally stable when protected from light and frequent freeze-thaw cycles. Addition of ascorbic acid can enhance stability.[1]
Aqueous SolutionCell Culture MediaVaries37°CShort-termProne to precipitation and degradation. Use immediately after preparation.General Knowledge

Experimental Protocols

Protocol: Annexin V Apoptosis Assay using this compound

This protocol outlines a general procedure for assessing apoptosis in a cancer cell line treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level. Include a vehicle control (medium with DMSO only). Replace the existing medium with the treatment medium.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Carefully collect the culture supernatant (which may contain apoptotic cells that have detached). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent. Combine the detached cells with the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Visualizations

Bcl-2 Signaling Pathway and this compound Inhibition

Bcl2_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic BH3-only Proteins cluster_2 Anti-Apoptotic Bcl-2 Family cluster_3 Pro-Apoptotic Effector Proteins cluster_4 Mitochondrial Outer Membrane Permeabilization (MOMP) cluster_5 Apoptosis Execution DNA_Damage DNA Damage Puma Puma DNA_Damage->Puma Growth_Factor_Withdrawal Growth Factor Withdrawal Bim Bim Growth_Factor_Withdrawal->Bim ER_Stress ER Stress ER_Stress->Bim Bcl2 Bcl-2 Bim->Bcl2 BclXL Bcl-xL Puma->BclXL Bad Bad Bad->Bcl2 Bax Bax Bcl2->Bax Bak Bak BclXL->Bak Mcl1 Mcl-1 Mcl1->Bak Cytochrome_c_release Cytochrome c release Bax->Cytochrome_c_release Bak->Cytochrome_c_release Caspase_Activation Caspase Activation Cytochrome_c_release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Apogossypol This compound Apogossypol->Bcl2 Apogossypol->BclXL Apogossypol->Mcl1

Caption: Mechanism of this compound induced apoptosis via inhibition of Bcl-2 family proteins.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound stock solution in DMSO Prep_Samples Prepare experimental samples (e.g., in culture medium) Prep_Stock->Prep_Samples Incubate_Time Incubate at defined time points Prep_Samples->Incubate_Time Vary_Temp Vary Temperature (e.g., 4°C, RT, 37°C) Incubate_Time->Vary_Temp Vary_Light Vary Light Exposure (Light vs. Dark) Incubate_Time->Vary_Light Collect_Aliquots Collect aliquots at each time point Vary_Temp->Collect_Aliquots Vary_Light->Collect_Aliquots Analyze_HPLC Analyze by HPLC-UV/MS Collect_Aliquots->Analyze_HPLC Quantify Quantify remaining this compound and identify degradation products Analyze_HPLC->Quantify Plot_Data Plot degradation curves Quantify->Plot_Data Determine_Shelf_Life Determine experimental shelf-life Plot_Data->Determine_Shelf_Life

Caption: A general workflow for assessing the stability of this compound under various experimental conditions.

Troubleshooting Logic for Inconsistent this compound Activity

Troubleshooting_Logic Start Inconsistent Results Check_Storage Check stock solution storage conditions Start->Check_Storage Improper_Storage Improper storage? Check_Storage->Improper_Storage Prepare_Fresh Prepare fresh stock solution Improper_Storage->Prepare_Fresh Yes Check_Precipitation Observe for precipitation in experimental setup Improper_Storage->Check_Precipitation No Prepare_Fresh->Check_Precipitation Precipitation_Observed Precipitation? Check_Precipitation->Precipitation_Observed Optimize_Solubilization Optimize solubilization method (e.g., mixing, solvent conc.) Precipitation_Observed->Optimize_Solubilization Yes Check_Concentration Review working concentration Precipitation_Observed->Check_Concentration No Optimize_Solubilization->Check_Concentration High_Concentration Concentration too high? Check_Concentration->High_Concentration Perform_Titration Perform dose-response experiment High_Concentration->Perform_Titration Yes Consistent_Results Consistent Results High_Concentration->Consistent_Results No Perform_Titration->Consistent_Results

Caption: A decision tree to troubleshoot inconsistent experimental results with this compound.

References

Technical Support Center: (S)-Apogossypyrol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Apogossypol in animal models. The information provided is intended to help minimize toxicity and ensure the safe and effective use of this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its toxicity compare to Gossypol?

This compound is a semi-synthetic derivative of the natural product Gossypol. It is designed to retain the therapeutic effects of Gossypol, primarily the inhibition of anti-apoptotic Bcl-2 family proteins, while reducing its inherent toxicity.[1] Preclinical studies in mice have shown that this compound has superior efficacy and markedly reduced toxicity compared to Gossypol.[1][2] The primary toxicities associated with Gossypol, namely hepatotoxicity and gastrointestinal toxicity, are significantly less severe with this compound.[2]

Q2: What are the known toxic effects of this compound in animal models?

While this compound is less toxic than its parent compound, high doses can still elicit adverse effects. Based on studies of Gossypol and the comparative data for Apogossypol, researchers should be observant for the following potential signs of toxicity, especially at higher dose ranges:

  • Gastrointestinal distress: Diarrhea, loss of appetite, and weight loss.

  • Hepatotoxicity: Elevated liver enzymes (ALT, AST), although this is less pronounced than with Gossypol.[2]

  • General signs of malaise: Lethargy, ruffled fur, and hunched posture.

Q3: Are there any established LD50 or Maximum Tolerated Dose (MTD) values for this compound?

CompoundAnimal ModelTolerated Dose ComparisonPrimary Toxicities
This compound MiceTolerated at doses 2- to 4-times higher than Gossypol[2]Reduced hepatotoxicity and gastrointestinal toxicity compared to Gossypol[2]
Gossypol Rats10 mg/kg body weight (daily for 5 weeks) caused significant toxicity, including tubular degeneration, reduced testosterone, and gastrointestinal issues.[3]Hepatotoxicity, gastrointestinal toxicity, reproductive toxicity[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected animal mortality - Dose miscalculation- Contaminated compound- Improper administration technique- Immediately halt the experiment and review all calculations and procedures.- Verify the purity and integrity of the this compound stock.- Ensure proper training in the chosen administration route.
Significant weight loss (>15% of initial body weight) - Gastrointestinal toxicity- Systemic toxicity- Reduce the dose of this compound in subsequent experiments.- Consider a different vehicle for administration that may be better tolerated.- Increase the frequency of animal monitoring.
Signs of liver toxicity (e.g., jaundice, elevated liver enzymes) - Hepatotoxicity- Lower the administered dose.- Analyze blood samples for liver enzyme levels (ALT, AST) to quantify hepatotoxicity.- Consider co-administration with a hepatoprotective agent, though specific agents for this compound have not been established.
Irritation or necrosis at the injection site (for parenteral administration) - Improper pH or osmolarity of the formulation- Irritating properties of the vehicle- Ensure the formulation is buffered to a physiological pH (~7.4).- Use a well-tolerated vehicle (e.g., sterile saline, PBS, or a suitable oil for subcutaneous injections).- Rotate injection sites if multiple administrations are required.

Experimental Protocols

Note: These are general guidelines. Specific protocols should be developed and approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Preparation of this compound for Administration
  • Vehicle Selection: The choice of vehicle will depend on the route of administration and the solubility of this compound. Common vehicles include:

    • Oral Gavage: Corn oil, sesame oil, or an aqueous solution with a solubilizing agent (e.g., Tween 80, PEG400).

    • Intravenous (IV) Injection: A sterile, aqueous solution, potentially with a co-solvent if needed to maintain solubility. The pH should be adjusted to be near physiological.

    • Intraperitoneal (IP) Injection: Sterile saline or phosphate-buffered saline (PBS).

    • Subcutaneous (SC) Injection: An oil-based vehicle or a sterile aqueous solution.

  • Formulation:

    • Accurately weigh the required amount of this compound.

    • Dissolve it in the chosen vehicle. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.

    • For parenteral routes, the final formulation must be sterile. This can be achieved by filtration through a 0.22 µm filter.

Administration Routes in Rodents
Route Recommended Volume (Mouse) Recommended Volume (Rat) Needle Gauge (if applicable) Notes
Oral Gavage 5-10 mL/kg5-10 mL/kgN/AUse a proper gavage needle to avoid injury to the esophagus.
Intravenous (IV) 5 mL/kg (bolus)5 mL/kg (bolus)27-30GTypically administered via the lateral tail vein.
Intraperitoneal (IP) 10-20 mL/kg10-20 mL/kg25-27GInject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
Subcutaneous (SC) 10-20 mL/kg5-10 mL/kg25-27GInject into the loose skin over the back or flank.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Potential for On-Target Toxicity

This compound functions as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, and Mcl-1) and inhibiting their function. This leads to the activation of pro-apoptotic proteins (Bax and Bak), mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis. While this is the desired anti-cancer mechanism, excessive induction of apoptosis in healthy tissues could contribute to toxicity.

Bcl2_Pathway Mechanism of Action of this compound Apogossypol This compound Bcl2_family Anti-apoptotic Bcl-2 Family (Bcl-2, Bcl-xL, Mcl-1) Apogossypol->Bcl2_family Inhibits Bax_Bak Pro-apoptotic Proteins (Bax, Bak) Bcl2_family->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces Toxicity_Workflow General Workflow for In Vivo Toxicity Assessment start Dose Range Finding Study (e.g., up-and-down procedure) dosing Compound Administration (Select route and vehicle) start->dosing monitoring Daily Monitoring (Weight, clinical signs) dosing->monitoring collection Sample Collection (Blood, tissues) monitoring->collection analysis Analysis collection->analysis biochem Clinical Chemistry (e.g., ALT, AST, creatinine) analysis->biochem hematology Hematology (CBC) analysis->hematology histopath Histopathology (Liver, GI tract, kidneys) analysis->histopath end Data Interpretation (Determine MTD/NOAEL) biochem->end hematology->end histopath->end

References

Validation & Comparative

(S)-Apogossypol vs Gossypol: a comparative efficacy study

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Efficacy Study: (S)-Apogossypol versus Gossypol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has been investigated for various therapeutic applications, including as an anticancer agent. Its mechanism of action primarily involves the inhibition of anti-apoptotic Bcl-2 family proteins, leading to the induction of apoptosis in cancer cells. However, the clinical development of gossypol has been hampered by its toxicity profile, which includes hypokalemia, gastrointestinal disturbances, and irreversible infertility.

To address these limitations, this compound, a semi-synthetic derivative of gossypol, was developed. Apogossypol is designed to retain the Bcl-2 inhibitory activity of gossypol while exhibiting a more favorable toxicity profile due to the removal of its reactive aldehyde groups.[1] This guide provides a comparative analysis of the efficacy, toxicity, and pharmacokinetic properties of this compound and Gossypol, supported by experimental data.

Mechanism of Action: Inhibition of Bcl-2 Family Proteins

Both Gossypol and this compound function as BH3 mimetics, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins such as Bcl-2, Bcl-XL, and Mcl-1.[1] This binding prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Below is a diagram illustrating the intrinsic apoptosis pathway and the role of Bcl-2 family proteins, which are targeted by both Gossypol and Apogossypol.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Bad) Apoptotic_Stimuli->BH3_only Bcl2_family Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-XL, Mcl-1) BH3_only->Bcl2_family Bcl2_family->Bax_Bak Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Gossypol_Apogossypol This compound / Gossypol Gossypol_Apogossypol->Bcl2_family

Figure 1: Intrinsic Apoptosis Pathway and Target of this compound and Gossypol.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and Gossypol against various cancer cell lines and their binding affinities for key Bcl-2 family proteins.

Table 1: In Vitro Cytotoxicity (IC50/LD50 Values)

Cell LineCancer TypeGossypol (µM)This compound (µM)Reference
Bcl-2-transgenic B cellsFollicular Lymphoma model7.5 - 103 - 5[2]
LNCaPProstate Cancer10.359.57[3]
SK-mel-19Melanoma23 - 46> 50[4]
SihasCervical Cancer23 - 46> 50[4]
H69Small Cell Lung Cancer23 - 46> 50[4]
K562Myelogenous Leukemia23 - 46> 50[4]

Table 2: Binding Affinity to Bcl-2 Family Proteins (Kd/IC50 Values)

ProteinGossypol (nM)This compound (nM)MethodReference
Bcl-XL-1700 (Kd)ITC[1]
Bcl-XL-~3800 (IC50)FP[1]

Note: Direct comparative binding affinity data for Gossypol and this compound in the same assay are limited in the reviewed literature. The provided data for Apogossypol establishes its activity as a Bcl-2 family inhibitor.

Comparative Toxicity Profile

Preclinical studies in mice have demonstrated a significantly improved toxicity profile for this compound compared to Gossypol.

Table 3: In Vivo Toxicity in Mice

ParameterGossypolThis compoundReference
Maximum Tolerated Dose (oral, daily)Lower2 to 4 times higher than Gossypol[2]
Primary ToxicitiesHepatotoxicity, Gastrointestinal toxicityMarkedly less toxic[2]

Pharmacokinetic Comparison

Pharmacokinetic studies in mice have revealed key differences in the absorption, distribution, metabolism, and excretion of this compound and Gossypol.

Table 4: Pharmacokinetic Parameters in Mice

ParameterGossypolThis compoundReference
Clearance RateFasterSlower[5]
Area Under the Curve (AUC)SmallerLarger[5]
Microsomal StabilityLess stableMore stable[5]
Oral Bioavailability12.2 - 17.6%Similar to Gossypol[5]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound and Gossypol on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Gossypol and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Fluorescence Polarization (FP) Assay for Bcl-2 Binding

This assay quantifies the binding affinity of this compound and Gossypol to Bcl-2 family proteins.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Triton X-100). Prepare a fluorescently labeled BH3 peptide probe (e.g., FITC-Bak BH3).

  • Reaction Setup: In a black 384-well plate, add the recombinant Bcl-2 family protein, the fluorescently labeled BH3 peptide probe, and varying concentrations of the inhibitor (this compound or Gossypol).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis: The displacement of the fluorescent probe by the inhibitor results in a decrease in fluorescence polarization. Calculate the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a comparative in vivo study of this compound and Gossypol in a mouse model.

cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Efficacy and Toxicity Analysis Animal_Model Select Animal Model (e.g., Bcl-2 Transgenic Mice) Group_Allocation Randomly Allocate Mice into Treatment Groups Animal_Model->Group_Allocation Treatment_Groups Treatment Groups: 1. Vehicle Control 2. Gossypol 3. This compound Group_Allocation->Treatment_Groups Dosing Administer Compounds (e.g., Daily Oral Gavage) Treatment_Groups->Dosing Monitoring Monitor Animal Health: - Body Weight - Clinical Signs Dosing->Monitoring Efficacy_Endpoint Efficacy Assessment: - Spleen Weight - B-cell Counts Monitoring->Efficacy_Endpoint Toxicity_Endpoint Toxicity Assessment: - Histopathology of Liver & GI Tract - Serum Chemistry Monitoring->Toxicity_Endpoint Data_Analysis Statistical Analysis of Data Efficacy_Endpoint->Data_Analysis Toxicity_Endpoint->Data_Analysis

Figure 2: Workflow for Comparative In Vivo Study.

Conclusion

The available data strongly suggest that this compound represents a significant improvement over its parent compound, Gossypol. While both compounds effectively target anti-apoptotic Bcl-2 family proteins to induce cancer cell death, this compound exhibits a superior preclinical profile characterized by:

  • Reduced Toxicity: this compound is significantly less toxic in vivo, with a higher maximum tolerated dose and reduced hepatotoxicity and gastrointestinal toxicity compared to Gossypol.[2]

  • Improved Pharmacokinetics: this compound demonstrates a slower clearance rate and a larger area under the curve, suggesting a longer residence time in the body, which could contribute to its enhanced efficacy.[5]

  • Comparable or Superior Efficacy: In some cancer models, this compound has shown greater in vitro and in vivo efficacy than Gossypol.[2]

These findings support the continued investigation of this compound as a promising therapeutic candidate for cancers that are dependent on the Bcl-2 family of proteins for survival. Further clinical studies are warranted to fully elucidate its safety and efficacy in human patients.

References

A Comparative Analysis of the Toxicity Profiles of (S)-Apogossypol and Gossypol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of the natural compound Gossypol and its derivative, (S)-Apogossypol. Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has been investigated for various therapeutic properties, but its clinical development has been hampered by significant toxicity.[1][2] this compound, a rationally designed derivative, aims to mitigate these toxic effects while retaining therapeutic efficacy. This document summarizes key experimental data, outlines detailed methodologies for relevant toxicity assays, and visualizes the implicated signaling pathways.

Quantitative Toxicity Data

The following tables summarize the available quantitative data comparing the toxicity of Gossypol and this compound.

Table 1: In Vivo Acute Toxicity

CompoundAnimal ModelRoute of AdministrationLD50Key ToxicitiesReference
GossypolRatOral2315 mg/kg-[3]
GossypolPigOral550 mg/kg-[3]
GossypolNorthern BobwhiteOral651 mg/kg (95% CI 579–731)Hepatocellular pigment accumulation, pancreatic necrosis[[“]]
GossypolPrimates-<10 times the contraceptive dose-[5]
This compoundMouseOral2-4 times higher MTD than GossypolReduced hepatotoxicity and gastrointestinal toxicity compared to Gossypol[6]

MTD: Maximum Tolerated Dose

Table 2: In Vitro Cytotoxicity

CompoundCell LineAssayIC50 / LD50Reference
GossypolBcl-2-expressing B-cells-7.5–10 µM[6]
This compoundBcl-2-expressing B-cells-3–5 µM[6]
GossypolLNCaP (prostate cancer)MTT Assay (72h)10.35 µM[7]
(+)-ApogossypolLNCaP (prostate cancer)MTT Assay (72h)9.57 µM[7]
Gossypol (+/-)Bovine Kidney (BK) cellsMTT AssayConcentration-dependent toxicity, significant at 10 ppm[8][9]
Gossypol (+/-)HeLa cellsMTT AssayConcentration-dependent toxicity, less sensitive than BK cells[8][9]

Key Toxicological Mechanisms

Gossypol exerts its toxicity through multiple mechanisms. It is known to induce oxidative stress by generating reactive oxygen species (ROS) and to interfere with cellular energy metabolism.[10][11] A primary mechanism of both its therapeutic and toxic effects is the inhibition of anti-apoptotic Bcl-2 family proteins, leading to the induction of apoptosis.[12][13] The reactive aldehyde groups in the gossypol structure are thought to contribute significantly to its off-target toxicity.[14]

This compound was designed to address the toxicity issues of gossypol by removing the reactive aldehyde moieties.[14] This structural modification reduces its overall toxicity, including hepatotoxicity and gastrointestinal toxicity, while maintaining its ability to bind to and inhibit anti-apoptotic Bcl-2 proteins.[6][14]

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the toxicity of Gossypol and this compound.

Cytotoxicity Assay using MTT

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, LNCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Gossypol or this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Oxidative Stress Assessment - Intracellular ROS Detection

Objective: To measure the generation of intracellular reactive oxygen species (ROS) upon compound treatment.

Methodology:

  • Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with Gossypol, this compound, a positive control (e.g., H2O2), and a vehicle control for a specified time.

  • Fluorescent Probe Staining: After treatment, wash the cells with a buffered saline solution and then incubate them with a ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE) for superoxide detection or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS detection, in the dark.

  • Signal Detection:

    • Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: Visualize the cells directly under a fluorescence microscope and capture images.

    • Microplate Reader: Measure the fluorescence intensity in a 96-well plate format using a fluorescence microplate reader.

  • Data Analysis: Quantify the mean fluorescence intensity for each treatment group and compare it to the control group to determine the extent of ROS production.

Apoptosis Assay - Annexin V Staining

Objective: To detect and quantify apoptosis (programmed cell death) induced by the compounds.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of Gossypol or this compound for a specific duration. Include positive and negative controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD. Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for comparing the cytotoxicity of Gossypol and this compound.

Gossypol_Apoptosis_Pathway cluster_cell Cancer Cell Gossypol Gossypol / this compound Bcl2_family Anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) Gossypol->Bcl2_family inhibition Bax_Bak Pro-apoptotic proteins (Bax, Bak) Bcl2_family->Bax_Bak inhibit Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilize Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes Oxidative_Stress_Pathway cluster_cell Cell Gossypol Gossypol ROS Reactive Oxygen Species (ROS) Gossypol->ROS induces generation Cellular_damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_damage causes Apoptosis Apoptosis Cellular_damage->Apoptosis leads to Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., LNCaP, HeLa) start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells treat_cells Treat with serial dilutions of This compound and Gossypol plate_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read absorbance at 570 nm mtt_assay->read_plate analyze_data Analyze Data and Calculate IC50 values read_plate->analyze_data compare Compare Toxicity Profiles analyze_data->compare end End compare->end

References

A Comparative Analysis of (S)-Apogossypol and Other Bcl-2 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of Bcl-2 family inhibitors, with a focus on the comparative performance of (S)-Apogossypol.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them a prime target for cancer therapeutics. Overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1, is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and resistance to conventional therapies. This has driven the development of a class of drugs known as BH3 mimetics, which bind to and inhibit these anti-apoptotic proteins. This guide provides a comparative overview of the efficacy of this compound, a derivative of the natural product gossypol, against other prominent Bcl-2 inhibitors, supported by experimental data.

Introduction to Bcl-2 Family Inhibitors

The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A-1) members.[1] The balance between these opposing factions dictates the cell's fate. Anti-apoptotic members sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade. BH3 mimetics function by mimicking the BH3 domain of pro-apoptotic proteins, thereby competitively binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins and liberating the pro-apoptotic factors to induce cell death.

Gossypol was one of the first natural compounds identified as a pan-inhibitor of the Bcl-2 family. However, its clinical utility has been hampered by toxicity, likely due to its reactive aldehyde groups.[2] This led to the development of derivatives like Apogossypol, which lacks these aldehyde groups, exhibiting improved in vivo efficacy and reduced toxicity.[2][3] this compound is one of the atropisomers of Apogossypol.

Comparative Efficacy of Bcl-2 Inhibitors

The efficacy of Bcl-2 inhibitors is typically evaluated based on their binding affinity (Kd) to the target proteins and their ability to inhibit cell growth (IC50 or EC50) in cancer cell lines dependent on these proteins.

Binding Affinity and Inhibitory Concentration

The following tables summarize the reported binding affinities and inhibitory concentrations of this compound and its derivatives compared to other notable Bcl-2 inhibitors like Venetoclax and Navitoclax. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

InhibitorTarget ProteinBinding Affinity (K_d_)IC50Reference
Apogossypol Bcl-xL1.7 µM-[2]
BI79D10 (Apogossypol derivative) Bcl-xL0.17 µM190 nM[2]
BI79D10 (Apogossypol derivative) Bcl-2-360 nM[2]
BI79D10 (Apogossypol derivative) Mcl-1-520 nM[2]
Compound 8r (Apogossypol derivative) Bcl-xL0.11 µM0.76 µM[4]
Compound 8r (Apogossypol derivative) Bcl-2-0.32 µM[4]
Compound 8r (Apogossypol derivative) Mcl-1-0.28 µM[4]
Compound 8r (Apogossypol derivative) Bfl-1-0.73 µM[4]
Venetoclax (ABT-199) Bcl-2 (Wild Type)-0.018 nM (K_I_)[5]
Venetoclax (ABT-199) Bcl-2 (G101V mutant)-3.2 nM (K_I_)[5]
Navitoclax (ABT-263) Bcl-2High Affinity-[6]
Navitoclax (ABT-263) Bcl-xLHigh Affinity-[6]
Navitoclax (ABT-263) Bcl-wHigh Affinity-[6]
InhibitorCell LineEC50 / LD50Reference
Apogossypol PC3ML (Prostate Cancer, high Bcl-xL)10.3 µM[4]
BI79D10 (Apogossypol derivative) H460 (Lung Cancer, high Bcl-2)680 nM[2]
Compound 8r (Apogossypol derivative) PC3ML (Prostate Cancer, high Bcl-xL)1.7 µM[4]
Compound 8r (Apogossypol derivative) BP3 (B-cell Lymphoma)0.66 µM[4]
Apogossypolone (ApoG2) WSU-DLCL2 (Diffuse Large Cell Lymphoma)350 nM (IC50)[7]
Gossypol Bcl-2 expressing B-cells7.5-10 µM (LD50)[7]
Apogossypol Bcl-2 expressing B-cells3-5 µM (LD50)[7]

Signaling Pathways and Experimental Workflows

To understand the context of Bcl-2 inhibition, it is crucial to visualize the underlying signaling pathways and the experimental methods used to assess inhibitor efficacy.

Bcl2_Signaling_Pathway Bcl-2 Family Signaling Pathway cluster_stress Apoptotic Stimuli cluster_bh3 BH3-only Proteins (Pro-apoptotic) cluster_anti Anti-apoptotic Proteins cluster_effector Effector Proteins (Pro-apoptotic) DNA Damage DNA Damage Growth Factor Deprivation Growth Factor Deprivation Puma Puma Growth Factor Deprivation->Puma Chemotherapy Chemotherapy Bad Bad Chemotherapy->Bad Noxa Noxa Chemotherapy->Noxa Bim Bim Bcl2 Bcl-2 Bim->Bcl2 BclXL Bcl-xL Puma->BclXL Bad->Bcl2 Mcl1 Mcl-1 Noxa->Mcl1 Bax Bax Bcl2->Bax Bak Bak BclXL->Bak Mcl1->Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Inhibitors This compound & Other Bcl-2 Inhibitors Inhibitors->Bcl2 Inhibitors->BclXL Inhibitors->Mcl1 Experimental_Workflow Experimental Workflow for Bcl-2 Inhibitor Evaluation start Start protein_expression Protein Expression & Purification (Bcl-2, Bcl-xL, Mcl-1) start->protein_expression inhibitor_synthesis Inhibitor Synthesis (this compound, derivatives, etc.) start->inhibitor_synthesis binding_assays In Vitro Binding Assays protein_expression->binding_assays inhibitor_synthesis->binding_assays cellular_assays Cell-based Assays inhibitor_synthesis->cellular_assays fpa Fluorescence Polarization Assay (FPA) binding_assays->fpa itc Isothermal Titration Calorimetry (ITC) binding_assays->itc nmr NMR Spectroscopy binding_assays->nmr data_analysis Data Analysis & Comparison fpa->data_analysis itc->data_analysis nmr->data_analysis cell_viability Cell Viability/Growth (IC50/EC50 determination) cellular_assays->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI staining) cellular_assays->apoptosis_assay cell_viability->data_analysis in_vivo In Vivo Efficacy (Xenograft models) apoptosis_assay->in_vivo in_vivo->data_analysis end End data_analysis->end

References

Validating the Anti-Tumor Activity of (S)-Apogossypol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Apogossypol, a derivative of the natural compound gossypol, has emerged as a promising small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[4] This guide provides a comparative analysis of the in vivo anti-tumor activity of this compound against other relevant compounds, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Comparative Efficacy of this compound in Preclinical Models

In vivo studies have demonstrated the potential of this compound in curbing tumor growth and improving survival in various cancer models. Key comparisons with its parent compound, gossypol, highlight its improved therapeutic index.

Prostate Cancer Xenograft Model

A study utilizing a human prostate cancer LNCaP xenograft model in mice showcased the potent anti-tumor effects of this compound.[1][3] When administered intraperitoneally, this compound significantly inhibited tumor growth and improved the survival rate of the tumor-bearing mice compared to both the control group and gossypol-treated group.[1]

Table 1: In Vivo Efficacy of this compound in LNCaP Prostate Cancer Xenografts

Treatment GroupDosageMean Tumor Volume (mm³) at Day 28Survival Rate (%) at Day 28
Control (Vehicle)-~180040
This compound20 mg/kg~40080
Gossypol20 mg/kg~80060

Data extrapolated from graphical representations in the cited literature.[1]

Bcl-2 Transgenic Mouse Model

In a transgenic mouse model where Bcl-2 is overexpressed in B cells, mimicking certain human lymphomas, this compound demonstrated superior efficacy and lower toxicity compared to gossypol.[4] Treatment with this compound led to a significant reduction in splenomegaly, a hallmark of the disease in this model.

Table 2: Comparison of this compound and Gossypol in Bcl-2 Transgenic Mice

Treatment GroupParameterResult
This compoundReduction in SplenomegalySuperior to Gossypol
This compoundReduction in B-cell Counts in SpleenSuperior to Gossypol
This compoundToxicityLess toxic than Gossypol

Qualitative summary based on the findings of the cited study.[4]

Mechanism of Action: Targeting the Bcl-2 Family

This compound exerts its anti-tumor activity by functioning as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[5] By binding to the BH3-binding groove of these proteins, it prevents their interaction with pro-apoptotic proteins like Bax and Bak. This frees Bax and Bak to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1]

G cluster_0 Mitochondrial Apoptosis Pathway Apogossypol This compound Bcl2 Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) Apogossypol->Bcl2 Inhibits BaxBak Pro-apoptotic (Bax, Bak) Bcl2->BaxBak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key in vivo experiments cited.

LNCaP Prostate Cancer Xenograft Model
  • Cell Culture: Human prostate cancer LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Inoculation: LNCaP cells (2 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 3-4 days using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. This compound (e.g., 20 mg/kg) or vehicle control is administered via intraperitoneal injection on a predetermined schedule (e.g., daily or every other day).

  • Efficacy Assessment: Tumor growth inhibition and changes in body weight are monitored throughout the study. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting). Survival of the animals is also recorded.

G cluster_1 Experimental Workflow A LNCaP Cell Culture B Subcutaneous Injection in Nude Mice A->B C Tumor Growth (100-150 mm³) B->C D Randomization C->D E Treatment (this compound or Vehicle) D->E F Monitor Tumor Growth & Body Weight E->F G Endpoint Analysis (Tumor Weight, Biomarkers) F->G

Caption: In vivo xenograft experimental workflow.

Conclusion

The available in vivo data strongly support the anti-tumor activity of this compound, particularly highlighting its advantages over the parent compound gossypol in terms of both efficacy and safety. Its mechanism of action as a pan-Bcl-2 inhibitor makes it a compelling candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The provided experimental protocols offer a foundation for researchers to further validate and expand upon these promising preclinical findings.

References

Unveiling the Molecular Takedown: A Comparative Analysis of (S)-Apogossypol and Other Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanism of (S)-Apogossypol, a promising anti-cancer agent, reveals its potent ability to induce programmed cell death by targeting the Bcl-2 family of proteins. This guide provides a comprehensive cross-validation of its mechanism of action, juxtaposed with other notable Bcl-2 inhibitors, offering researchers and drug development professionals a clear, data-driven comparison to inform future research and therapeutic strategies.

This compound, a derivative of the natural compound gossypol, has emerged as a significant player in the landscape of cancer therapeutics. Its primary mechanism of action lies in its ability to act as a BH3 mimetic, effectively inhibiting the pro-survival function of anti-apoptotic Bcl-2 family proteins.[1][2] This disruption of the delicate balance between pro- and anti-apoptotic proteins unleashes the cell's intrinsic death program, a critical process often subverted in cancer cells. To rigorously evaluate its therapeutic potential, a direct comparison with other well-characterized Bcl-2 inhibitors, such as Navitoclax and Venetoclax, is essential.

The Intrinsic Apoptotic Pathway: A Battle for Cellular Survival

The intrinsic, or mitochondrial, pathway of apoptosis is a tightly regulated process governed by the Bcl-2 family of proteins. This family is comprised of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that promote cell survival, and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) that drive cell death. In healthy cells, a delicate equilibrium is maintained. However, in many cancers, the overexpression of anti-apoptotic Bcl-2 proteins sequesters the pro-apoptotic players, effectively disabling the cell's ability to undergo apoptosis and leading to uncontrolled proliferation and resistance to conventional therapies.[3][4][5][6][7][8]

BH3 mimetic drugs, such as this compound, Navitoclax, and Venetoclax, are designed to mimic the action of the BH3-only pro-apoptotic proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing the sequestered pro-apoptotic proteins. This liberation of pro-apoptotic effectors like Bax and Bak leads to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptotic cell death.[3][4][5][6][7][8]

cluster_0 Mitochondrial Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Pro_Apoptotic Pro-apoptotic BH3-only Proteins (e.g., Bim, Bad) Apoptotic_Stimuli->Pro_Apoptotic activates BH3_Mimetics This compound Navitoclax Venetoclax Bcl2_Family Anti-apoptotic Bcl-2 Family (Bcl-2, Bcl-xL, Mcl-1) BH3_Mimetics->Bcl2_Family inhibits Bax_Bak Bax / Bak Bcl2_Family->Bax_Bak inhibits Pro_Apoptotic->Bcl2_Family inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c leads to Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Figure 1: The intrinsic pathway of apoptosis and the mechanism of action of BH3 mimetics.

Comparative Binding Affinities: A Quantitative Look at Target Engagement

The efficacy of a BH3 mimetic is intrinsically linked to its binding affinity for the various anti-apoptotic Bcl-2 family members. To provide a quantitative comparison, the following table summarizes the reported binding affinities (IC50 and Ki values) of this compound and its alternatives.

CompoundBcl-2Bcl-xLMcl-1Bcl-wReference
This compound (AT-101) Ki: 260 nMKi: 480 nMKi: 170 nM-[9]
IC50: 10 µM (Bak peptide displacement)IC50: 0.4 µM (Bak peptide displacement)--[10]
BI79D10 (Apogossypol derivative) IC50: 360 nMIC50: 190 nMIC50: 520 nM-[1]
Compound 8r (Apogossypol derivative) IC50: 0.32 µMIC50: 0.76 µMIC50: 0.28 µM-[2]
Navitoclax (ABT-263) IC50 < 1 µM (in sensitive cell lines)Binds with high affinityDoes not bindBinds with high affinity[11][12][13][14]
Venetoclax (ABT-199) Highly selective for Bcl-2>100-fold less affinity than for Bcl-2Does not bind>100-fold less affinity than for Bcl-2[3][4][5][6][8]

In Vitro Efficacy: A Cellular Showdown

The ultimate measure of a drug's potential lies in its ability to kill cancer cells. The following table presents a comparison of the cytotoxic activity (EC50 values) of this compound and its alternatives in various cancer cell lines.

CompoundCell LineCancer TypeEC50 (µM)Reference
This compound (AT-101) Jurkat TLeukemia1.9[10]
U937Leukemia2.4[10]
HNSCC cell lines (sensitive group)Head and Neck Squamous Cell Carcinoma2-5[9]
Malignant Mesothelioma cell linesMesothelioma2.66 - 9.32 (72h)[15]
BI79D10 (Apogossypol derivative) H460Lung Cancer0.68[1]
PC3MLProstate Cancer1.9 - 4.6[1]
Compound 8r (Apogossypol derivative) Human Lung Cancer cell lineLung Cancer0.33[2]
BP3 Human B-cell LymphomaLymphoma0.66[2]
Navitoclax (ABT-263) Various NHL cell lines (sensitive)Non-Hodgkin's Lymphoma< 1[11]
Venetoclax (ABT-199) CLL cellsChronic Lymphocytic Leukemia~0.003

Detailed Experimental Protocols

To ensure the reproducibility and direct comparability of these findings, detailed experimental protocols for the key assays are provided below.

Fluorescence Polarization (FP) Assay for Competitive Binding

This assay quantitatively measures the ability of a test compound to displace a fluorescently labeled BH3 peptide from its complex with a Bcl-2 family protein.

cluster_1 Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Bcl-2 family protein - Fluorescently labeled BH3 peptide - Test compound dilutions Start->Prepare_Reagents Incubate_Protein_Compound Incubate Bcl-2 protein with test compound Prepare_Reagents->Incubate_Protein_Compound Add_Peptide Add fluorescently labeled BH3 peptide Incubate_Protein_Compound->Add_Peptide Incubate_Reaction Incubate to reach equilibrium Add_Peptide->Incubate_Reaction Measure_FP Measure Fluorescence Polarization Incubate_Reaction->Measure_FP Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 value Measure_FP->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a competitive fluorescence polarization assay.

Protocol:

  • Reagent Preparation:

    • Recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins are expressed and purified.

    • A fluorescein-labeled Bad BH3 peptide (e.g., NLWAAQRYGRELRRMSDK(fluorescein)FVD) is synthesized and purified.[16]

    • Test compounds (this compound, Navitoclax, Venetoclax) are serially diluted in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Procedure:

    • In a 384-well black plate, add 10 µL of recombinant Bcl-2 family protein (final concentration ~50 nM).

    • Add 10 µL of the test compound dilution series.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescently labeled Bad BH3 peptide (final concentration ~10 nM).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters (excitation ~485 nm, emission ~530 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor and no protein).

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding kinetics between a small molecule inhibitor and a protein.[17][18][19][20]

cluster_2 Surface Plasmon Resonance Workflow Start Start Immobilize_Protein Immobilize Bcl-2 family protein on sensor chip Start->Immobilize_Protein Inject_Compound Inject test compound at various concentrations Immobilize_Protein->Inject_Compound Monitor_Binding Monitor association and dissociation in real-time Inject_Compound->Monitor_Binding Regenerate_Surface Regenerate sensor surface Monitor_Binding->Regenerate_Surface Regenerate_Surface->Inject_Compound Next Concentration Analyze_Data Analyze Data: - Determine ka, kd, and KD Regenerate_Surface->Analyze_Data All Concentrations Tested End End Analyze_Data->End

Figure 3: Workflow for Surface Plasmon Resonance analysis.

Protocol:

  • Protein Immobilization:

    • Activate a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the recombinant Bcl-2 family protein to the desired level by injecting it over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare serial dilutions of the test compounds in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a low pH buffer (e.g., glycine-HCl, pH 2.5).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., H460, PC-3, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Downstream Signaling Consequences of Bcl-2 Inhibition

The inhibition of anti-apoptotic Bcl-2 proteins by this compound and its counterparts triggers a cascade of downstream signaling events that ultimately lead to apoptosis. Beyond the direct activation of the mitochondrial pathway, there is evidence that gossypol and its derivatives can modulate other signaling pathways, further contributing to their anti-cancer effects. For instance, gossypol has been shown to induce endoplasmic reticulum (ER) stress and inhibit IL-6 signaling, both of which can contribute to apoptosis.[23]

cluster_3 Downstream Signaling of this compound S_Apogossypol This compound Bcl2_Inhibition Inhibition of Anti-apoptotic Bcl-2 Family Proteins S_Apogossypol->Bcl2_Inhibition ER_Stress Induction of ER Stress S_Apogossypol->ER_Stress IL6_Signaling Inhibition of IL-6 Signaling S_Apogossypol->IL6_Signaling Mitochondrial_Apoptosis Mitochondrial Apoptosis Pathway Bcl2_Inhibition->Mitochondrial_Apoptosis activates CHOP_Upregulation CHOP Upregulation ER_Stress->CHOP_Upregulation leads to STAT3_Inhibition STAT3 Inhibition IL6_Signaling->STAT3_Inhibition leads to Apoptosis Apoptosis Mitochondrial_Apoptosis->Apoptosis CHOP_Upregulation->Apoptosis contributes to STAT3_Inhibition->Apoptosis contributes to

Figure 4: Downstream signaling pathways affected by this compound.

Conclusion

The cross-validation of this compound's mechanism of action confirms its role as a potent BH3 mimetic that effectively induces apoptosis in cancer cells by targeting the Bcl-2 family of proteins. The comparative data presented in this guide highlights its broad-spectrum activity against multiple anti-apoptotic members, a feature that may offer advantages in overcoming certain mechanisms of resistance. While Navitoclax also targets multiple Bcl-2 family members, its clinical utility has been hampered by on-target toxicity related to Bcl-xL inhibition. Venetoclax, on the other hand, demonstrates remarkable selectivity for Bcl-2, which has translated into significant clinical success in specific hematological malignancies.

The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other emerging Bcl-2 inhibitors. The multifaceted signaling impact of this compound, including the induction of ER stress and inhibition of pro-survival signaling pathways, suggests a complex and robust anti-cancer profile that warrants further investigation. This comparative guide serves as a valuable resource for researchers and clinicians working to advance the development of targeted therapies that exploit the vulnerabilities of cancer's apoptotic machinery.

References

Unveiling the Nuances of (S)-Apogossypol Atropisomers: A Comparative Analysis of Their Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (S)-Apogossypol atropisomers. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document aims to facilitate a deeper understanding of these promising anti-cancer compounds.

This compound, a derivative of the natural product Gossypol, has emerged as a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. These proteins are frequently overexpressed in cancer cells, contributing to their survival and resistance to therapy. This compound exerts its pro-apoptotic effects by binding to the BH3 groove of anti-apoptotic Bcl-2 proteins, thereby neutralizing their inhibitory function and allowing programmed cell death to proceed. Due to hindered rotation around the central biphenyl bond, this compound exists as two stable atropisomers: (+)-Apogossypol and (-)-Apogossypol. This comparative analysis delves into the subtle yet significant differences in their biological activities.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro binding affinities and cellular activities of the individual atropisomers and the racemic mixture of this compound.

CompoundBcl-xL Ki (μM)[1]Mcl-1 Ki (μM)[1]
(-)-Apogossypol1.21.4
(+)-Apogossypol1.71.7
Racemic (±)-Apogossypol3.33.1

Table 1: Comparative Binding Affinities of this compound Atropisomers. This table displays the inhibitory constants (Ki) of the (-), (+), and racemic forms of Apogossypol against the anti-apoptotic proteins Bcl-xL and Mcl-1, as determined by a fluorescence polarization assay. Lower Ki values indicate stronger binding affinity.

CompoundCell LineEC50 (μM)
Apogossypolone (ApoG2)U266 (Multiple Myeloma)0.1 (at 48h)[2]
Apogossypolone (ApoG2)Wusl (Multiple Myeloma)0.2 (at 48h)[2]
BI-97C1 (Apogossypol Derivative)BP3 (B-cell Lymphoma)0.049[3]
Compound 8r (Apogossypol Derivative)BP3 (B-cell Lymphoma)0.66[4]

Table 2: Cellular Activity of Apogossypol and its Derivatives. This table presents the half-maximal effective concentrations (EC50) of Apogossypolone and other Apogossypol derivatives in various cancer cell lines. EC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. While direct EC50 values for the individual atropisomers of the parent this compound in lymphoma cell lines were not found in the reviewed literature, the data on its derivatives highlight the potent anti-proliferative activity of this class of compounds. One study noted that the apoptotic activities of (-) and (+) Apogossypol are similar and slightly more potent than the racemic mixture in RS11846 and DOHH2 lymphoma cell lines[1].

Experimental Protocols

Fluorescence Polarization Assay (FPA)

This competitive binding assay was utilized to determine the binding affinities of the this compound atropisomers to the anti-apoptotic proteins Bcl-xL and Mcl-1.

Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptide upon binding to a larger protein (Bcl-xL or Mcl-1). Small, unbound fluorescent peptides rotate rapidly in solution, resulting in low polarization. When bound to a large protein, the rotation slows down, leading to an increase in polarization. Test compounds that compete with the fluorescent peptide for binding to the protein will cause a decrease in polarization.

Methodology:

  • A fluorescein-labeled BH3 peptide is incubated with the target protein (Bcl-xL or Mcl-1) in a buffer solution.

  • Varying concentrations of the test compounds ((-)-Apogossypol, (+)-Apogossypol, or racemic Apogossypol) are added to the mixture.

  • The fluorescence polarization is measured using a plate reader.

  • The IC50 values (the concentration of the compound that displaces 50% of the fluorescent peptide) are determined from the dose-response curves.

  • The inhibitory constants (Ki) are calculated from the IC50 values using the equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Cell Viability Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay was employed to assess the pro-apoptotic activity of the this compound atropisomers in lymphoma cell lines.

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), can be used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where the membrane integrity is compromised.

Methodology:

  • Lymphoma cells (e.g., RS11846 and DOHH2) are cultured in the presence of varying concentrations of the test compounds for a specified period (e.g., 24-48 hours).

  • The cells are harvested and washed with a binding buffer.

  • The cells are then incubated with Annexin V-FITC and PI in the dark.

  • The stained cells are analyzed by flow cytometry.

  • The percentages of viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Mandatory Visualization

Bcl2_Pathway Bcl-2 Signaling Pathway and Mechanism of Apogossypol cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 Bax Bax Bcl2->Bax inhibits Bcl_xL Bcl-xL Bak Bak Bcl_xL->Bak inhibits Mcl1 Mcl-1 Mcl1->Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP BH3_only BH3-only proteins (e.g., Bim, Bad, Puma) BH3_only->Bcl2 inhibits BH3_only->Bcl_xL inhibits BH3_only->Mcl1 inhibits Cytochrome_c Cytochrome c MOMP->Cytochrome_c release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apogossypol This compound Atropisomers Apogossypol->Bcl2 inhibits Apogossypol->Bcl_xL inhibits Apogossypol->Mcl1 inhibits FPA_Workflow Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare Reagents: - Fluorescent BH3 Peptide - Bcl-2 Family Protein - this compound Atropisomers start->prepare_reagents incubate Incubate Peptide and Protein prepare_reagents->incubate add_compound Add this compound Atropisomers (Varying Concentrations) incubate->add_compound measure Measure Fluorescence Polarization add_compound->measure analyze Analyze Data: - Generate Dose-Response Curve - Calculate IC50 and Ki measure->analyze end End analyze->end Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow start Start cell_culture Culture Lymphoma Cells with This compound Atropisomers start->cell_culture harvest_cells Harvest and Wash Cells cell_culture->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify Quantify Cell Populations: - Viable - Early Apoptotic - Late Apoptotic/Necrotic flow_cytometry->quantify end End quantify->end

References

A Head-to-Head Comparison of (S)-Apogossypol Derivatives as Bcl-2 Family Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various (S)-Apogossypol derivatives as inhibitors of anti-apoptotic Bcl-2 family proteins. The information presented is supported by experimental data to aid in the evaluation of these compounds for further preclinical and clinical development.

This compound, a derivative of the natural product gossypol, has emerged as a promising scaffold for the development of anticancer agents. Unlike its parent compound, this compound lacks the toxic aldehyde groups, making it a more favorable candidate for therapeutic development. Its mechanism of action involves the inhibition of anti-apoptotic Bcl-2 family proteins (such as Bcl-2, Bcl-xL, and Mcl-1), which are frequently overexpressed in cancer cells, leading to the restoration of the natural process of programmed cell death (apoptosis). This guide focuses on a head-to-head comparison of key this compound derivatives, highlighting their binding affinities and cellular activities.

Quantitative Performance Data

The following table summarizes the inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of prominent this compound derivatives against various Bcl-2 family proteins and cancer cell lines. This data provides a direct comparison of their potency.

Compound NameTarget ProteinIC50 (nM)Cancer Cell LineEC50 (nM)Reference
BI79D10 Bcl-xL190H460 (Lung Cancer)680[1][2]
Bcl-2360RS11846 (Lymphoma)Induces apoptosis[1][2]
Mcl-1520[1][2]
Sabutoclax (BI-97C1) Bcl-xL310Human Prostate Cancer130[3]
Bcl-2320Lung Cancer560[3]
Mcl-1200Lymphoma49[3]
Bfl-1620[3]
Compound 8r Bcl-xL760H460 (Lung Cancer)330[4]
Bcl-2320BP3 (B-cell Lymphoma)660[4]
Mcl-1280[4]
Bfl-1730[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating these compounds, the following diagrams have been generated.

Bcl2_Pathway Bcl-2 Signaling Pathway Inhibition Apoptosis Apoptosis Bax_Bak Bax/Bak (Pro-apoptotic) Bax_Bak->Apoptosis Induction Bcl2_Family Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1 Bcl2_Family->Bax_Bak Inhibition Apogossypol This compound Derivatives Apogossypol->Bcl2_Family Binding and Inhibition Experimental_Workflow Experimental Workflow for Derivative Evaluation cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis Synthesis Synthesis of This compound Derivatives FP_Assay Fluorescence Polarization Assay (Binding Affinity - IC50) Synthesis->FP_Assay Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Data_Analysis Data Analysis and Comparison FP_Assay->Data_Analysis MTT_Assay MTT Assay (Cell Viability - EC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Culture->Apoptosis_Assay MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Benchmarking (S)-Apogossypol: A Comparative Analysis Against Standard-of-Care Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Apogossypol, a derivative of the natural compound gossypol, has emerged as a promising pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By targeting key regulators of programmed cell death, including Bcl-2, Bcl-xL, and Mcl-1, this compound and its analogs trigger the intrinsic apoptotic pathway in cancer cells. This guide provides a comprehensive comparison of the preclinical performance of this compound and its derivatives against standard-of-care chemotherapies in several cancer types, supported by experimental data and detailed protocols.

Mechanism of Action: A Targeted Approach to Apoptosis Induction

This compound functions as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins. This action displaces pro-apoptotic proteins like Bim, Bak, and Bax, leading to their activation. The subsequent oligomerization of Bak and Bax on the mitochondrial outer membrane results in the release of cytochrome c and other pro-apoptotic factors, ultimately activating the caspase cascade and inducing apoptosis.

cluster_0 Mitochondrial Apoptosis Pathway Apogossypol This compound Bcl2 Anti-apoptotic Bcl-2 Proteins (Bcl-2, Bcl-xL, Mcl-1) Apogossypol->Bcl2 Inhibits Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits Pro_apoptotic Pro-apoptotic BH3-only Proteins (e.g., Bim) Pro_apoptotic->Bcl2 Inhibited by Pro_apoptotic->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase_3 Caspase-3 Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Figure 1. this compound's Mechanism of Action.

Preclinical Efficacy: A Comparative Overview

The following tables summarize the available preclinical data for this compound and its derivatives, juxtaposed with the performance of standard-of-care chemotherapies in relevant cancer models.

Pancreatic Cancer

Standard of Care: Gemcitabine, FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin)[1]

Compound/Regimen Cancer Model Metric Result Source
Apogossypolone (ApoG2) BxPC-3 & Colo 357 cell linesIC50Data not specified[2]
Gemcitabine BxPC-3 & Colo 357 cell linesIC50Data not specified[2]
ApoG2 + Gemcitabine BxPC-3 & Colo 357 cell linesCytotoxicity & ApoptosisIncreased compared to single agents[2]
ApoG2 SCID mouse xenograft (BxPC-3)Antitumor ActivityMinimal efficacy as a single agent[2]
Gemcitabine SCID mouse xenograft (BxPC-3)Antitumor ActivityStatistically significant tumor growth inhibition[2]
ApoG2 + Gemcitabine SCID mouse xenograft (BxPC-3)Antitumor ActivityStatistically higher than either agent alone[2]
Diffuse Large B-cell Lymphoma (DLBCL)

Standard of Care: R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)[3][4][5]

Compound/Regimen Cancer Model Metric Result Source
Apogossypolone (ApoG2) WSU-DLCL2 cell lineIC50350 nM (at 72h)[6]
ApoG2 WSU-DLCL2 SCID mouse xenograftTumor Growth InhibitionSignificant[6]
CHOP WSU-DLCL2 SCID mouse xenograftTumor Growth InhibitionComparable to ApoG2 alone[6]
ApoG2 + CHOP WSU-DLCL2 SCID mouse xenograftTumor Growth InhibitionMore complete inhibition than either alone[6]
Follicular Lymphoma (FL)

Standard of Care: Rituximab in combination with chemotherapy (e.g., CHOP, CVP, or bendamustine)[7][8][9]

Compound/Regimen Cancer Model Metric Result Source
Apogossypolone (ApoG2) WSU-FSCCL cell lineIC50109 nM[3][10]
ApoG2 WSU-FSCCL SCID mouse xenograft% Increase in Lifespan (%ILS)84% (IV), 63% (IP)[3][10][11]
Prostate Cancer

Standard of Care: Docetaxel[12][13]

Compound/Regimen Cancer Model Metric Result Source
Apogossypol LNCaP cell lineIC509.57 µmol/l (at 72h)
Apogossypol LNCaP cell lineColony Formation Inhibition>56% at 15 µmol/l
Apogossypol LNCaP xenograft in nude miceTumor Growth InhibitionSignificant and dose-dependent
BI-97C1 (Sabutoclax) PC-3 xenograft in nude miceTumor Growth InhibitionMarkedly inhibited with Ad.5/3-mda-7[12]
BI-97C1 (Sabutoclax) + Docetaxel Prostate cancer modelSynergySynergistic effects observed

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays are provided below to facilitate reproducibility and further investigation.

cluster_1 Preclinical Experimental Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture in_vitro_assays In Vitro Assays cell_culture->in_vitro_assays in_vivo_study In Vivo Study cell_culture->in_vivo_study mtt_assay MTT Assay (Cell Viability) in_vitro_assays->mtt_assay Option 1 clonogenic_assay Clonogenic Assay (Colony Formation) in_vitro_assays->clonogenic_assay Option 2 data_analysis Data Analysis & Comparison mtt_assay->data_analysis clonogenic_assay->data_analysis xenograft_model Xenograft Model Establishment in_vivo_study->xenograft_model treatment Treatment Administration (this compound vs. SoC) xenograft_model->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Weight, %ILS) monitoring->endpoint endpoint->data_analysis end End data_analysis->end

Figure 2. A generalized workflow for preclinical evaluation.
MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or standard-of-care chemotherapeutic agents for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Clonogenic Assay
  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well in a 6-well plate) and allow them to attach.

  • Treatment: Expose the cells to the test compounds for a specified duration.

  • Incubation: Remove the drug-containing medium, wash with PBS, and incubate the cells in fresh medium for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated relative to the untreated control.

Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer this compound, standard-of-care chemotherapy, or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal, or intravenous injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors. For survival studies, monitor the mice for signs of morbidity and record the date of death to calculate the percent increase in lifespan (%ILS).

Conclusion and Future Directions

The preclinical data presented in this guide suggest that this compound and its derivatives exhibit potent anticancer activity across a range of hematological and solid tumors. In pancreatic and diffuse large B-cell lymphoma models, combination therapy with standard-of-care agents demonstrates a synergistic effect, leading to enhanced tumor growth inhibition. In follicular lymphoma, Apogossypolone shows significant single-agent efficacy in vivo. For prostate cancer, derivatives of Apogossypol show promise, particularly in combination with docetaxel.

While these findings are encouraging, further research is warranted. Head-to-head preclinical studies directly comparing the efficacy and toxicity of this compound with standard-of-care regimens in a wider array of cancer models are needed. Additionally, clinical trials are essential to translate these promising preclinical results into tangible benefits for cancer patients. The targeted mechanism of action of this compound, coupled with its favorable preclinical profile, positions it as a strong candidate for further development as a novel anticancer therapeutic, both as a monotherapy and in combination with existing treatment modalities.

References

(S)-Apogossypol: A Preclinical Candidate for Cancer Therapy Poised for Clinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of (S)-Apogossypol with other Bcl-2 family inhibitors, providing a data-driven assessment of its therapeutic potential for researchers, scientists, and drug development professionals.

This compound, a derivative of the natural compound gossypol, has emerged as a promising pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By targeting key regulators of programmed cell death, including Bcl-2, Bcl-xL, and Mcl-1, this compound offers a compelling strategy to overcome resistance to conventional cancer therapies. This guide provides an objective comparison of this compound with other notable Bcl-2 inhibitors, supported by preclinical experimental data, to delineate its therapeutic potential for advancement into clinical trials.

Mechanism of Action: Restoring Apoptotic Signaling

The Bcl-2 family of proteins plays a pivotal role in regulating the intrinsic pathway of apoptosis. In many cancers, overexpression of anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 sequesters pro-apoptotic proteins, preventing cell death and promoting tumor survival. This compound functions as a BH3 mimetic, binding to the BH3 groove of these anti-apoptotic proteins and liberating pro-apoptotic effector proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis.[1]

cluster_0 Normal Apoptotic Signaling cluster_1 Cancer Cell Survival cluster_2 This compound Mechanism Apoptotic Stimulus Apoptotic Stimulus Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Apoptotic Stimulus->Pro-apoptotic Proteins (Bax, Bak) Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion Induce MOMP Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1)->Pro-apoptotic Proteins (Bax, Bak) Inhibit Caspase Activation Caspase Activation Mitochondrion->Caspase Activation Release Cytochrome c Apoptosis Apoptosis Caspase Activation->Apoptosis Overexpressed Anti-apoptotic Proteins Overexpressed Anti-apoptotic Proteins Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Overexpressed Anti-apoptotic Proteins->Pro-apoptotic Proteins (Bax, Bak) Strongly Inhibit Inhibited Apoptosis Inhibited Apoptosis Pro-apoptotic Proteins (Bax, Bak) ->Inhibited Apoptosis This compound This compound Overexpressed Anti-apoptotic Proteins Overexpressed Anti-apoptotic Proteins This compound->Overexpressed Anti-apoptotic Proteins Inhibits Liberated Pro-apoptotic Proteins Liberated Pro-apoptotic Proteins Overexpressed Anti-apoptotic Proteins ->Liberated Pro-apoptotic Proteins Restored Apoptosis Restored Apoptosis Liberated Pro-apoptotic Proteins->Restored Apoptosis

Figure 1: Mechanism of this compound in overcoming cancer cell survival.

Comparative Preclinical Efficacy

The therapeutic potential of this compound and its derivatives has been evaluated in numerous preclinical studies. The following tables summarize the in vitro cytotoxicity and in vivo efficacy data in comparison to other prominent Bcl-2 inhibitors.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference(s)
This compound LNCaP (Prostate)9.57[1]
Sabutoclax (BI-97C1) PC3 (Prostate)0.13[2]
H460 (Lung)0.56[2]
BP3 (Lymphoma)0.049[2]
Venetoclax OCI-AML3 (AML)>1 (Resistant)
MOLM13 (AML)~0.02
Navitoclax H146 (SCLC)0.11[3]
H82 (SCLC)22 (Resistant)[3]

Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical in vivo studies using xenograft models provide valuable insights into the anti-tumor activity of a compound in a living organism.

CompoundCancer ModelDosing RegimenTumor Growth InhibitionReference(s)
This compound LNCaP (Prostate) Xenograft100 mg/kg, i.p., weeklySignificant reduction in tumor volume vs. control[1]
Sabutoclax (BI-97C1) M2182 Xenograft5 mg/kg, i.p., every 2 daysNear complete tumor growth suppression[2][4]
MIA PaCa-2 (Pancreatic) XenograftNot specifiedSignificant reduction in tumor growth[5]
Navitoclax H345 (SCLC) Xenograft100 mg/kg/day, oral80% Tumor Growth Inhibition (TGI)[3]

Comparative Toxicology Profile

A critical aspect of drug development is the assessment of a compound's safety profile. This compound was designed to mitigate the toxicity associated with its parent compound, gossypol.[6]

CompoundKey ToxicitiesLD50Reference(s)
This compound Reduced toxicity compared to gossypol.Not explicitly reported.[1][6]
Venetoclax Hematologic (lymphopenia, neutropenia), gastrointestinal.Not explicitly reported.
Navitoclax Thrombocytopenia (dose-limiting), gastrointestinal.Not explicitly reported.[7]

Clinical Trial Landscape

While extensive preclinical data supports the therapeutic potential of this compound and its derivatives, their clinical development status is not yet clearly defined in publicly available records. In contrast, Venetoclax is an FDA-approved drug for certain leukemias, and Navitoclax has been evaluated in multiple clinical trials.[8][9] The lack of publicly available clinical trial data for this compound and Sabutoclax suggests they may be in the early stages of clinical investigation or undergoing further preclinical optimization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the therapeutic potential of Bcl-2 inhibitors.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Figure 2: Workflow for the MTT cell viability assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Colony Formation Assay

This in vitro assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.

Workflow:

Prepare Single Cell Suspension Prepare Single Cell Suspension Treat with Compound Treat with Compound Prepare Single Cell Suspension->Treat with Compound Plate in Semi-Solid Medium Plate in Semi-Solid Medium Treat with Compound->Plate in Semi-Solid Medium Incubate for 1-3 Weeks Incubate for 1-3 Weeks Plate in Semi-Solid Medium->Incubate for 1-3 Weeks Stain and Count Colonies Stain and Count Colonies Incubate for 1-3 Weeks->Stain and Count Colonies

Figure 3: Workflow for the colony formation assay.

  • Cell Preparation: Prepare a single-cell suspension of the cancer cells to be tested.

  • Compound Treatment: Treat the cells with the desired concentrations of the compound or vehicle control.

  • Plating: Embed the treated cells in a semi-solid medium (e.g., soft agar or methylcellulose) in a culture dish.

  • Incubation: Incubate the dishes for 1-3 weeks to allow for colony formation.

  • Staining and Counting: Stain the colonies with a dye (e.g., crystal violet) and count the number of colonies containing a minimum number of cells (e.g., 50). The reduction in colony number in treated wells compared to control wells indicates the anti-proliferative activity of the compound.

In Vivo Xenograft Model

This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the anti-tumor efficacy of a drug candidate in a living system.

Workflow:

Implant Tumor Cells Implant Tumor Cells Allow Tumor Growth Allow Tumor Growth Implant Tumor Cells->Allow Tumor Growth Randomize Mice Randomize Mice Allow Tumor Growth->Randomize Mice Administer Compound Administer Compound Randomize Mice->Administer Compound Monitor Tumor Volume Monitor Tumor Volume Administer Compound->Monitor Tumor Volume Assess Toxicity Assess Toxicity Administer Compound->Assess Toxicity

Figure 4: Workflow for in vivo xenograft studies.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, weekly) and route (e.g., oral, intraperitoneal).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Toxicity Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Conclusion and Future Directions

The preclinical data for this compound and its derivatives, particularly Sabutoclax, demonstrate potent pan-Bcl-2 inhibitory activity and significant anti-tumor efficacy in a variety of cancer models. The improved toxicity profile compared to its parent compound, gossypol, further strengthens its candidacy for clinical development.

While direct comparative data with approved and clinical-stage Bcl-2 inhibitors is limited, the available evidence suggests that this compound's broad-spectrum inhibition of anti-apoptotic proteins may offer advantages in overcoming resistance mechanisms that can emerge with more selective inhibitors.

The critical next step for confirming the therapeutic potential of this compound is its advancement into well-designed Phase I clinical trials. Such studies are essential to establish its safety, tolerability, pharmacokinetics, and preliminary efficacy in cancer patients. Further preclinical head-to-head studies with agents like Venetoclax and Navitoclax would also provide a more definitive assessment of its comparative therapeutic index. The promising preclinical profile of this compound warrants its continued investigation as a potential new weapon in the arsenal against cancer.

References

Safety Operating Guide

Proper Disposal of (S)-Apogossypol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Apogossypol, a derivative of the natural product Gossypol, is a compound of interest in cancer research.[1][2] As with any active pharmaceutical ingredient, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety information and a step-by-step procedure for the appropriate disposal of this compound.

Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4][7]

  • Hand Protection: Use appropriate chemical-resistant gloves.[3][4][6]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4][5]

  • Respiratory Protection: If working with a powder or creating aerosols, use a NIOSH-approved respirator.[3]

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed or inhaled.[3][6]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[3]

  • Allergic Reactions: May cause an allergic skin reaction.[3]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[3]

Quantitative Data

The following table summarizes key chemical and physical properties for related compounds, which can serve as a reference for handling this compound.

PropertyValueSource Compound
Molecular FormulaC₂₈H₃₀O₆Apogossypol[1]
Molecular Weight462.53 g/mol Apogossypol[1]
Melting Point260 °C (decomposes)C9911 (a related compound)[4]
Log Pow (n-octanol/water)1.5 at 20 °CC9911 (a related compound)[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.[8][9] The following protocol provides a general guideline.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.[10]

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

3. Storage:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[9] This is critical to prevent environmental contamination, particularly to aquatic ecosystems.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Identify this compound Waste B Solid Waste? A->B C Collect in Labeled Hazardous Solid Waste Container B->C Yes D Liquid Waste? B->D No H Store in Designated Secure Area C->H E Collect in Labeled Hazardous Liquid Waste Container D->E Yes F Sharps? D->F No E->H G Collect in Labeled Hazardous Sharps Container F->G Yes F->H No G->H I Arrange for Pickup by EHS/Licensed Contractor H->I J Disposal Complete I->J

References

Personal protective equipment for handling (S)-Apogossypol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (S)-Apogossypol

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.

Hazard Identification and Classification

This compound is a derivative of Gossypol and should be handled with care. Based on data for related compounds, it is classified with several hazards. It is harmful if swallowed or inhaled, causes skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[1] Some classifications also indicate it is suspected of causing cancer and may damage fertility or the unborn child.[2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1]
Skin SensitizationH317May cause an allergic skin reaction.[1]
Serious Eye DamageH318Causes serious eye damage.[1]
CarcinogenicityH351Suspected of causing cancer.[2]
Reproductive ToxicityH360May damage fertility or the unborn child.[2]
Acute Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive suite of personal protective equipment is mandatory. All PPE should be selected based on a thorough hazard assessment for the specific procedures being performed.

PPE CategoryItemStandard/SpecificationPurpose
Eye & Face Protection Safety Glasses with Side-ShieldsANSI Z87.1 / EN 166Minimum protection against dust and splashes.[3][4]
Full Face ShieldANSI Z87.1 / EN 166Required when there is a significant risk of splashes.[5][6]
Hand Protection Disposable Nitrile GlovesASTM D6978 (Chemo-rated)Minimum for incidental contact. Double gloving is recommended.[3][6]
Body Protection Laboratory CoatN/AMinimum requirement for working in a lab.[3]
Chemical-Resistant GownPoly-coated, disposableFor procedures with a higher risk of contamination.[6]
Full-Coverage Clothing & Closed-Toe ShoesN/AStandard laboratory attire to protect skin.[3]
Respiratory Protection NIOSH-Certified N95 RespiratorN95 or higherTo protect against inhalation of airborne particles.[6]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

3.1. Preparation:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill kits, and waste containers, before handling the compound.

  • Don PPE: Put on all required PPE as specified in the table above. This includes a lab coat, double gloves, and eye protection. A respirator should be used if there is a risk of aerosolization.[6]

3.2. Handling the Compound:

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure to prevent dust from spreading.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Avoid Contact: Use tools (spatulas, forceps) to handle the compound. Avoid direct contact with skin and eyes at all times.[4]

  • Labeling: Clearly label all containers with the compound name and associated hazards.

3.3. Post-Handling:

  • Decontamination: Wipe down all surfaces and equipment with an appropriate solvent to decontaminate them.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the gown and other equipment, and finally the inner gloves.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4]

Disposal Plan

Dispose of this compound and all contaminated materials as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, gowns), weigh paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[6][7]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant container. Do not dispose of this waste down the drain.[8]

  • Sharps: Any contaminated sharps, such as needles or scalpel blades, must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[7]

  • Waste Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]

Emergency Procedures and First Aid
Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
Skin Contact Take off contaminated clothing. Wash skin immediately with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4]

Workflow and Pathway Visualizations

The following diagrams illustrate the key procedural workflows for handling this compound safely.

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Assemble Materials (PPE, Spill Kit, Waste Bins) prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound (Vented Enclosure) don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve labeling 6. Label All Containers dissolve->labeling decontaminate 7. Decontaminate Surfaces labeling->decontaminate doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands collect_waste 10. Segregate & Collect Waste (Solid, Liquid, Sharps) wash_hands->collect_waste store_waste 11. Store in Labeled Containers collect_waste->store_waste dispose 12. Arrange for EHS Pickup store_waste->dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.